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  • Product: ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid
  • CAS: 1354002-75-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (R)-3-Hydroxy-piperidin-1-yl)-acetic acid from Chiral Precursors

Abstract (R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its stereospecific synthesis is of paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its stereospecific synthesis is of paramount importance for ensuring the desired biological activity and minimizing off-target effects. This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for obtaining this compound in high enantiomeric purity, with a focus on leveraging the "chiral pool" and biocatalytic methods. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into process optimization for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals.[1] The introduction of stereocenters, such as the hydroxyl group at the C-3 position in the target molecule, adds a layer of complexity and specificity that is crucial for potent and selective molecular interactions with biological targets. The (R)-enantiomer of 3-hydroxypiperidine and its derivatives are key components in various therapeutic agents. This guide will focus on two primary strategies for the enantioselective synthesis of the target molecule's precursor, (R)-3-hydroxypiperidine: a biocatalytic approach starting from a prochiral ketone and a chiral pool synthesis commencing with L-glutamic acid. Finally, the guide will detail the N-alkylation step to furnish the final product.

Biocatalytic Approach: Asymmetric Reduction of N-Boc-3-piperidone

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[2][3] The asymmetric reduction of a prochiral ketone, such as N-Boc-3-piperidone, using a ketoreductase (KRED) is a powerful strategy to establish the desired (R)-stereocenter at the C-3 position.[4]

Rationale and Mechanistic Insight

Ketoreductases are enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl carbon of a ketone, creating a chiral secondary alcohol. The high enantioselectivity of this reaction is dictated by the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one face of the carbonyl to the hydride source. For the synthesis of the (R)-enantiomer, a KRED that exhibits selectivity for the pro-R face of the ketone is required. A co-factor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase or using glucose and glucose dehydrogenase, is essential for driving the reaction to completion with only a catalytic amount of the expensive nicotinamide cofactor.[4]

Biocatalytic Reduction cluster_0 Cofactor Regeneration Cycle cluster_1 Ketone Reduction Cycle NADPH NADPH NADPH_main NADPH NADP NADP+ NADP->NADPH Reduction GDH Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation GDH Glucose Dehydrogenase Ketone N-Boc-3-piperidone (Prochiral) Alcohol (R)-N-Boc-3-hydroxypiperidine (Chiral) Ketone->Alcohol Reduction KRED KRED Ketoreductase (KRED) NADP_main NADP+ NADPH_main->NADP_main Oxidation caption Biocatalytic asymmetric reduction workflow.

Figure 1: Biocatalytic asymmetric reduction of N-Boc-3-piperidone to (R)-N-Boc-3-hydroxypiperidine coupled with a cofactor regeneration system.

Experimental Protocol: Synthesis of (R)-N-Boc-3-hydroxypiperidine

This protocol is adapted from established procedures for the enzymatic reduction of N-Boc-3-piperidone.[2][4]

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED) selective for the (R)-product

  • NADP+ or NADPH

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Triethanolamine HCl buffer (e.g., 200 mM, pH 7.5)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a suitable reaction vessel, prepare a solution of triethanolamine HCl buffer.

  • Add D-glucose, NADP+, and glucose dehydrogenase to the buffer and stir until dissolved.

  • Add the ketoreductase enzyme and stir gently to ensure homogeneity.

  • In a separate container, dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent like isopropanol if necessary, and add it to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 16-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude (R)-N-Boc-3-hydroxypiperidine.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterTypical ValueReference
Substrate Conc.10-100 g/L[1][4]
Enzyme Loading3-5% (w/w)[1][4]
Temperature30-40 °C[2]
pH7.5[4]
Reaction Time16-24 h[4]
Enantiomeric Excess>99%[4]
Yield>90%[1]

Chiral Pool Synthesis: From L-Glutamic Acid

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. L-glutamic acid is an inexpensive and versatile chiral precursor for the synthesis of various nitrogen-containing heterocycles, including piperidines.[5]

Rationale and Synthetic Strategy

The synthesis of (R)-3-hydroxypiperidine from L-glutamic acid involves a multi-step sequence that preserves the stereochemistry of the starting material. The key steps include the reduction of both carboxylic acid functionalities to alcohols, protection of the amino group, conversion of the diol to a di-leaving group (e.g., ditosylate), and finally, an intramolecular cyclization. The stereochemistry at the C-2 position of L-glutamic acid is ultimately translated to the C-3 position of the piperidine ring.

Chiral Pool Synthesis Start L-Glutamic Acid Diester Dimethyl L-glutamate Start->Diester Esterification (SOCl2, MeOH) Boc_protected N-Boc Dimethyl L-glutamate Diester->Boc_protected Boc Protection (Boc2O, Base) Diol (S)-N-Boc-2-amino- pentane-1,5-diol Boc_protected->Diol Reduction (NaBH4) Ditosylate (S)-N-Boc-2-amino- pentane-1,5-diyl bis(4-toluenesulfonate) Diol->Ditosylate Tosylation (TsCl, Pyridine) Cyclization Intramolecular Cyclization Ditosylate->Cyclization Base-mediated Product (R)-N-Boc-3-hydroxypiperidine Cyclization->Product caption Synthesis of (R)-N-Boc-3-hydroxypiperidine from L-glutamic acid.

Figure 2: A representative synthetic pathway for the conversion of L-glutamic acid to (R)-N-Boc-3-hydroxypiperidine.

Experimental Protocol: Synthesis of (R)-N-Boc-3-hydroxypiperidine from L-Glutamic Acid

This protocol is a composite of established procedures for the transformation of L-glutamic acid into piperidine derivatives.[5]

Materials:

  • L-Glutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or other suitable base

  • Sodium hydride (NaH) or other strong base

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Diesterification of L-Glutamic Acid

  • Suspend L-glutamic acid in methanol at 0 °C.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a salt.

Step 2: N-Boc Protection

  • Dissolve the dimethyl L-glutamate hydrochloride in dichloromethane.

  • Add triethylamine at 0 °C, followed by di-tert-butyl dicarbonate and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield N-Boc dimethyl L-glutamate.

Step 3: Reduction to Diol

  • Dissolve the N-Boc protected diester in a suitable solvent like methanol or THF.

  • Add sodium borohydride portion-wise at 0 °C.

  • Stir the reaction at room temperature for 6 hours.

  • Quench carefully with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diol.

Step 4: Ditosylation

  • Dissolve the crude diol in dichloromethane or pyridine at 0 °C.

  • Add triethylamine (if using DCM), p-toluenesulfonyl chloride, and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry, and concentrate to give the crude ditosylate, which is often used immediately in the next step.

Step 5: Intramolecular Cyclization

  • Dissolve the crude ditosylate in anhydrous THF.

  • Add a strong base such as sodium hydride portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction with water.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford (R)-N-Boc-3-hydroxypiperidine.

Final Step: N-Alkylation to (R)-3-Hydroxy-piperidin-1-yl)-acetic acid

The final step in the synthesis is the attachment of the acetic acid moiety to the piperidine nitrogen. This is typically achieved through N-alkylation with a haloacetic acid ester, followed by hydrolysis of the ester.[6]

Deprotection of the Boc Group

Prior to N-alkylation, the Boc protecting group on the (R)-N-Boc-3-hydroxypiperidine must be removed. This is readily accomplished under acidic conditions.[7]

Protocol for Boc Deprotection:

  • Dissolve (R)-N-Boc-3-hydroxypiperidine in a suitable solvent such as ethyl acetate or dichloromethane.

  • Add a solution of hydrochloric acid in ethyl acetate (e.g., 2.0 M) or trifluoroacetic acid.

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of (R)-3-hydroxypiperidine.

  • The free base can be obtained by neutralization with a saturated aqueous solution of a weak base like sodium bicarbonate, followed by extraction.

N-Alkylation and Saponification

The N-alkylation is a standard nucleophilic substitution reaction where the secondary amine of (R)-3-hydroxypiperidine attacks the electrophilic carbon of an ethyl bromoacetate.[6]

N-Alkylation Start (R)-3-Hydroxypiperidine Ester Ethyl (R)-3-hydroxy- piperidin-1-yl)acetate Start->Ester N-Alkylation (Ethyl bromoacetate, K2CO3, DMF) Acid (R)-3-Hydroxy- piperidin-1-yl)acetic acid Ester->Acid Saponification (NaOH, H2O/MeOH) caption Final N-alkylation and saponification steps.

Figure 3: The final two steps to obtain the target molecule.

Protocol for N-Alkylation and Saponification:

  • Dissolve (R)-3-hydroxypiperidine in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add ethyl bromoacetate dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl ester.

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with hydrochloric acid.

  • The product may precipitate or can be isolated by lyophilization or extraction with a suitable organic solvent.

Conclusion

The synthesis of (R)-3-Hydroxy-piperidin-1-yl)-acetic acid can be efficiently achieved through strategic use of both modern biocatalytic methods and classic chiral pool approaches. The biocatalytic reduction of N-Boc-3-piperidone offers a direct and highly enantioselective route to the key (R)-3-hydroxypiperidine precursor. Alternatively, a multi-step synthesis starting from the inexpensive and readily available L-glutamic acid provides a robust chiral pool strategy. The final N-alkylation step is a straightforward and high-yielding transformation. The choice of synthetic route will depend on factors such as scale, available resources, and desired cost-effectiveness. The protocols and insights provided in this guide are intended to empower researchers in the successful and efficient synthesis of this valuable chiral building block for drug discovery and development.

References

  • Sethi, M. K., et al. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 7(9), 134-141.
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2016). International Conference on Material, Energy and Environment Engineering.
  • Ju, X., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(6), 827-830.
  • BenchChem. (2025). Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine. BenchChem Technical Documents.
  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 659-673.
  • Yadav, N. N., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(6), 724-730.
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. CN106432059A.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. Retrieved from [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • Gnecco, D., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

Sources

Exploratory

The Enantioselective Synthesis of 3-Hydroxypiperidine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged 3-Hydroxypiperidine Scaffold in Medicinal Chemistry The 3-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent app...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3-Hydroxypiperidine Scaffold in Medicinal Chemistry

The 3-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmacologically active compounds. Its inherent structural features—a six-membered nitrogen-containing heterocycle with a hydroxyl group at the 3-position—confer favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets. Consequently, this chiral building block is integral to the development of therapeutics for a range of diseases, from cancer and neurological disorders to infectious diseases.

A paramount example of its significance is the incorporation of (S)-1-Boc-3-hydroxypiperidine in the synthesis of Ibrutinib, a groundbreaking Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies. The precise stereochemistry of the 3-hydroxypiperidine core is often critical for biological activity, making enantioselective synthesis not just an academic challenge but a necessity for the development of safe and efficacious drugs. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of 3-hydroxypiperidine derivatives, offering field-proven insights and detailed methodologies for the discerning researcher.

I. Biocatalytic Approaches: Precision and Sustainability

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. The use of enzymes, particularly ketoreductases (KREDs), offers exceptional stereoselectivity, mild reaction conditions, and reduced environmental impact.

A. Ketoreductase (KRED)-Mediated Asymmetric Reduction

The asymmetric reduction of N-substituted-3-piperidones is the most direct and widely employed biocatalytic route to chiral 3-hydroxypiperidines. KREDs, often sourced from microorganisms like Candida and Pichia, or engineered for specific substrates, utilize a hydride transfer from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate, yielding the corresponding alcohol with high enantiomeric excess (ee).

A critical aspect of these reactions is the in-situ regeneration of the expensive cofactor. This is typically achieved by using a co-substrate, such as isopropanol (catalyzed by the KRED itself) or glucose (using a coupled glucose dehydrogenase, GDH).

cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation cluster_analysis Quality Control A Buffer Preparation (e.g., Phosphate buffer, pH 7.0) B Substrate Dissolution (N-Boc-3-piperidone in co-solvent) A->B C Cofactor & Regeneration System (NAD+/NADH, GDH/Glucose) B->C D Enzyme Addition (Lyophilized KRED or whole cells) C->D E Incubation (Controlled Temperature & Agitation) D->E F Reaction Monitoring (TLC, GC, or HPLC) E->F G Cell Lysis / Enzyme Removal (Centrifugation/Filtration) F->G H Solvent Extraction (e.g., Ethyl Acetate) G->H I Purification (Column Chromatography or Distillation) H->I J Purity Analysis (GC/HPLC) I->J K Enantiomeric Excess Determination (Chiral HPLC) J->K

Caption: General workflow for the biocatalytic synthesis of (S)-1-Boc-3-hydroxypiperidine.

This protocol is adapted from methodologies demonstrating high conversion and enantioselectivity.[1][2]

  • Reaction Mixture Preparation:

    • In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).

    • Add D-glucose (1.2-1.5 equivalents relative to the substrate) as the co-substrate for cofactor regeneration.

    • Add NADP⁺ (typically 0.1-1 mM).

    • Add glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 1-5 mg/mL).

    • Add the ketoreductase (e.g., KRED 110 or a thermostable AKR) at a loading of 1-5% (w/w) relative to the substrate.[1]

    • Add N-Boc-3-piperidone (1 equivalent, e.g., 10-50 g/L), potentially dissolved in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO to aid solubility.

  • Reaction Execution:

    • Maintain the reaction temperature at 30-40°C with gentle agitation (e.g., 200-250 rpm).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until complete consumption of the starting material is observed (typically 3-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent such as ethyl acetate.

    • If using whole cells, centrifuge the mixture to pellet the cells. If using a lyophilized enzyme, the mixture can be filtered through celite to remove the denatured enzyme.

    • Extract the aqueous layer with ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by distillation to obtain pure (S)-1-Boc-3-hydroxypiperidine.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Biocatalyst SystemSubstrate Conc. (g/L)Catalyst LoadingCo-substrate/Cofactor RegenerationTemp (°C)pHTime (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
KRED 110103% (w/w)Isopropanol / NAD⁺35-407.53-4>99>99 (S)[1]
Baker's Yeast4100 g/LEndogenous307.024~80>99 (S)[1]
AKR-43up to 160<3.5% (w/w)Glucose / GDH307.516>99>99 (S)[2]
Co-expressed KRED/GDH40Whole cellsGlucose / NAD⁺307.0698.25100 (S)

II. Chemical Resolution: The Classical Approach

Classical resolution of a racemic mixture of 3-hydroxypiperidine derivatives remains a viable, albeit less atom-economical, strategy. This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Common Chiral Resolving Agents:
  • L-(+)-Tartaric acid

  • D-(-)-Tartaric acid

  • (1S)-(+)-10-Camphorsulfonic acid

  • (1R)-(-)-10-Camphorsulfonic acid

  • D-pyroglutamic acid

The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture. However, racemization and recycling of the undesired enantiomer can improve the overall process efficiency.

cluster_prep Salt Formation cluster_separation Diastereomer Separation cluster_liberation Free Base Liberation cluster_analysis Final Product A Dissolve Racemic 3-Hydroxypiperidine in a suitable solvent (e.g., ethanol) B Add Chiral Resolving Agent (e.g., L-Camphorsulfonic acid) A->B C Induce Crystallization (Heating, cooling, seeding) B->C D Fractional Crystallization (Isolation of less soluble diastereomeric salt) C->D E Filtration and Washing D->E F Dissolve Diastereomeric Salt in Water E->F G Basification (e.g., with NaOH or ammonia water) F->G H Extraction with Organic Solvent G->H I Purification and Characterization H->I J Chiral Purity Determination (Chiral HPLC) I->J

Caption: General workflow for the chiral resolution of 3-hydroxypiperidine.

This protocol is a generalized procedure based on established chemical resolution principles.

  • Diastereomeric Salt Formation:

    • Dissolve racemic 3-hydroxypiperidine (1 equivalent) in a suitable solvent such as ethanol or an ethanol/methyl tertiary butyl ether (MTBE) mixture.

    • Add L-camphorsulfonic acid (0.5-0.6 equivalents) to the solution.

    • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the aqueous solution with a base such as aqueous ammonia or sodium hydroxide to a pH > 10.

    • Extract the liberated chiral 3-hydroxypiperidine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-hydroxypiperidine.

  • Protection and Analysis:

    • The resulting chiral amine can then be protected, for example, with a Boc group using di-tert-butyl dicarbonate, to yield (S)-N-Boc-3-hydroxypiperidine.

    • The enantiomeric purity should be confirmed by chiral HPLC analysis.

III. Asymmetric Catalysis: The Forefront of Enantioselective Synthesis

Transition metal-catalyzed asymmetric reactions represent a highly efficient and versatile strategy for constructing chiral 3-hydroxypiperidine scaffolds. Rhodium-based catalysts, in particular, have demonstrated remarkable efficacy in a variety of transformations.

A. Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral precursors, such as N-protected tetrahydropyridines or pyridinium salts, offers a direct route to chiral piperidines. The success of this approach hinges on the design of the chiral ligand, which coordinates to the rhodium center and dictates the stereochemical outcome of the hydrogenation.

B. Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This elegant approach allows for the construction of the polysubstituted piperidine core in a single, highly stereoselective step.[3] An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition between an alkyne, an alkene, and an isocyanate, where the latter two are linked by a cleavable tether, can generate complex piperidine structures with excellent enantioselectivity.[3] Subsequent cleavage of the tether reveals the desired 3-hydroxypiperidine derivative.

A rhodium-catalyzed asymmetric reductive Heck-type reaction provides a powerful method for the synthesis of 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines.

G cluster_cat_cycle Rhodium Catalytic Cycle cluster_substrate Substrate Transformation A Rh(I)-L* B Oxidative Addition (Ar-B(OH)2) A->B + ArB(OH)2 C Ar-Rh(III)-L* B->C D Carbometalation (Dihydropyridine) C->D + Dihydropyridine E β-Hydride Elimination D->E F Reductive Elimination E->F F->A - H-B(OH)2 S1 Pyridine S2 Partial Reduction (Dihydropyridine) S1->S2 S3 Rh-Catalyzed Asymmetric Carbometalation S2->S3 S4 3-Aryl-tetrahydropyridine S3->S4 S5 Reduction (e.g., H2, Pd/C) S4->S5 S6 Enantioenriched 3-Aryl-piperidine S5->S6

Caption: A simplified representation of a rhodium-catalyzed asymmetric carbometalation for the synthesis of 3-substituted piperidines.

Catalytic SystemSubstrateLigandYield (%)Enantiomeric Excess (ee, %)Reference
[Rh(cod)₂]BF₄ / Chiral DieneN-AllylglyoxylamideJosiphos-type60-7596-98
[Rh(C₂H₄)₂Cl]₂ / Chiral DieneAlkenyl isocyanate + AlkyneChiral Dieneup to 87up to 97[3]
Rhodium / Chiral PhosphineN-benzyl-4-amino-1,2,5,6-tetrahydropyridineNot specified--[4]

IV. Diastereoselective Synthesis

Diastereoselective approaches build upon existing stereocenters in the starting material or an intermediate to control the formation of new stereocenters. This can involve reactions such as diastereoselective epoxidation followed by regioselective ring-opening, or diastereoselective reductions of cyclic ketones bearing a chiral auxiliary. While highly effective for specific substitution patterns, these methods are often less general than catalytic asymmetric approaches.

Conclusion: A Strategic Approach to Chiral 3-Hydroxypiperidines

The synthesis of enantiomerically pure 3-hydroxypiperidine derivatives is a critical endeavor in the pharmaceutical industry. The choice of synthetic strategy depends on a multitude of factors, including the desired scale of production, cost considerations, and the specific substitution pattern of the target molecule.

  • Biocatalysis offers an unparalleled combination of stereoselectivity and environmental sustainability, making it an increasingly attractive option for industrial-scale synthesis, particularly for key intermediates like (S)-1-Boc-3-hydroxypiperidine.

  • Chemical resolution , while a more traditional method, remains a valuable tool, especially when efficient recycling of the undesired enantiomer is feasible.

  • Asymmetric catalysis , particularly with rhodium-based systems, stands at the cutting edge of synthetic innovation, providing highly efficient and atom-economical routes to a diverse range of complex chiral piperidines.

A thorough understanding of the principles, advantages, and limitations of each of these methodologies, as detailed in this guide, will empower researchers and drug development professionals to make informed decisions and devise optimal synthetic routes to these vital pharmaceutical building blocks.

References

  • Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., Mara, B., Veera, U., & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418-7421. [Link]

  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 569-584. [Link]

  • Gibbs, G., Hateley, M. J., McLaren, L., Welham, M., & Willis, C. L. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069-1072. [Link]

  • Hoecker, J., et al. (2013). Enantio- and Diastereoselective Syntheses of 3-Hydroxypiperidines through Iridium-Catalyzed Allylic Substitution. European Journal of Organic Chemistry, 2013(27), 6085-6095. [Link]

  • Li, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]

  • CN105274160A - Method for preparing (S)
  • Rovis, T., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 132(9), 2860–2861. [Link]

  • Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 9(21), 7439-7446. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14388–14394. [Link]

Sources

Foundational

A Comprehensive Guide to the NMR Spectroscopic Characterization of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, with chiral derivatives playing a pivotal role in enhancing biological activity, selectivity, and pharmacokinetic properties.[1] ((R)-3-Hyd...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with chiral derivatives playing a pivotal role in enhancing biological activity, selectivity, and pharmacokinetic properties.[1] ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a chiral building block that combines the structural rigidity of the piperidine ring with the functional handles of hydroxyl and carboxylic acid groups, making it a valuable intermediate in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural and stereochemical elucidation of such molecules. This in-depth technical guide provides a comprehensive framework for the complete NMR characterization of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, outlining predictive analysis, detailed experimental protocols for 1D and 2D NMR, and a systematic workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of complex small molecules.

Introduction: The Structural Significance of a Chiral Piperidine Derivative

The introduction of a chiral center into a piperidine ring can profoundly influence a molecule's interaction with biological targets, such as proteins and enzymes.[1] The target molecule, ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, possesses a stereocenter at the C3 position. Its structural analysis is non-trivial due to several factors: the conformational flexibility of the six-membered ring (chair-boat interconversion), the potential for cis/trans isomerism of the substituents relative to the ring, and the presence of exchangeable protons (hydroxyl and carboxylic acid).

NMR spectroscopy provides the necessary tools to resolve these complexities through the analysis of chemical shifts, scalar (J) couplings, and through-space correlations (Nuclear Overhauser Effect). A multi-dimensional approach, combining ¹H, ¹³C, and various 2D NMR experiments, is essential for complete and confident characterization.

Predicted Spectral Features of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

While experimental data is the ultimate goal, a predictive analysis based on established principles and data from analogous structures provides a critical roadmap for interpretation. The standard IUPAC numbering for the piperidine ring will be used for all assignments.

G cluster_0 ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid cluster_1 Atom Numbering Scheme mol mol N1 1 (N) C2 2 (CH2) N1->C2 C7 7 (CH2) N1->C7 C3 3 (CH) C2->C3 C4 4 (CH2) C3->C4 O_OH OH on C3 C3->O_OH C5 5 (CH2) C4->C5 C6 6 (CH2) C5->C6 C6->N1 C8 8 (C=O) C7->C8 O_COOH OH on C8 C8->O_COOH

Caption: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to be complex due to overlapping signals and second-order coupling effects typical of saturated heterocyclic systems.[2] The molecule's zwitterionic nature in neutral aqueous solution or its state in organic solvents will significantly influence chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Considerations
H3 (CH-OH)3.6 - 4.0Multiplet (m)The chemical shift is highly dependent on the substituent's orientation (axial/equatorial). Its proximity to the electronegative oxygen atom shifts it downfield.
H7 (N-CH₂-COOH)3.0 - 3.5Singlet (s) or AB quartetIn a chiral environment, these methylene protons are diastereotopic and may appear as two distinct signals or an AB quartet. Broadening is possible due to nitrogen quadrupolar effects.
H2, H6 (N-CH₂)2.5 - 3.2Multiplets (m)These protons are adjacent to the nitrogen atom. They are diastereotopic due to the C3 chiral center, leading to distinct signals and complex splitting patterns.
H4, H5 (C-CH₂-C)1.4 - 2.0Multiplets (m)These represent the most upfield, "hydrocarbon-like" protons of the ring. Significant signal overlap is expected.
OH (on C3)Variable (1.0 - 5.0)Broad Singlet (br s)Highly solvent and concentration-dependent. May exchange with D₂O, causing the signal to disappear.
OH (on C8)Variable (10.0 - 13.0)Broad Singlet (br s)Characteristic of a carboxylic acid proton. Will also exchange with D₂O. Signal is best observed in solvents like DMSO-d₆.
Predicted ¹³C NMR Spectrum

A total of seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Considerations
C8 (C=O)170 - 175The carbonyl carbon of the carboxylic acid is the most downfield signal.
C3 (CH-OH)65 - 70Carbon bearing the hydroxyl group, shifted downfield by the oxygen atom.[3]
C7 (N-CH₂)55 - 60Carbon of the acetic acid methylene group, attached to nitrogen.
C2, C6 (N-CH₂)50 - 60Carbons adjacent to the nitrogen atom. Due to the chiral center, they are chemically non-equivalent and should appear as two distinct signals.
C4, C5 (C-CH₂-C)20 - 30The most upfield signals, corresponding to the remaining ring carbons.[4]

Experimental Protocols for Full Structural Elucidation

The following protocols represent a robust, self-validating workflow. The results of each experiment provide the necessary information for the next, culminating in a complete and verified structure.

Sample Preparation

The choice of solvent is the most critical parameter in sample preparation.

  • Protocol 1: General Purpose Analysis (DMSO-d₆)

    • Weigh 5-10 mg of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Cap the tube and vortex gently until the sample is fully dissolved. A gentle warming may be required.

    • Causality: DMSO-d₆ is an excellent choice as it solubilizes the polar molecule and, importantly, its residual water peak does not obscure key signals. It also slows down proton exchange, allowing for the observation of both the hydroxyl (-OH) and carboxylic acid (-COOH) protons.

  • Protocol 2: Deuterium Exchange (D₂O)

    • Prepare a sample as described in Protocol 1, but use D₂O (Deuterium Oxide) as the solvent.

    • Acquire a ¹H NMR spectrum.

    • Causality: This experiment is a definitive method to identify exchangeable protons. The signals corresponding to the C3-OH and COOH protons will disappear from the spectrum as the protons are replaced by deuterium, confirming their assignment.

NMR Data Acquisition Workflow

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Caption: A logical workflow for NMR data acquisition and analysis.

  • ¹H NMR: Acquire a standard high-resolution proton spectrum. This provides the initial overview of proton chemical shifts, integrations, and coupling patterns.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all seven carbons. A DEPT-135 experiment is then run to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like C8) will be absent in the DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will reveal the complete spin system of the piperidine ring, showing correlations from H2 -> H3 -> H4 -> H5 -> H6.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon to which it is directly attached. By overlaying the ¹H and ¹³C spectra on the axes, it allows for the definitive assignment of each protonated carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is crucial for confirming the overall structure. For instance, a key correlation from the H7 protons (on the acetic acid moiety) to the C2 and C6 carbons of the piperidine ring would unambiguously confirm the N-alkylation site. A correlation from H7 to the C8 carbonyl carbon would also be expected.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. It is the definitive experiment for determining stereochemistry and conformation. For example, observing a NOE correlation between H3 and H5 would suggest that these protons are on the same face of the ring (i.e., both are axial or both are equatorial), providing critical insight into the chair conformation and the orientation of the hydroxyl group.

Systematic Data Interpretation Workflow

  • Assign Obvious Signals: Start with the most distinct signals. In the ¹H spectrum, this is often the H3 proton (next to OH) and the H7 methylene protons. In the ¹³C spectrum, the C8 carbonyl is unmistakable.

  • Use HSQC to Link ¹H and ¹³C: Use the assigned proton signals to definitively assign their attached carbons (e.g., use the H3 signal to find the C3 signal).

  • Trace the Ring with COSY: Starting from the assigned H3 proton, use the COSY cross-peaks to "walk" around the ring, identifying H2, H4, and subsequently H5 and H6.

  • Confirm with HMBC: Verify all assignments using long-range correlations. Look for the key HMBC correlation from the H7 protons to C2/C6, which validates the connection of the side chain to the ring nitrogen.

  • Determine Conformation with NOESY: Analyze the NOESY spectrum for strong correlations between protons separated by three or four bonds. For a chair conformation:

    • Axial-Axial (1,3-diaxial) correlations are typically strong. For example, an NOE between H2-axial and H4-axial.

    • Axial-Equatorial correlations are weaker.

    • Equatorial-Equatorial correlations are generally very weak or absent. By identifying the network of NOEs, one can determine which protons are axial and which are equatorial, thereby establishing the preferred conformation of the ring and the stereochemical orientation of the C3-hydroxyl group.

Conclusion

The structural characterization of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid requires a methodical and multi-faceted NMR approach. A simple 1D ¹H spectrum is insufficient for unambiguous assignment due to signal overlap and conformational complexities inherent in piperidine systems.[5] By following a logical workflow—from predictive analysis and careful sample preparation to a suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY)—researchers can achieve a complete and confident assignment of every atom in the molecule. This rigorous characterization is a non-negotiable step in quality control and is fundamental to understanding the molecule's behavior in biological systems, making it an indispensable process in modern drug development.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available at: [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. Available at: [Link]

  • Acetic acid 1H NMR Spectrum. Human Metabolome Database. Available at: [Link]

  • 3-Hydroxypiperidine. PubChem. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. Available at: [Link]

  • Piperidine 13C NMR Spectrum. Human Metabolome Database. Available at: [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]

  • Piperidin-1-yl-acetic acid. PubChem. Available at: [Link]

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Exploratory

A Technical Guide to the Mass Spectrometric Analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, a chiral molecule featuring the piperidine scaffold common in pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, a chiral molecule featuring the piperidine scaffold common in pharmaceutical development.[1] The guide is designed for researchers, analytical chemists, and drug development professionals, offering in-depth insights into method development, from ionization principles to detailed fragmentation analysis and chiral separation strategies. We delve into the causality behind experimental choices, presenting validated protocols and predictive data to ensure robust, reliable, and accurate characterization of this compound. The methodologies outlined herein leverage High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS), establishing a gold standard for both qualitative and quantitative analysis.[2]

Section 1: Compound Overview and Analytical Significance

((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a polar, chiral molecule whose structural features—a tertiary amine within a piperidine ring, a secondary alcohol, and a carboxylic acid—dictate the strategy for its mass spectrometric analysis. The piperidine ring is a privileged scaffold in medicinal chemistry, and understanding the identity, purity, and structure of its derivatives is critical for drug safety and efficacy.[1] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this task.

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in developing a robust analytical method.

PropertyValueSource
Chemical Formula C₇H₁₃NO₃-
Average Molecular Weight 159.18 g/mol -
Monoisotopic (Exact) Mass 159.08954 g/mol -
Key Functional Groups Tertiary Amine (Piperidine), Secondary Alcohol, Carboxylic Acid-
Predicted pKa ~4.0 (Carboxylic Acid), ~9.5 (Piperidine Nitrogen)-

Section 2: Core Methodological Principles: Ionization and Mass Analysis

The polar functional groups of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid make it an ideal candidate for Electrospray Ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.

Selecting the Optimal Ionization Mode

The amphoteric nature of the analyte allows for detection in both positive and negative ion modes, a choice that fundamentally alters the resulting mass spectra and fragmentation patterns.

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing 0.1% formic acid), the basic piperidine nitrogen is readily protonated. This is typically the more sensitive mode for piperidine-containing compounds due to the high proton affinity of the tertiary amine.[3]

  • Negative Ion Mode ([M-H]⁻): In a basic or neutral mobile phase, the carboxylic acid group deprotonates to form a carboxylate anion. While potentially less sensitive than positive mode, it provides complementary structural information.

Choosing the Right Mass Analyzer

The choice of mass analyzer depends on the analytical goal:

  • Quadrupole Time-of-Flight (Q-TOF): Ideal for structural confirmation and elucidation. It provides high-resolution, accurate mass (HRAM) data, allowing for the determination of elemental composition and confident identification of unknown metabolites or impurities.[4][5]

  • Triple Quadrupole (QqQ): The workhorse for quantitative analysis. Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, it offers exceptional sensitivity and selectivity for measuring analyte concentration in complex matrices by monitoring a specific precursor-to-product ion transition.[6]

Section 3: Elucidating the Structure: A Deep Dive into MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is essential for confirming the analyte's structure by analyzing its fragmentation patterns.[6] This is achieved by isolating the precursor ion (e.g., [M+H]⁺), subjecting it to Collision-Induced Dissociation (CID), and analyzing the resulting product ions.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

Upon protonation at the piperidine nitrogen, the molecule becomes energized in the collision cell, leading to several predictable fragmentation pathways. The primary cleavages involve the neutral loss of small, stable molecules and characteristic ring fissions.

  • Primary Neutral Losses:

    • Loss of Water (H₂O): The hydroxyl group is readily eliminated as water, a hallmark fragmentation for hydroxylated piperidines.[4][7] This results in a prominent product ion at m/z 142.08.

    • Loss of Formic Acid (HCOOH) / (H₂O + CO): The entire acetic acid side chain can be cleaved, but a more common pathway is the sequential loss of water and carbon monoxide, or a concerted loss of formic acid, leading to a fragment at m/z 114.09.

  • Ring Fission and α-Cleavage:

    • Alpha-cleavage, the scission of a C-C bond adjacent to the charged nitrogen, is a dominant mechanism for amines.[8] This can lead to various ring-opened fragments, providing further structural detail.

G cluster_main Positive Mode Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 160.097 Frag1 [M+H - H₂O]⁺ m/z 142.086 Precursor->Frag1 -18.01 Da (H₂O) Frag3 Piperidinium Ring Fragments Precursor->Frag3 α-Cleavage & Ring Fission Frag2 [M+H - H₂O - C₂H₂O]⁺ m/z 100.076 Frag1->Frag2 -42.01 Da (Ketene)

Figure 1: Predicted fragmentation pathway in positive ESI mode.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

Fragmentation in negative mode is typically simpler and is initiated by the charge on the carboxylate group.

  • Primary Neutral Loss:

    • Loss of Carbon Dioxide (CO₂): Decarboxylation is the most characteristic fragmentation pathway for deprotonated carboxylic acids.[8] This yields a major product ion at m/z 114.09, corresponding to the deprotonated 3-hydroxypiperidine moiety.

G cluster_main Negative Mode Fragmentation of [M-H]⁻ Precursor [M-H]⁻ m/z 158.082 Frag1 [M-H - CO₂]⁻ m/z 114.092 Precursor->Frag1 -44.00 Da (CO₂)

Figure 2: Predicted fragmentation pathway in negative ESI mode.

Summary of Predicted Ions

The table below summarizes the key ions expected during the analysis, which are crucial for building an acquisition method.

Ion ModeIon TypeCalculated m/zDescription
Positive[M+H]⁺ 160.0972 Precursor Ion
Positive[M+Na]⁺182.0791Sodium Adduct
Positive[M+H-H₂O]⁺142.0866Product Ion (Loss of Water)
Negative[M-H]⁻ 158.0823 Precursor Ion
Negative[M-H-CO₂]⁻114.0924Product Ion (Loss of CO₂)

Section 4: A Validated Protocol for LC-MS/MS Analysis

This section provides a self-validating, step-by-step protocol for the quantitative and qualitative analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid.

G cluster_workflow LC-MS/MS Analytical Workflow A 1. Sample Preparation B 2. LC Separation (Reversed-Phase) A->B C 3. ESI Source (Ionization) B->C D 4. MS1 (Precursor Scan) C->D E 5. Collision Cell (Fragmentation) D->E F 6. MS2 (Product Scan) E->F G 7. Detector & Data Acquisition F->G

Figure 3: General workflow for LC-MS/MS analysis.

Sample Preparation

The objective is to dissolve the analyte in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of methanol and water.

  • Working Standards: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95% Mobile Phase A) to prepare calibration standards.

  • Sample Matrix: If analyzing from a complex matrix (e.g., reaction mixture, plasma), perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) to remove interferences.

Liquid Chromatography (LC) Method

A reversed-phase method is suitable for retaining and separating this polar compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to promote protonation for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minA standard gradient to elute the analyte and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLBalances sensitivity with potential for column overload.
Mass Spectrometry (MS) Method

These parameters should be optimized for the specific instrument in use. The following serves as a robust starting point for a Q-TOF or Triple Quadrupole instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveHigher sensitivity for piperidine compounds.
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temp. 120 °CGentle temperature to prevent thermal degradation.
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hrRemoves solvent droplets to form gas-phase ions.
Collision Gas ArgonInert gas used for CID fragmentation.
MS1 Scan Range m/z 50 - 500To detect the precursor ion.
MS/MS Transitions 160.1 → 142.1 (Quantifier) 160.1 → 100.1 (Qualifier)Specific and sensitive transitions for quantification and confirmation.
Collision Energy 15-25 eVMust be optimized to maximize product ion intensity.

Section 5: The Chiral Challenge: Integrating Stereoselective Separations

Standard mass spectrometry is "blind" to stereoisomers, as enantiomers have identical mass and fragmentation patterns. To confirm the enantiomeric purity of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, the mass spectrometer must be coupled with a chiral separation technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most established technique. It involves using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose or cellulose, that differentially interacts with the R and S enantiomers, leading to their separation in time.

  • Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative that offers faster separations and uses environmentally benign supercritical CO₂ as the primary mobile phase.[3]

The outlet of the chiral column is connected directly to the ESI source of the mass spectrometer, allowing for the mass-based detection of each temporally resolved enantiomer. This confirms both the identity and the enantiomeric excess (e.e.) of the target compound.

Section 6: Conclusion and Best Practices

The mass spectrometric analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a robust and highly sensitive process when approached systematically. This guide establishes a comprehensive methodology rooted in the fundamental physicochemical properties of the analyte.

Key Takeaways for a Successful Analysis:

  • Utilize ESI in Positive Mode: This approach offers the best sensitivity by targeting the protonation of the basic piperidine nitrogen.

  • Employ Tandem MS (MS/MS): Fragmentation analysis is non-negotiable for unambiguous structural confirmation. The neutral loss of water (m/z 142.1) is a key diagnostic ion.

  • Develop a Robust LC Method: A C18 column with an acidic mobile phase provides excellent chromatographic performance for this polar analyte.

  • Integrate Chiral Chromatography: For stereospecific analysis, coupling chiral HPLC or SFC to the MS system is mandatory to resolve and quantify the (R) and (S) enantiomers.

  • Systematic Optimization is Crucial: Always optimize source parameters and collision energies on the specific instrument being used to maximize signal and ensure reproducibility.

By following the principles and protocols detailed in this guide, researchers and scientists can achieve accurate, reliable, and comprehensive characterization of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, supporting the rigorous demands of modern chemical and pharmaceutical development.

References

  • da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Halko, R., & Hesso, A. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. Available at: [Link]

  • Perez, L. J., et al. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ResearchGate. Available at: [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed. Available at: [Link]

  • da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Wang, R., & Zhu, M. (2004). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. Available at: [Link]

  • Altern Ther Health Med. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Hughes, D. L. (2021). A Modular Approach to Trisubstituted Chiral Piperidines. ACS Publications. Available at: [Link]

  • de F. S. F. de Carvalho, M., et al. (2002). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

  • Perez, L. J., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central. Available at: [Link]

  • Lu, Y., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PubMed Central. Available at: [Link]

  • de F. S. F. de Carvalho, M., et al. (2002). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

Physical and chemical properties of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid. As a chiral building block incorporating a secondary alcohol, a tertiary amine, and a carboxylic acid, this molecule holds significant potential in medicinal chemistry for the synthesis of complex and stereospecific therapeutic agents. This document details its structural attributes, predicted physicochemical parameters, and provides robust, field-proven experimental protocols for the empirical determination of its acid-base dissociation constants (pKa) and aqueous solubility. The guide is structured to deliver not only data but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in drug discovery and development workflows.

Molecular Structure and Core Attributes

((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a non-proteinogenic amino acid analog. Its structure is characterized by a piperidine ring, a foundational scaffold in many pharmaceuticals, functionalized with three key groups that dictate its chemical behavior:

  • A tertiary amine integrated within the piperidine ring.

  • A carboxylic acid moiety, conferring acidic properties.

  • A secondary alcohol at the 3-position of the ring, which also serves as the chiral center (R-configuration).

The presence of both a basic tertiary amine and an acidic carboxylic acid group allows the molecule to exist as a zwitterion, profoundly influencing its solubility and interaction with biological systems. Its derivatives are valuable in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1][2] The protected forms of this scaffold, using groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are frequently employed in multi-step syntheses, including solid-phase peptide synthesis, highlighting its versatility as a building block.[1][3]

cluster_0 ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid C1 N C2 CH₂ C1->C2 ACID_C CH₂ C1->ACID_C C3 CH₂ C2->C3 C4 CH(R) C3->C4 C5 CH₂ C4->C5 OH OH C4->OH C6 CH₂ C5->C6 C6->C1 COOH_C C ACID_C->COOH_C COOH_O1 O COOH_C->COOH_O1 COOH_O2 OH COOH_C->COOH_O2 G start Prepare 0.1 M solution of the compound titrate Titrate with 0.1 M NaOH while recording pH start->titrate plot Plot pH vs. Volume of NaOH added titrate->plot analyze Identify inflection points and half-equivalence points plot->analyze pka1 pH at 1st half-equivalence point = pKa₁ (COOH) analyze->pka1 First Plateau pka2 pH at 2nd half-equivalence point = pKa₂ (NH⁺) analyze->pka2 Second Plateau

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to determine the pKa values of the carboxylic acid and tertiary amine functional groups.

  • Preparation:

    • Prepare a 0.1 M solution of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid in deionized water.

    • Standardize a pH meter using standard buffers at pH 4.0, 7.0, and 10.0. [4] * Accurately pipette a known volume (e.g., 20 mL) of the compound's solution into a beaker with a magnetic stir bar. [4]

  • Titration:

    • Measure the initial pH of the solution.

    • Fill a burette with a standardized solution of 0.1 M NaOH.

    • Add the NaOH solution in small, precise increments (e.g., 0.2 mL). [4] * After each addition, allow the pH reading to stabilize and record both the added volume and the pH.

    • Continue the titration until the pH reaches approximately 12.5 to ensure the complete deprotonation of the tertiary amine's conjugate acid. [4]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will exhibit two buffer regions or plateaus. The midpoint of the first plateau corresponds to the pKa of the carboxylic acid group (pKa₁). [5] * The midpoint of the second plateau corresponds to the pKa of the conjugate acid of the tertiary amine (pKa₂). [5] * The pKa values are determined from the pH at which half of the respective functional group has been neutralized, in accordance with the Henderson-Hasselbalch equation. [6]

Solubility Profile

Aqueous solubility is a cornerstone of drug development, directly impacting a compound's bioavailability and formulation feasibility. [7]For ionizable molecules like this one, solubility is highly dependent on pH. Minimum solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero. [6] The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method . [7]This method ensures that a true equilibrium is reached between the dissolved compound and the excess solid, providing the most reliable and accurate solubility data. [8][9]

G start Add excess solid compound to buffer of known pH agitate Agitate suspension at a controlled temperature (e.g., 25°C or 37°C) for 24-48h start->agitate Ensure saturation separate Separate solid and liquid phases via centrifugation or filtration (0.45 µm) agitate->separate Reach equilibrium analyze Sample supernatant and analyze concentration (e.g., HPLC-UV) separate->analyze result Concentration = Equilibrium Solubility analyze->result G center Core Scaffold cooh Carboxylic Acid center->cooh Amide Coupling, Esterification amine Tertiary Amine center->amine Salt Formation, Quaternization oh Secondary Alcohol center->oh Esterification, Etherification, Oxidation

Sources

Exploratory

A Senior Application Scientist's Guide to the Stereospecific Synthesis of N-Substituted 3-Hydroxypiperidines

Introduction: The Strategic Importance of Chiral 3-Hydroxypiperidines in Medicinal Chemistry The N-substituted 3-hydroxypiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral 3-Hydroxypiperidines in Medicinal Chemistry

The N-substituted 3-hydroxypiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its prevalence is due to a combination of favorable physicochemical properties, metabolic stability, and the ability to form key hydrogen bonds and other interactions with biological targets. The stereochemistry at the C3 position is often critical for biological activity, with different enantiomers exhibiting vastly different potencies, selectivities, and safety profiles. Consequently, the development of robust and efficient methods for the stereospecific synthesis of these chiral building blocks is of paramount importance to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the principal strategies for the stereospecific synthesis of N-substituted 3-hydroxypiperidines. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic route for a given target molecule.

Strategic Decision Making in Chiral Synthesis

The choice of synthetic strategy depends on several factors, including the desired enantiomer, the nature of the N-substituent, the scale of the synthesis, and the availability of starting materials and specialized equipment. The following decision tree provides a high-level overview of the strategic choices available.

G start Desired Chiral N-Substituted 3-Hydroxypiperidine prochiral Prochiral Precursor Available? (e.g., N-Substituted 3-Piperidone) start->prochiral Yes racemic Racemic 3-Hydroxypiperidine Available? start->racemic No asym_red Asymmetric Reduction (Biocatalytic or Chemical) prochiral->asym_red pyridine Pyridine-based Retrosynthesis Feasible? racemic->pyridine No resolution Chiral Resolution (Classical or Enzymatic) racemic->resolution asym_synth Advanced Asymmetric Synthesis (e.g., Rh-catalyzed, Chemo-enzymatic) pyridine->asym_synth

Caption: A decision-making workflow for selecting a stereospecific synthetic strategy.

Asymmetric Reduction of Prochiral N-Substituted 3-Piperidones

The most direct approach to chiral 3-hydroxypiperidines is the asymmetric reduction of the corresponding prochiral N-substituted 3-piperidones. This can be achieved through both biocatalytic and chemical methods, with biocatalysis gaining significant traction due to its exceptional selectivity and environmentally benign nature.

Biocatalytic Asymmetric Reduction

Enzymes, particularly ketoreductases (KREDs) and aldo-keto reductases (AKRs), are highly efficient and stereoselective catalysts for the reduction of ketones.[1][2] The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, is a prominent example of the industrial application of this technology.[3][4]

Causality Behind Experimental Choices:

  • Enzyme Selection: Screening of commercially available ketoreductase libraries is the first step to identify an enzyme with high activity and selectivity for the target substrate.

  • Cofactor Recycling: Ketoreductases require a hydride source, typically from nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH). To make the process economically viable, a cofactor recycling system is essential. This is commonly achieved by using a sacrificial alcohol like isopropanol and a corresponding alcohol dehydrogenase, or a sugar like glucose and glucose dehydrogenase (GDH).[3]

  • Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near physiological pH (6.0-8.0) and mild temperatures (25-40 °C) to ensure enzyme stability and activity.[5]

  • Whole Cells vs. Isolated Enzymes: While isolated enzymes offer higher purity, whole-cell systems (e.g., E. coli or Baker's yeast) can be more cost-effective as they contain the necessary enzymes and cofactor recycling machinery.[5]

G sub N-Boc-3-Piperidone kred Ketoreductase (KRED) sub->kred nadph NADPH nadph->kred nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh kred->nadp prod (S)-N-Boc-3-Hydroxypiperidine kred->prod glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph gdh->gluconolactone

Caption: Workflow for biocatalytic asymmetric reduction with cofactor recycling.

Experimental Protocol: Enzymatic Reduction of N-Boc-3-Piperidone

This protocol is a representative example for the synthesis of (S)-N-Boc-3-hydroxypiperidine using a ketoreductase with a glucose/glucose dehydrogenase cofactor recycling system.[5]

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 200 mM triethanolamine HCl, pH 7.5).

  • Reagent Addition: To the buffer, add NAD+ (e.g., 10 mM), D-glucose (e.g., 1.2 eq), glucose dehydrogenase (GDH), and the selected ketoreductase (e.g., KRED 110, 3% w/w).

  • Substrate Addition: Add N-Boc-3-piperidone (1 eq), potentially dissolved in a minimal amount of a water-miscible co-solvent like isopropanol to aid solubility.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C) for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup and Isolation: Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography if necessary.

MethodCatalystYieldee (%)Temp (°C)Time (h)Citation
Biocatalytic ReductionKetoreductase (KRED 110)>99%>99% (S)35-403-4[5]
Biocatalytic ReductionE. coli co-expressing AKR and GDH98.25%100% (S)306[6]
Asymmetric Transfer Hydrogenation(R,R)-Ts-DPEN RuCl95%99% (S)2812N/A

Classical and Enzymatic Resolution of Racemic 3-Hydroxypiperidines

Resolution strategies involve the separation of a racemic mixture of N-substituted 3-hydroxypiperidines. While this approach has a theoretical maximum yield of 50% for the desired enantiomer, it can be a practical option when the racemic starting material is readily available and an efficient racemization of the unwanted enantiomer is possible.

Classical Diastereomeric Salt Resolution

This classical method involves reacting the racemic base (3-hydroxypiperidine) with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts can be selectively crystallized from a suitable solvent system.

Causality Behind Experimental Choices:

  • Resolving Agent: The choice of resolving agent is crucial. Common choices for resolving amines include derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid.[7] The selection is often empirical, based on the ability to form crystalline salts with good separation efficiency. D-pyroglutamic acid has been shown to be an effective resolving agent for 3-hydroxypiperidine.[7]

  • Solvent System: The solvent system is optimized to maximize the solubility difference between the two diastereomeric salts. Often, a mixture of solvents is required to achieve good crystallinity and separation. For the resolution of 3-hydroxypiperidine with D-pyroglutamic acid, an ethanol solution is effective.[7]

Experimental Protocol: Chiral Resolution of 3-Hydroxypiperidine with D-Pyroglutamic Acid

This protocol outlines the resolution of racemic 3-hydroxypiperidine, which is then protected to yield (S)-N-Boc-3-hydroxypiperidine.[7]

  • Salt Formation: In a reaction vessel, dissolve racemic 3-hydroxypiperidine (1 eq) and D-pyroglutamic acid (0.5-0.8 eq) in 95% ethanol.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution, then cool slowly to allow for the selective crystallization of the (S)-3-hydroxypiperidine D-pyroglutamate salt. Further cooling to -5 °C can maximize the yield.

  • Isolation of Diastereomeric Salt: Isolate the crystalline solid by filtration, wash with cold water, and dry.

  • Liberation of the Free Base and Protection: Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to liberate the free (S)-3-hydroxypiperidine. The free amine is then reacted in situ with di-tert-butyl dicarbonate ((Boc)₂O) to afford (S)-N-Boc-3-hydroxypiperidine.

  • Workup and Isolation: Extract the N-Boc protected product with an organic solvent, followed by washing, drying, and concentration to yield the final product.

Enzymatic Kinetic Resolution (EKR)

In an enzymatic kinetic resolution, an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. Lipases are commonly used for this purpose.

Advanced Asymmetric Synthesis from Pyridine Derivatives

Modern synthetic methods offer highly efficient and versatile routes to chiral piperidines from readily available pyridine precursors. These methods construct the chiral center during the formation or functionalization of the piperidine ring.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful strategy for the synthesis of enantioenriched 3-arylpiperidines involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[3][8] This method provides access to a wide range of 3-substituted piperidines with high enantioselectivity.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of the rhodium precursor (e.g., [Rh(cod)OH]₂) and the chiral ligand (e.g., (S)-Segphos) is critical for achieving high yield and enantioselectivity.

  • Dihydropyridine Synthesis: The dihydropyridine coupling partner is typically generated in situ or in a preceding step by the partial reduction of a pyridine derivative.

  • Base and Solvent: The reaction conditions, including the choice of base (e.g., CsOH) and solvent system (e.g., a mixture of toluene, THP, and water), are optimized to promote catalyst turnover and selectivity.

G cluster_0 Catalytic Cycle Rh0 Rh(0)L* Rh_aryl Ar-Rh(II)L* Rh0->Rh_aryl Oxidative Addition (Ar-B(OH)₂) pi_allyl π-allyl-Rh(II)L* Rh_aryl->pi_allyl Carbometalation (Dihydropyridine) pi_allyl->Rh0 Protodemetalation (H₂O) product Enantioenriched 3-Aryl-tetrahydropyridine pi_allyl->product start Dihydropyridine + Arylboronic Acid start->Rh_aryl

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of Novel Piperidine Acetic Acid Derivatives

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its de...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its derivatives are prevalent in numerous pharmaceuticals, demonstrating a vast spectrum of biological activities, including anticancer, analgesic, antipsychotic, and antimicrobial properties.[2][3] The structural rigidity of the piperidine ring, combined with its capacity for substitution at various positions, allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets.[4] The incorporation of an acetic acid moiety introduces a carboxylic acid group, which can significantly influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, and can also serve as a key interaction point with target proteins.[5]

This guide provides a comprehensive framework for the systematic biological activity screening of novel piperidine acetic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking and scientific rationale behind a robust screening cascade. Our approach is designed to efficiently identify and characterize promising lead compounds, moving from broad, high-throughput assessments to more specific, mechanism-of-action studies.

Chapter 1: The Strategic Screening Cascade: A Multi-Tiered Approach

A successful screening campaign is not a random assortment of assays but a logical progression designed to maximize information while conserving resources. We advocate for a tiered approach, starting with computational methods to prioritize candidates, followed by a series of in vitro assays of increasing specificity. This strategy allows for early elimination of inactive or overly toxic compounds, focusing efforts on the most promising derivatives.

Screening_Cascade cluster_0 Tier 1: In Silico & Primary Screening cluster_1 Tier 2: Secondary, Target-Class Screening cluster_2 Tier 3: Mechanistic & Lead Optimization InSilico In Silico Prediction (ADMET & Activity) Primary Primary Cytotoxicity Screening (e.g., MTT Assay) InSilico->Primary Prioritized Candidates Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) Primary->Antimicrobial Non-toxic Concentrations Anticancer Anticancer Assays (e.g., SRB Assay) Primary->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine Release) Primary->AntiInflammatory Pathway Mechanism of Action (Signaling Pathway Analysis) Anticancer->Pathway AntiInflammatory->Pathway SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound Piperidine Acetic Acid Derivative Compound->NFkB Inhibition

Caption: Simplified signaling pathway for LPS-induced inflammation and potential inhibition point.

Experimental Protocol: Cytokine Release Assay

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the piperidine acetic acid derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL), leaving some wells unstimulated as a negative control.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

Chapter 4: Tier 3 - Delving into Mechanism and Optimization

For compounds that show significant and specific activity in Tier 2 assays, the next steps involve elucidating their mechanism of action (MOA) and exploring the structure-activity relationship (SAR).

  • Mechanism of Action Studies: These are highly specific to the observed activity. For an anticancer compound, this could involve cell cycle analysis, apoptosis assays (e.g., Caspase-Glo), or kinase inhibition profiling. [6]For an anti-inflammatory agent, it might involve Western blotting to investigate the phosphorylation status of key signaling proteins like NF-κB.

  • Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a focused library of analogs based on the initial active "hit." By systematically modifying different parts of the piperidine acetic acid scaffold, researchers can identify the chemical features essential for biological activity, leading to the design of more potent and selective compounds.

Conclusion: A Pathway to Discovery

This guide outlines a logical and efficient pathway for the biological activity screening of novel piperidine acetic acid derivatives. By integrating computational prediction with a tiered in vitro screening approach, researchers can systematically navigate the complexities of early-stage drug discovery. The emphasis on understanding the causality behind each experimental choice and employing robust, standardized protocols is paramount for generating reliable and reproducible data. This structured methodology not only identifies promising lead candidates but also builds a foundational understanding of their biological effects, paving the way for their future development as potential therapeutics.

References

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Introduction: The Strategic Advantage of the 3-Hydroxypiperidine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Discovery of Bioactive Molecules Containing the 3-Hydroxypiperidine Scaffold For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Bioactive Molecules Containing the 3-Hydroxypiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient and successful therapeutic design. These molecular frameworks are not merely inert backbones; they are pre-validated structures that exhibit favorable physicochemical properties and the ability to interact with multiple biological targets. The 3-hydroxypiperidine moiety has emerged as a quintessential example of such a scaffold, found in a diverse array of natural products and clinically significant pharmaceuticals.[1]

This technical guide provides a comprehensive exploration of the 3-hydroxypiperidine scaffold, from its fundamental chemical attributes to its application in the synthesis of cutting-edge therapeutics. We will delve into the synthetic methodologies that provide access to this crucial building block, examine its role in the mechanism of action of key drugs, and provide detailed protocols and workflows to empower researchers in their own discovery efforts.

The Physicochemical and Biological Significance of 3-Hydroxypiperidine

The 3-hydroxypiperidine ring is a six-membered heterocyclic organic compound with the molecular formula C₅H₁₁NO.[2] Its structure, featuring a piperidine ring substituted with a hydroxyl group at the third carbon, bestows upon it a unique combination of properties that are highly advantageous for drug design.[2][3] The presence of both a secondary amine and a hydroxyl group allows for a wide range of chemical modifications, making it a versatile building block for creating diverse molecular libraries.

One of the most critical features of the 3-hydroxypiperidine scaffold is its inherent chirality at the C3 position. This stereocenter can significantly influence a molecule's biological activity, often leading to dramatic differences in efficacy and selectivity between enantiomers.[1] Furthermore, its solubility in water, ethanol, and various organic solvents enhances its versatility in a wide range of chemical reactions.[2][4] This solubility profile is crucial for both synthetic manipulations and for achieving favorable pharmacokinetic properties in the resulting drug candidates.

The piperidine ring itself is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, often with reduced toxicity.[5] The addition of the hydroxyl group at the 3-position provides a key hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.

Natural Occurrence and Therapeutic Precedent

The 3-hydroxypiperidine scaffold is not merely a synthetic curiosity; it is a recurring motif in a variety of natural products with potent biological activities.[1] It is found in numerous plants and microorganisms, hinting at its evolutionary selection as a robust framework for molecular recognition.[4] For instance, this scaffold is a key component of the potent antimalarial drug febrifugine and the anticancer agent (-)-swainsonine.[1] The natural prevalence of this scaffold provides a strong rationale for its continued exploration in drug discovery programs.

Part 2: Strategic Synthesis of 3-Hydroxypiperidine and its Derivatives

Access to enantiomerically pure 3-hydroxypiperidine derivatives is a critical bottleneck in the development of drugs that utilize this scaffold. The choice of synthetic route can have a profound impact on the scalability, cost-effectiveness, and stereochemical purity of the final product.

Established Chemical Synthesis Routes

Several chemical pathways have been developed for the synthesis of 3-hydroxypiperidine. Two of the most common methods include:

  • Reduction of 3-piperidone: This approach involves the reduction of a 3-piperidone precursor using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[2] While effective, this method typically yields a racemic mixture, necessitating a subsequent chiral resolution step if a specific enantiomer is required.

  • Cyclization of Acyclic Precursors: Another common method involves the cyclization of functionalized acyclic precursors, such as 5-halo-2-hydroxypentylamine hydrohalides, in the presence of a base.[6][7] This intramolecular reaction forms the piperidine ring.

While these methods are well-established, they often suffer from drawbacks such as the need for harsh reaction conditions, the use of expensive catalysts, and low yields for the desired enantiomer.[8]

The Rise of Biocatalysis for Enantioselective Synthesis

To overcome the limitations of traditional chemical synthesis, biocatalytic methods have emerged as a powerful and green alternative for producing enantiomerically pure 3-hydroxypiperidine derivatives. These methods employ enzymes, such as ketoreductases (KREDs), to catalyze the asymmetric reduction of a prochiral ketone, like N-Boc-3-piperidone, to the desired chiral alcohol.[9]

The use of KREDs offers several advantages:

  • High Enantioselectivity: KREDs can produce the desired enantiomer with very high purity, often exceeding 99% enantiomeric excess (ee).[8]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, avoiding the need for extreme temperatures, pressures, or harsh chemicals.[8]

  • Improved Sustainability: Biocatalysis is an environmentally friendly approach that reduces waste and energy consumption.

A critical component of these biocatalytic systems is the regeneration of the expensive nicotinamide cofactor (e.g., NADP⁺/NADPH). This is often achieved by coupling the KRED reaction with a second enzyme, such as glucose dehydrogenase (GDH), which uses a cheap substrate like glucose to regenerate the NADPH consumed by the KRED.[8]

Experimental Protocol: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Objective: To synthesize enantiomerically pure (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a ketoreductase (KRED) and a cofactor regeneration system.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (cofactor)

  • D-glucose

  • Phosphate buffer solution (PBS, 100 mM, pH 6.5)

  • Ethyl acetate for extraction

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing:

    • N-Boc-3-piperidone (100 g/L)

    • D-glucose (130 g/L)

    • NADP⁺ (0.2 g/L)

    • 100 mmol/L PBS buffer (pH 6.5)

    • Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) co-expressed in E. coli.

  • Reaction Conditions:

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring.[8]

    • Monitor and maintain the pH at 6.5 throughout the reaction, for instance, by the controlled addition of a NaOH solution.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Extraction:

    • Once the reaction reaches completion (typically >99% conversion), terminate the process.

    • Extract the product, (S)-N-Boc-3-hydroxypiperidine, from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

  • Product Isolation:

    • Combine the organic layers, dry them over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the final product.

Synthetic Workflow Overview

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis piperidone 3-Piperidone racemic_product Racemic 3-Hydroxypiperidine piperidone->racemic_product Reduction (e.g., NaBH4) chiral_resolution Chiral Resolution racemic_product->chiral_resolution enantiopure_product_chem Enantiopure 3-Hydroxypiperidine chiral_resolution->enantiopure_product_chem nboc_piperidone N-Boc-3-Piperidone bioreduction Bioreduction nboc_piperidone->bioreduction enantiopure_product_bio (S)-1-Boc-3-hydroxypiperidine bioreduction->enantiopure_product_bio kred KRED bioreduction->kred kred->bioreduction nadp NADP+ kred->nadp gdh GDH + Glucose nadph NADPH gdh->nadph nadph->kred nadp->gdh

Caption: Synthetic pathways to 3-hydroxypiperidine derivatives.

Part 3: The 3-Hydroxypiperidine Scaffold in Action: Case Studies of Bioactive Molecules

The versatility of the 3-hydroxypiperidine scaffold is best illustrated by its incorporation into a wide range of approved drugs and clinical candidates targeting diverse diseases.

A Privileged Scaffold Across Therapeutic Areas

The 3-hydroxypiperidine moiety is a key pharmacophore in the development of drugs for a multitude of diseases, including cancer, cardiovascular conditions, and neurological disorders.[2][10] Its ability to form critical interactions with biological targets has made it a go-to scaffold for medicinal chemists.

Case Study: Ibrutinib (Imbruvica®) - A Paradigm of Rational Drug Design

Ibrutinib is a first-in-class, FDA-approved oral inhibitor of Bruton's Tyrosine Kinase (BTK) that has transformed the treatment of several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The synthesis of Ibrutinib relies on (S)-1-Boc-3-hydroxypiperidine as a crucial chiral building block, highlighting the importance of this scaffold in modern oncology drug discovery.

Mechanism of Action: BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Ibrutinib functions as a potent and irreversible inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys-481) in the active site of the enzyme. The 3-hydroxypiperidine-derived core of Ibrutinib is instrumental in positioning the molecule correctly within the BTK active site to facilitate this covalent interaction.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation B-cell Proliferation & Survival downstream->proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Case Study: Amlodipine - A Widely Used Calcium Channel Blocker

Amlodipine is a second-generation dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.[4] The synthesis of amlodipine can be achieved through a one-step esterification of 3-hydroxypiperidine.[4] In addition to its primary cardiovascular effects, amlodipine has also been shown to have a positive impact on bone metabolism, demonstrating the broad therapeutic potential of molecules derived from this scaffold.[4]

Other Notable Bioactive Molecules Incorporating the 3-Hydroxypiperidine Scaffold
Drug/Compound ClassTarget/Mechanism of ActionTherapeutic Area/Potential Application
Carvedilol Beta-blockerCongestive heart failure[4]
Squalene cyclase inhibitors Inhibition of squalene cyclaseAntihypercholesterolemic[4]
Serotonin receptor agonists Agonism of serotonin receptorsNeurological disorders[4]
(-)-Swainsonine Glycosylation inhibitorAnticancer[1]
Febrifugine Antimalarial activityInfectious diseases[1]

Part 4: Future Directions and Conclusion

The 3-hydroxypiperidine scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Ongoing research is exploring its use in the development of novel therapeutics for a wide range of diseases, including neurodegenerative disorders, viral infections, and diabetes.[6][10][11] The continued development of efficient and stereoselective synthetic methods, particularly those employing biocatalysis, will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.

Part 5: References

  • The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Natural products containing 3‐hydroxy‐2‐substituted piperidine 4. - ResearchGate. (URL: [Link])

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (URL: [Link])

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

  • 3-Hydroxypiperidine: Your Essential Intermediate for Pharmaceutical and Organic Synthesis. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents. (URL: )

Sources

Foundational

A Comprehensive Technical Guide to ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, a chiral building block with significant potential in medicinal chemistry and drug development. We will delve into its che...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, a chiral building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, sourcing, synthesis, and analytical characterization, offering practical insights for its application in research and development.

Introduction: The Significance of the 3-Hydroxypiperidine Moiety

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a hydroxyl group at the 3-position, particularly with defined stereochemistry as in the (R)-enantiomer, provides a critical anchor for modulating potency, selectivity, and pharmacokinetic properties. The further addition of an acetic acid side chain on the piperidine nitrogen introduces a versatile handle for amide bond formation, enabling the construction of more complex molecular architectures. Consequently, ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid serves as a valuable starting material for the synthesis of novel therapeutic agents, particularly in areas such as neuroscience and oncology.[1][2]

Physicochemical Properties and Chemical Identity

A clear understanding of the fundamental properties of a reagent is paramount for its effective use. Here, we delineate the key identifiers for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid and its racemic form.

  • Chemical Name: ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

  • Synonyms: (R)-2-(3-Hydroxypiperidin-1-yl)acetic acid

  • Molecular Formula: C₇H₁₃NO₃

  • Molecular Weight: 159.18 g/mol

Table 1: CAS Numbers and Key Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
((R)-3-Hydroxy-piperidin-1-yl)-acetic acid1354002-75-7[3]C₇H₁₃NO₃159.18
(3-Hydroxy-piperidin-1-yl)-acetic acid (racemic)1217862-95-7[4][5]C₇H₁₃NO₃159.18

Diagram 1: Chemical Structure of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

A 2D representation of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid.

Sourcing and Procurement

The availability of starting materials is a critical logistical consideration in any research program. While the racemic form of (3-Hydroxy-piperidin-1-yl)-acetic acid is available from several suppliers, the enantiomerically pure (R)-form is less common.

Table 2: Representative Suppliers

CompoundSupplierWebsite
((R)-3-Hydroxy-piperidin-1-yl)-acetic acid CHIRALEN[3]
(3-Hydroxy-piperidin-1-yl)-acetic acid (racemic) Matrix Scientific[4]
ChemBridge Corporation[4]
A1 Biochem LabsNot directly available
(R)-3-Hydroxypiperidine hydrochloride (precursor) Bouling Chemical Co., LimitedNot directly available[6]
3-Hydroxypiperidine (racemic precursor) Sigma-Aldrich
Tokyo Chemical Industry (TCI)[7]
Ketone Pharma[2]

Given the specialized nature of the chiral target compound, in-house synthesis from a more readily available precursor is a viable and often necessary strategy.

Synthesis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

The most direct and logical approach to synthesize the title compound is through the N-alkylation of (R)-3-hydroxypiperidine. This strategy is predicated on the nucleophilicity of the secondary amine of the piperidine ring.

Diagram 2: Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_products Products R1 (R)-3-Hydroxypiperidine P1 N-Alkylation in Polar Aprotic Solvent (e.g., DMF) with Base (e.g., K2CO3) R1->P1 R2 Sodium Bromoacetate R2->P1 Prod ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid P1->Prod Salt NaBr + CO2 + H2O P1->Salt

A simplified workflow for the synthesis of the target compound.

Experimental Protocol: N-Alkylation of (R)-3-Hydroxypiperidine

This protocol outlines a general procedure. Optimization of reaction times, temperatures, and stoichiometry may be required.

Materials:

  • (R)-3-Hydroxypiperidine hydrochloride

  • Sodium bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • Free-Basing of the Starting Material: If starting with (R)-3-hydroxypiperidine hydrochloride, it must first be converted to the free base. Dissolve the hydrochloride salt in a minimal amount of water and cool in an ice bath. Add a saturated solution of sodium bicarbonate or a slight excess of 1M NaOH with stirring until the solution is basic (pH > 10). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free (R)-3-hydroxypiperidine. Rationale: The free amine is the active nucleophile required for the alkylation reaction.

  • N-Alkylation Reaction: To a solution of (R)-3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq). Stir the suspension at room temperature for 30 minutes. Add sodium bromoacetate (1.1-1.2 eq) portion-wise over 15 minutes. Causality: Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature and pour it into a stirred mixture of water and diethyl ether. Separate the layers.

  • Purification: The product, being an amino acid, will likely remain in the aqueous layer. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials or nonpolar impurities. Acidify the aqueous layer to pH ~2-3 with 1M HCl. The product may precipitate at this stage. If so, collect the solid by filtration. If no precipitate forms, concentrate the aqueous solution under reduced pressure to obtain the crude product as its hydrochloride salt. Further purification can be achieved by recrystallization or column chromatography on a suitable stationary phase (e.g., silica gel with a polar eluent system, or ion-exchange chromatography).

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized compound is crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The integration of the proton signals should be consistent with the number of protons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to determine the enantiomeric excess (e.e.) of the final product, ensuring that no racemization has occurred during the synthesis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

Applications in Drug Discovery and Development

Derivatives of 3-hydroxypiperidine are integral to a number of marketed drugs and clinical candidates. The acetic acid moiety of the title compound provides a convenient point of attachment for further chemical elaboration via amide coupling reactions. This allows for its incorporation into larger molecules as a means to:

  • Introduce a Chiral Center: Control stereochemistry at a key position.

  • Improve Physicochemical Properties: Enhance solubility and modulate lipophilicity.

  • Explore Structure-Activity Relationships (SAR): The hydroxyl group can act as a hydrogen bond donor or acceptor, and its position on the flexible piperidine ring can be optimized for target binding.

This building block is particularly relevant for the synthesis of inhibitors for enzymes and receptors where a piperidine scaffold has shown activity.

References

  • Shanghai Ruifu Chemical Co., Ltd. (n.d.). 3-Hydroxypiperidine CAS 6859-99-0 Ibrutinib Intermediate Purity >99.0% (GC). Retrieved from [Link]

  • Angene Chemical (n.d.). 3-Hydroxypiperidine(CAS# 6859-99-0). Retrieved from [Link]

  • Bouling Chemical Co., Limited (n.d.). (R)-3-Hydroxypiperidine Hydrocloride. Retrieved from [Link]

Sources

Exploratory

(R)-3-Hydroxypiperidine Derivatives: A Technical Guide to a Privileged Pharmacophore

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the (R)-3-Hydroxypiperidine Scaffold In the landscape of medicinal chemistry, the (R)-3-hydroxypiperidine scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the (R)-3-Hydroxypiperidine Scaffold

In the landscape of medicinal chemistry, the (R)-3-hydroxypiperidine scaffold stands out as a "privileged" structure. This designation is reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets, making them exceptionally valuable in drug discovery. The strategic incorporation of a hydroxyl group at the 3-position of the piperidine ring, with a specific (R)-stereochemistry, imparts a unique combination of properties that medicinal chemists can exploit to design potent and selective therapeutics.

The piperidine ring itself is a common motif in many natural products and pharmaceuticals.[1] The addition of the chiral hydroxyl group provides a critical point of interaction, capable of forming hydrogen bonds with target proteins, thereby enhancing binding affinity and specificity.[2] This guide will provide an in-depth exploration of (R)-3-hydroxypiperidine derivatives, covering their synthesis, pharmacophoric features, and diverse therapeutic applications.

Part 1: Stereoselective Synthesis – The Gateway to Enantiopure Derivatives

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient and scalable methods for the stereoselective synthesis of (R)-3-hydroxypiperidine is a cornerstone of its use in drug development.

Key Synthetic Approaches:
  • Chemical Resolution: This classical method involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, such as tartaric acid derivatives or camphorsulfonic acid.[3] While effective, this approach is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.[4]

  • Asymmetric Catalysis: A more modern and efficient approach utilizes chiral catalysts to stereoselectively synthesize the desired enantiomer from a prochiral starting material. A common strategy involves the asymmetric hydrogenation of 3-hydroxypyridine or its derivatives using a rhodium-nickel/carbon bimetallic catalyst.[5] This method offers the potential for high yields and excellent enantioselectivity.

  • Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols.[4] In this approach, a prochiral ketone, N-Boc-3-piperidone, is asymmetrically reduced to the corresponding (S)- or (R)-alcohol with high enantiomeric excess.[4][6] Co-expressing the ketoreductase with a glucose dehydrogenase (GDH) allows for the regeneration of the necessary cofactor (NADH or NADPH), making the process more economically viable.[7][8]

Detailed Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol outlines a typical procedure for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, using a co-expressed ketoreductase and glucose dehydrogenase system.[9]

Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine via enzymatic reduction of N-Boc-3-piperidone.

Materials:

  • N-Boc-3-piperidone

  • Recombinant E. coli cells co-expressing ketoreductase and glucose dehydrogenase

  • D-glucose

  • NADP+

  • Phosphate buffered saline (PBS)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a mixture containing PBS buffer (e.g., 100 mmol·L−1, pH 6.5), N-Boc-3-piperidone (e.g., 100 g·L−1), D-glucose (e.g., 110 g·L−1), and NADP+ (e.g., 0.1 g·L−1).[7]

  • Initiation: Add the cell-free extract of the recombinant E. coli to the reaction mixture to initiate the reduction.[7]

  • Reaction Monitoring and Control: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 6.5) with continuous stirring.[6][7] The pH can be controlled by the addition of a NaOH solution.[7] Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically >99% conversion), terminate the reaction.

  • Extraction and Purification: Extract the product, (S)-N-Boc-3-hydroxypiperidine, from the aqueous reaction mixture with an organic solvent like ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Part 2: The (R)-3-Hydroxypiperidine Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a drug molecule to bind to its target receptor. The (R)-3-hydroxypiperidine moiety presents a well-defined set of pharmacophoric features.

Caption: Key pharmacophoric interactions of the (R)-3-hydroxypiperidine scaffold.

  • The Basic Nitrogen: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a strong ionic interaction with an acidic amino acid residue (aspartate or glutamate) in the target protein.

  • The (R)-Hydroxyl Group: This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form crucial interactions with polar amino acid residues or the protein backbone.[2]

  • The Piperidine Ring: The chair conformation of the piperidine ring provides a rigid, hydrophobic scaffold that can fit into nonpolar pockets of the target protein, contributing to the overall binding affinity. The conformational flexibility of substituted piperidines has been a subject of extensive study.[10][11]

Part 3: Structure-Activity Relationships (SAR) and Therapeutic Applications

The versatility of the (R)-3-hydroxypiperidine scaffold is evident in the wide range of therapeutic agents that incorporate this moiety. By systematically modifying the substituents on the piperidine ring and the nitrogen atom, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Structure-Activity Relationship (SAR) Insights:

A study on 4-hydroxypiperidine derivatives as histamine H3 receptor antagonists demonstrated that the nature and length of the substituent on the piperidine nitrogen significantly impact the compound's potency. For instance, elongation of an aliphatic chain between the piperidine nitrogen and a benzofuranyl residue led to a decrease in potency. This highlights the importance of precise positioning of substituents to achieve optimal interactions with the target.

Therapeutic Applications:

The (R)-3-hydroxypiperidine scaffold is a key component in a variety of drugs targeting a broad spectrum of diseases.

Therapeutic Area Drug Target Example Application
Oncology Bruton's Tyrosine Kinase (BTK)Ibrutinib, an approved drug for the treatment of B-cell malignancies.[3][6]
Carbonic AnhydraseInvestigational thiosemicarbazone derivatives with hydroxypiperidine substitutions for lung cancer.[12]
Neurological Disorders Various receptors and transportersDevelopment of drugs for conditions like depression and anxiety.[2]
Cardiovascular Disease Calcium ChannelsSynthesis of amlodipine, a calcium channel blocker used to treat high blood pressure.[13]
Infectious Diseases Viral targetsPiperidine derivatives are explored for the treatment of viral infections, including AIDS.[3]

Data Presentation: Anticancer Activity of Hydroxypiperidine-Substituted Thiosemicarbazones

A recent study highlighted the potential of hydroxypiperidine-substituted thiosemicarbazones as anticancer agents. The following table summarizes the in vitro cytotoxicity of a lead compound against a lung cancer cell line and a non-cancerous cell line.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
5f A549 (Lung Cancer)0.5828.9
BEAS2B (Non-cancerous)>16.75

Data adapted from a study on hydroxypiperidine substituted thiosemicarbazones.[12] The high selectivity index indicates that compound 5f is significantly more toxic to cancer cells than to normal cells.

Conclusion and Future Outlook

The (R)-3-hydroxypiperidine scaffold continues to be a highly valuable and versatile pharmacophore in modern drug discovery. Its unique stereochemical and electronic properties provide a robust platform for the design of novel therapeutics. Future research will likely focus on the development of new, more efficient synthetic methodologies and the exploration of novel biological targets for (R)-3-hydroxypiperidine derivatives. The continued application of this privileged scaffold promises to yield a new generation of innovative medicines to address unmet medical needs.

References

  • Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., ... & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
  • Xu, Y., Zhang, W., Wang, L., & Xu, G. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • Synnovator. (n.d.). Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]

  • Nature. (2025, September 29). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypiperidine, (R)-. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • AZoM. (2025, November 26). What are the properties of 3 - Hydroxypiperidine derivatives? Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypiperidine. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 5). Two polymorphs of 4-hydroxypiperidine with different NH configurations. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXYPIPERIDINE, (+/-)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Incorporating ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Peptidomimetic Toolbox The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolbox

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of particular interest. Among the diverse scaffolds used to create these mimics, piperidine-based structures have emerged as privileged elements due to their conformational rigidity and ability to project side chains in well-defined spatial orientations.[2]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific chiral building block, ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). As an N-substituted glycine derivative, this molecule introduces a unique conformational constraint and a hydroxyl group for potential secondary modifications. Understanding the nuances of its application is crucial for the successful synthesis of novel peptidomimetics.

The Building Block: Characterization and Strategic Considerations

The successful incorporation of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid into a peptide sequence via SPPS hinges on the use of a suitably protected derivative. The commercially available Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid serves as the primary building block for this purpose.

A critical consideration for this specific building block is the presence of a secondary hydroxyl group on the piperidine ring. In standard Fmoc-SPPS, free hydroxyl groups on amino acid side chains (e.g., Serine, Threonine, Tyrosine) are typically protected to prevent undesired acylation during coupling steps.[3][4] Therefore, it is highly recommended to use a derivative where this hydroxyl group is protected, most commonly with an acid-labile tert-butyl (tBu) group. The use of Fmoc-((R)-3-(O-tert-Butyl)-Hydroxy-piperidin-1-yl)-acetic acid is the advised starting material to prevent the formation of ester side products and ensure the homogeneity of the final peptide.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model peptide, Ac-Ala-Phe-[Hyp(tBu)-Gly]-NH₂, on a Rink Amide resin, incorporating the protected hydroxypiperidine building block.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • Fmoc-((R)-3-(O-tert-Butyl)-Hydroxy-piperidin-1-yl)-acetic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling_1 Coupling: Fmoc-Ala-OH HATU/HOAt/DIPEA Fmoc_Deprotection->Coupling_1 Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_2 Coupling: Fmoc-Phe-OH Fmoc_Deprotection_2->Coupling_2 Wash_2 Wash Coupling_2->Wash_2 Fmoc_Deprotection_3 Fmoc Deprotection Wash_2->Fmoc_Deprotection_3 Coupling_3 Coupling: Fmoc-((R)-3-(OtBu)-Hydroxy- piperidin-1-yl)-acetic acid Fmoc_Deprotection_3->Coupling_3 Wash_3 Wash Coupling_3->Wash_3 Fmoc_Deprotection_4 Fmoc Deprotection Wash_3->Fmoc_Deprotection_4 Capping N-terminal Acetylation (Acetic Anhydride/DIPEA) Fmoc_Deprotection_4->Capping Wash_4 Wash Capping->Wash_4 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash_4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for the solid-phase synthesis of the model peptide.

Step-by-Step Procedure:

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a reaction vessel and swell in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, pre-activate Fmoc-Ala-OH (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and HOAt (0.4 mmol, 4 eq) in DMF for 5 minutes.

    • Add DIPEA (0.8 mmol, 8 eq) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (unreacted primary amines), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (Fmoc-Phe-OH):

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple Fmoc-Phe-OH using the same procedure as in step 3.

  • Incorporation of Fmoc-((R)-3-(O-tert-Butyl)-Hydroxy-piperidin-1-yl)-acetic acid:

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-((R)-3-(O-tert-Butyl)-Hydroxy-piperidin-1-yl)-acetic acid (0.4 mmol, 4 eq) using HATU/HOAt/DIPEA activation as described in step 3. Due to the sterically hindered nature of this N-substituted amino acid, a longer coupling time (4-6 hours) or a double coupling may be necessary.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • N-terminal Acetylation (Capping):

    • To the deprotected peptide-resin, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with methanol and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Quantitative Data Summary
ReagentEquivalents (eq)
Fmoc-Amino Acid4
HATU3.8
HOAt4
DIPEA8
Piperidine (in DMF)20% (v/v)
Acetic Anhydride10
DIPEA (for capping)10
Cleavage Cocktail (TFA/TIS/H₂O)95:2.5:2.5 (v/v/v)

Scientific Integrity and Logic

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Coupling Reagent: ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is an N-substituted, sterically hindered amino acid. Standard coupling reagents like HBTU may result in incomplete coupling.[5] The use of a more potent uronium-based reagent such as HATU, in combination with the additive HOAt, is recommended to overcome the steric hindrance and drive the reaction to completion.[6]

  • Hydroxyl Group Protection: The secondary hydroxyl group on the piperidine ring is susceptible to acylation by the activated carboxyl groups of incoming amino acids during coupling steps. This would lead to the formation of ester side-products, resulting in a heterogeneous final product. Protecting the hydroxyl group with an acid-labile tert-butyl (tBu) group prevents this side reaction. The tBu group is stable to the basic conditions of Fmoc deprotection (piperidine) and is cleanly removed during the final TFA cleavage.[3]

  • Cleavage Cocktail: The standard cleavage cocktail of TFA/TIS/H₂O is suitable for this peptide. TIS acts as a scavenger to quench reactive carbocations generated during the cleavage of the tBu protecting groups, thereby preventing side reactions with sensitive residues.

Trustworthiness: A Self-Validating System

Each step of the protocol includes a validation point to ensure the integrity of the synthesis:

  • Kaiser Test: This colorimetric test is used after each coupling step to detect the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling reaction.

  • HPLC and Mass Spectrometry: After cleavage, the crude peptide should be analyzed by analytical RP-HPLC to assess its purity and by mass spectrometry to confirm the correct molecular weight of the desired product. This provides definitive confirmation of a successful synthesis.

Expected Analytical Results:

The purified peptide, Ac-Ala-Phe-[Hyp-Gly]-NH₂, should exhibit a single major peak in the analytical HPLC chromatogram. The corresponding mass spectrum should show a molecular ion peak consistent with the calculated mass of the peptide.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the N-substituted amino acid.Perform a second coupling with freshly prepared activated amino acid. Increase the coupling time to 6-8 hours. Consider gentle heating (e.g., 40 °C) for a short period.
Presence of Deletion Sequences in MS Incomplete Fmoc deprotection or incomplete coupling.Ensure complete Fmoc deprotection by extending the second piperidine treatment to 20 minutes. For subsequent syntheses, consider using a more effective deprotection base like DBU for difficult sequences.
Side Product with +56 Da in MS Incomplete removal of the tBu protecting group from the hydroxyl moiety.Extend the TFA cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared.
Low Yield Premature cleavage of the peptide from the resin or loss during workup.Ensure the use of high-quality, amine-free DMF. Be meticulous during the precipitation and washing steps with cold diethyl ether to minimize loss of the peptide.

Conclusion

The incorporation of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid into peptides using Fmoc-SPPS is a viable strategy for the synthesis of novel peptidomimetics. Careful consideration of hydroxyl group protection and the use of potent coupling reagents are paramount for a successful outcome. The protocols and guidelines presented here provide a robust framework for researchers to explore the potential of this unique building block in their drug discovery and development endeavors.

References

  • Baudy-Floch, M. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Journal of Organic Chemistry. Available at: [Link]

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-7. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Available at: [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 249-258. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Llobet, A. I., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107. Available at: [Link]

  • MDPI. (2023). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

  • Polypeptide Group. (n.d.). Towards Cost-Efficient, Scalable Green SPPS. Available at: [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool for drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (R)-3-Hydroxy-piperidin-1-yl)-acetic acid into Peptide Mimics

Introduction: The Strategic Value of Piperidine Scaffolds in Peptidomimetics The rational design of peptide mimics (peptidomimetics) is a cornerstone of modern drug discovery. While native peptides are potent biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperidine Scaffolds in Peptidomimetics

The rational design of peptide mimics (peptidomimetics) is a cornerstone of modern drug discovery. While native peptides are potent biological modulators, their therapeutic application is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity. To overcome these limitations, medicinal chemists introduce non-natural amino acids and scaffolds designed to impart favorable pharmacological properties.[1][2]

The piperidine ring is a highly privileged scaffold in this context. Its incorporation into a peptide backbone can significantly enhance proteolytic resistance, modulate lipophilicity for improved membrane permeability, and constrain the peptide's conformation to favor a bioactive state.[3][] This application note provides a detailed guide for the synthesis and incorporation of a specific, functionalized building block, (R)-3-Hydroxy-piperidin-1-yl)-acetic acid , into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The presence of both a secondary amine within the ring and a hydroxyl group presents unique challenges and opportunities. The N-substitution makes it a sterically hindered building block, requiring optimized coupling strategies.[2][5] Furthermore, the hydroxyl group is a potential site for unwanted side reactions, such as O-acylation, during peptide coupling. To ensure the highest fidelity and yield, this guide advocates for a robust strategy involving the use of an orthogonally protected building block, providing researchers with a self-validating and reliable protocol.

Part 1: Synthesis of the Key Building Block

To prevent side reactions during peptide synthesis, the hydroxyl group of the piperidine ring should be protected. A tert-butyl (tBu) ether is an ideal choice as it is stable to the basic conditions of Fmoc deprotection and is cleaved simultaneously with other side-chain protecting groups during the final acidic cleavage step.

The following protocol outlines a reliable synthetic route to Fmoc-((R)-3-(tert-butoxy)-piperidin-1-yl)-acetic acid .

Workflow for Building Block Synthesis

cluster_0 Building Block Synthesis A (R)-1-Boc-3-hydroxypiperidine B (R)-1-Boc-3-(tert-butoxy)piperidine A->B  1. O-tert-butylation C (R)-3-(tert-butoxy)piperidine B->C  2. Boc Deprotection (TFA) D Ethyl 2-((R)-3-(tert-butoxy)piperidin-1-yl)acetate C->D  3. N-Alkylation (Ethyl bromoacetate) E 2-((R)-3-(tert-butoxy)piperidin-1-yl)acetic acid D->E  4. Saponification (LiOH) F Fmoc-((R)-3-(tert-butoxy)-piperidin-1-yl)-acetic acid E->F  5. Fmoc Protection (Fmoc-OSu)

Caption: Synthetic pathway to the protected building block.

Experimental Protocol: Building Block Synthesis

Step 1: Synthesis of (R)-1-Boc-3-(tert-butoxy)piperidine

  • Dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq)[][7] in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sulfuric acid (~0.05 eq).

  • Slowly add isobutylene gas or a liquid source of isobutylene under controlled conditions.

  • Seal the reaction vessel and allow it to warm to room temperature. Stir for 12-18 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the O-tBu protected piperidine.

Step 2: Synthesis of (R)-3-(tert-butoxy)piperidine

  • Dissolve the product from Step 1 (1.0 eq) in DCM (~0.5 M).

  • Add trifluoroacetic acid (TFA, 4.0 eq).

  • Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize residual acid.

  • Dry the organic layer, filter, and concentrate to yield the deprotected secondary amine, which can be used directly in the next step.

Step 3: Synthesis of Ethyl 2-((R)-3-(tert-butoxy)piperidin-1-yl)acetate

  • Dissolve the amine from Step 2 (1.0 eq) in anhydrous acetonitrile or DMF (~0.5 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

  • Add ethyl bromoacetate (1.2 eq) dropwise.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting ester by flash chromatography.

Step 4: Synthesis of 2-((R)-3-(tert-butoxy)piperidin-1-yl)acetic acid

  • Dissolve the ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq).

  • Stir at room temperature for 2-4 hours until saponification is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate to yield the carboxylic acid.

Step 5: Synthesis of Fmoc-((R)-3-(tert-butoxy)-piperidin-1-yl)-acetic acid

  • Dissolve the carboxylic acid from Step 4 (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide, 1.1 eq) in acetone.

  • Stir vigorously at room temperature overnight.

  • Remove acetone under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove impurities.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final Fmoc-protected building block.

Part 2: Incorporation into Peptides via Fmoc-SPPS

The incorporation of this N-substituted, sterically hindered building block requires more robust conditions than standard amino acid couplings to achieve high efficiency and avoid deletion sequences.

SPPS Workflow Overview

cluster_1 Fmoc-SPPS Cycle A Peptide-Resin (Free N-terminus) B Coupling Step (Building Block + HATU/DIPEA) A->B 1. Add Reagents C Wash (DMF) B->C 2. Reaction (1-4h) D Fmoc Deprotection (20% Piperidine/DMF) C->D 3. Remove Excess E Wash (DMF) D->E 4. Expose New Amine E->A 5. Ready for Next Cycle

Caption: Key steps in the solid-phase synthesis cycle.

Experimental Protocol: Coupling Reaction

This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin. Adjust volumes and quantities accordingly.

Materials:

  • Resin: Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides).

  • Building Block: Fmoc-((R)-3-(tert-butoxy)-piperidin-1-yl)-acetic acid.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).[8]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Washing Solvents: DMF, DCM.

Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel and swell in DMF for 1 hour.

    • Perform Fmoc deprotection of the resin-bound peptide by treating with 20% piperidine/DMF (1 x 2 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (2x) to remove piperidine and the fulvene adduct.

  • Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-((R)-3-(tert-butoxy)-piperidin-1-yl)-acetic acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.

    • Add DIPEA (8 eq, 0.8 mmol) to the activation mixture.

    • Rationale: HATU is a highly efficient aminium-based coupling reagent recommended for sterically hindered amino acids as it forms a reactive OAt-active ester that minimizes racemization and accelerates the reaction. DIPEA is a bulky, non-nucleophilic base that facilitates activation without causing premature Fmoc deprotection.[8] A higher equivalency of reagents is used to drive the difficult coupling to completion.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, double coupling (repeating this step) may be necessary.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (2x) to remove all excess reagents and byproducts.

  • Chain Elongation:

    • Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in your sequence using standard SPPS protocols.

Part 3: Cleavage, Purification, and Characterization

1. Cleavage from Resin and Global Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. For most peptides, a standard mixture is sufficient: 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) .

    • Rationale: TFA cleaves the peptide from the acid-labile linker and removes acid-labile side-chain protecting groups (including the tBu on our building block and others like Boc, Trt, Pbf). TIS acts as a carbocation scavenger to prevent side reactions.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

2. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Confirm the identity of the purified peptide mimic by mass spectrometry (e.g., LC-MS, MALDI-TOF) to verify the correct molecular weight.[9]

Data Summary & Troubleshooting

ParameterRecommended ConditionRationale / Causality
Building Block Fmoc-((R)-3-(tBuO)-Pip)-AcOHHydroxyl protection prevents O-acylation side reactions, ensuring a single, well-defined product.
Coupling Reagent HATU / HCTUHigh-efficiency aminium reagents are required to overcome the steric hindrance of the N-substituted building block.
Base DIPEA / 2,4,6-CollidineNon-nucleophilic bases prevent unwanted side reactions and are compatible with Fmoc chemistry.[8]
Equivalents 3-5 eq. of building block & reagentsHigher excess drives the difficult coupling reaction towards completion.
Coupling Time 2-4 hours; consider double couplingExtended time is necessary to accommodate the slower kinetics of sterically hindered couplings.
Common IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the building block; peptide aggregation.Use HATU or HCTU; increase coupling time; perform a double coupling; use microwave-assisted SPPS to enhance kinetics.[2][10]
Deletion of Residue Incomplete Fmoc deprotection prior to coupling.Extend piperidine treatment time or use a stronger base cocktail (e.g., with DBU) if necessary.
Side Product (+56 Da) Incomplete tBu deprotection of the hydroxyl group.Increase TFA cleavage time or temperature slightly; ensure fresh TFA is used.
Racemization Over-activation or prolonged exposure to base.Use HOAt-based reagents like HATU which are known to suppress racemization; avoid excessive pre-activation times.

References

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.
  • Figueiredo, R., et al. (2018). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry.
  • Gentilucci, L., et al. (2010). Peptidomimetics for drug design: a new chance for peptides. Current Medicinal Chemistry.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Technical Bulletin.
  • Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Smolecule. (2023). (S)-(1-Fmoc-piperidin-3-yl)-acetic acid.
  • Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.
  • Knight, J. L., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science.
  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Chem-Impex. (n.d.). (R)-(1-Fmoc-piperidin-3-yl)acetic acid.
  • Biosynth. (n.d.). Challenges In Custom Peptide Synthesis & How To Overcome Them. Blog.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Bulletin.
  • Thomson, D. S., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules.
  • Xu, G., et al. (2014). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Applied Microbiology and Biotechnology.
  • BenchChem. (2023). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. Technical Document.
  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • BOC Sciences. (n.d.). CAS 143900-43-0 (R)-1-Boc-3-hydroxypiperidine.
  • BioPharmaSpec. (n.d.).

Sources

Method

Application Notes &amp; Protocols: The 3-Hydroxypiperidine Scaffold in Dopamine Transporter Ligand Design

Prepared by: Gemini, Senior Application Scientist Abstract The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and imaging probes for neuro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and imaging probes for neuropsychiatric disorders like Parkinson's disease, ADHD, and substance use disorder. The 3-hydroxypiperidine moiety has emerged as a privileged scaffold in medicinal chemistry for generating potent and selective DAT ligands. The hydroxyl group introduces a key hydrogen bonding capability, which can significantly enhance binding affinity and modulate selectivity against other monoamine transporters, such as the serotonin (SERT) and norepinephrine (NET) transporters. This document provides a comprehensive guide for researchers, detailing the rationale, synthesis, and characterization of 3-hydroxypiperidine derivatives as DAT ligands. It includes field-proven insights into structure-activity relationships (SAR), detailed step-by-step protocols for in vitro pharmacological evaluation, and a discussion of their application in developing radioligands for Positron Emission Tomography (PET) imaging.

Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold

The design of selective DAT ligands is a cornerstone of neuropharmacology.[1] The ability of a compound to bind to DAT and inhibit the reuptake of dopamine from the synaptic cleft is the primary mechanism of action for many psychostimulants and clinically relevant medications. The challenge lies in achieving high affinity for DAT while maintaining selectivity, particularly over SERT, to minimize off-target effects.

The 3-hydroxypiperidine scaffold offers a unique combination of structural rigidity and functionality. The piperidine ring serves as a robust, conformationally restricted backbone, often mimicking the ethylamine moiety of dopamine. The critical introduction of a hydroxyl group at the 3-position provides a potent handle for stereospecific interactions within the DAT binding pocket. This hydroxyl group can act as a hydrogen bond donor or acceptor, forming a key interaction that often translates to a significant increase in binding affinity compared to non-hydroxylated analogues.[2] Furthermore, the stereochemistry at this position is often crucial, with one enantiomer typically displaying markedly higher affinity than the other, highlighting the finely-tuned nature of the ligand-transporter interaction.[2]

This guide will explore the journey from chemical synthesis to functional application, providing the technical details necessary for researchers to leverage this valuable chemical scaffold.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The development of potent DAT ligands from the 3-hydroxypiperidine core involves two key stages: the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the 3-Hydroxypiperidine Core

A common and efficient route to the 3-hydroxypiperidine scaffold is the hydrogenation of 3-hydroxypyridine.[3][4] For ligand design, particularly when stereochemistry is critical, enantiomerically pure starting materials are required. (S)-N-Boc-3-hydroxypiperidine is a key chiral intermediate.[5][6]

G cluster_0 Core Synthesis cluster_1 Chiral Resolution & Protection cluster_2 Ligand Derivatization 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine Racemic_Mix (+/-)-3-Hydroxypiperidine Hydrogenation Hydrogenation (e.g., Rh/C, Ni/Co) S_isomer (S)-3-Hydroxypiperidine Boc_Protection Boc Anhydride (Boc)2O Final_Intermediate (S)-N-Boc-3-hydroxypiperidine Derivatization Alkylation / Arylation (e.g., at N1 and O3 positions) Final_Intermediate->Derivatization Resolution Chiral Resolving Agent (e.g., D-pyroglutamic acid) Final_Ligand Final DAT Ligand Derivatization->Final_Ligand

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-hydroxypiperidine scaffold has yielded crucial insights into the structural requirements for high-affinity DAT binding. Key modifications typically occur at the piperidine nitrogen (N1) and via ether or ester linkages at the 3-hydroxy position.

A seminal example comes from derivatives of GBR 12935, a well-known piperazine-based DAT inhibitor. Replacing the piperazine with a 3-hydroxypiperidine ring and optimizing the N-substituent led to compounds with exceptional potency and selectivity.[2][7]

Key SAR Observations:

  • Stereochemistry at C3: The absolute configuration of the hydroxyl group is paramount. For many classes of these ligands, one enantiomer is significantly more potent than the other. For example, in a series of benzhydryloxyethyl-substituted analogues, the (+)-enantiomer was 122-fold more potent in a binding assay than the (-)-enantiomer.[2] This underscores a highly specific stereochemical constraint within the DAT binding site.

  • N-Substituent: The group attached to the piperidine nitrogen is critical for tuning affinity and selectivity. Large, lipophilic groups, such as a 3-phenylpropyl or a 4-fluorobenzyl group, are often favored. These moieties are thought to occupy a hydrophobic pocket within the transporter.[7]

  • O-Substituent: The 3-hydroxy group is often derivatized, most commonly to form an ether linkage with a large, diarylmethyl group (e.g., benzhydryl). This large, bulky group contributes significantly to binding affinity, likely through extensive hydrophobic and π-π stacking interactions.[8]

The following table summarizes representative SAR data for a series of 3-hydroxypiperidine analogues, demonstrating the impact of these structural modifications.

Compound IDN1-SubstituentC3-StereocenterDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityReference
GBR 12909 4,4-bis(fluorophenyl)butylN/A (Piperazine)14853506.1[7]
(+)-5 4-fluorobenzyl(3R, 4R) - trans0.46>10,000118>21,700[2]
(-)-5 4-fluorobenzyl(3S, 4S) - trans56.7>10,0002,750>176[2]
Compound 9 3-phenylpropylRacemic6.622355033.8[7]
Compound 19a 3-(4'-fluorophenyl)propylRacemic6.018041030.0[7]

Data synthesized from cited literature for illustrative purposes.

Pharmacological Evaluation: Protocols

Once synthesized, novel compounds must be rigorously evaluated to determine their affinity, potency, and selectivity for DAT. The two cornerstone in vitro assays are radioligand binding assays and neurotransmitter uptake inhibition assays.[9][10][11]

G cluster_0 Primary Screening cluster_1 Selectivity Profiling Start Synthesized 3-Hydroxypiperidine Derivative Binding Radioligand Binding Assay (Measures Affinity: Ki) Start->Binding Uptake [3H]Dopamine Uptake Assay (Measures Potency: IC50) Start->Uptake SERT_Binding SERT Binding Assay Binding->SERT_Binding Result Affinity (Ki) Potency (IC50) Selectivity Profile Uptake->Result NET_Binding NET Binding Assay SERT_Binding->NET_Binding NET_Binding->Result

Protocol: Radioligand Binding Affinity Assay

This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to DAT.

Objective: To determine the binding affinity (Ki) of a 3-hydroxypiperidine derivative at human DAT (hDAT), hSERT, and hNET.

Materials:

  • HEK293 cells (or CHO cells) stably expressing hDAT, hSERT, or hNET.[12]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding agent: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

  • Test compounds (3-hydroxypiperidine derivatives) at various concentrations.

  • 96-well microplates, glass fiber filters, scintillation fluid, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing cells in ice-cold Membrane Preparation Buffer. Centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in Assay Buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 2-5 nM [³H]WIN 35,428), and 100 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding agent, 50 µL radioligand, and 100 µL membrane preparation.

    • Competition: 50 µL test compound (at 10-12 different concentrations), 50 µL radioligand, and 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a compound to inhibit the transport of dopamine into cells or synaptosomes.[13][14]

Objective: To determine the functional potency (IC50) of a 3-hydroxypiperidine derivative to inhibit dopamine uptake via hDAT.

Materials:

  • HEK293 cells expressing hDAT (or rat striatal synaptosomes).

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4.

  • [³H]Dopamine.

  • Reference inhibitor: 10 µM Cocaine or Nomifensine.

  • Test compounds at various concentrations.

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in a 24- or 96-well plate and grow to ~80-90% confluency.[9]

  • Pre-incubation: Wash the cells once with warm KHB. Add 50 µL of KHB containing the test compound at various concentrations (or vehicle/reference inhibitor) to the wells. Incubate for 15-20 minutes at room temperature.[14]

  • Uptake Initiation: Add 50 µL of KHB containing [³H]Dopamine (final concentration ~20-50 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period within the linear range of uptake (typically 5-10 minutes) at room temperature.[14] Timing is critical.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells 2-3 times with ice-cold KHB. This stops the transport process and removes extracellular radioactivity.

  • Lysis & Quantification: Lyse the cells by adding 200-300 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in the presence of the reference inhibitor (e.g., cocaine).

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Use non-linear regression to fit the curve and determine the IC50 value.

Application in Neuroimaging: PET Ligand Development

A key application of potent and selective DAT ligands is their development into PET radiotracers for in vivo imaging.[15][16] A PET ligand allows for the non-invasive quantification of DAT density in the living brain, which is invaluable for diagnosing Parkinson's disease and for research into other CNS disorders.[17][18]

A 3-hydroxypiperidine derivative intended for PET imaging must be labeled with a positron-emitting isotope, typically Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).[19]

G Precursor Desmethyl or Tosylate Precursor Molecule Radiosynthesis Radiolabeling (e.g., [11C]CH3I or [18F]F-) Precursor->Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification QC Quality Control (Purity, Specific Activity) Purification->QC Injection IV Injection into Subject QC->Injection Scan PET Scan Acquisition Injection->Scan Analysis Image Reconstruction & Kinetic Modeling Scan->Analysis

Causality in PET Ligand Design:

  • Choice of Precursor: The synthetic precursor must have a suitable leaving group (e.g., tosylate, triflate) or a reactive site (e.g., a desmethyl amine or phenol) for the rapid incorporation of the radioisotope.

  • Radiolabeling: The reaction must be fast, high-yielding, and performed in a shielded "hot cell" due to the short half-lives of the isotopes.

  • Pharmacokinetics: A successful PET ligand must not only have high affinity for DAT but also possess appropriate pharmacokinetics: it must cross the blood-brain barrier, exhibit low non-specific binding in the brain, and have a washout rate that is suitable for kinetic modeling. The ratio of IC50 for uptake inhibition to the Ki for binding can sometimes offer clues about a ligand's in vivo behavior.[20]

Conclusion and Future Perspectives

The 3-hydroxypiperidine scaffold is a validated and highly fruitful platform for the design of potent and selective DAT ligands. The stereocontrolled introduction of a hydroxyl group provides a powerful tool for optimizing ligand-transporter interactions. The detailed protocols and SAR insights provided herein serve as a practical guide for researchers aiming to develop novel chemical probes and potential therapeutics targeting the dopamine transporter.

Future efforts will likely focus on fine-tuning the pharmacokinetic properties of these ligands to develop superior PET imaging agents and exploring subtle modifications to achieve unique pharmacological profiles, such as allosteric modulators or compounds that can differentiate between different conformational states of the transporter.

References

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Sci-Hub. [Link]

  • Design and Synthesis of Dopaminergic Agonists. PubMed. [Link]

  • Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. National Institutes of Health. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Evaluation of a Novel PET Radioligand to Image Cyclooxygenase-1 (COX-1). ClinicalTrials.gov. [Link]

  • 3-Hydroxypiperidine. PubChem. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • The PET imaging applications in drug discovery and development, where... ResearchGate. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers. [Link]

  • Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. The Journal of Neuroscience. [Link]

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  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

  • Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App. ChemRxiv. [Link]

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Application

Application Notes and Protocols for Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid in Organic Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis and application of Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid. This chiral building block is of significant interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid. This chiral building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-hydroxypiperidine scaffold in a multitude of pharmacologically active agents.[1][2][3] We will explore the strategic importance of this intermediate, provide detailed, field-proven protocols for its synthesis, and demonstrate its utility in the construction of complex molecular architectures, with a specific focus on its application in the synthesis of precursors for Bruton's Tyrosine Kinase (BTK) inhibitors.

Introduction: The Strategic Value of a Chiral Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases, including neurological disorders and cancers.[2][3] The introduction of stereocenters into this scaffold profoundly influences a molecule's interaction with biological targets, making enantiomerically pure building blocks essential for modern drug discovery.[4]

Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid serves as a versatile trifunctional building block. The key features that underscore its utility are:

  • Defined Stereochemistry: The (R)-configuration at the C3 position is crucial for stereospecific interactions with target enzymes or receptors.

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for selective reactions at other positions.[5] It provides robust protection during many synthetic transformations and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other functional groups.[4][6]

  • Reactive Handles: The free carboxylic acid provides a nucleophilic handle for amide bond formation, while the secondary hydroxyl group can be used for etherification, esterification, or as a hydrogen bond donor in ligand-receptor binding.

This combination of features makes it an ideal intermediate for library synthesis and lead optimization in drug development programs.[7]

Physicochemical & Structural Data

A summary of the key properties of the title compound is presented below.

PropertyValue
IUPAC Name ((R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)acetic acid
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer
Key Functional Groups Carboxylic Acid, Secondary Alcohol, Boc-protected Amine

Synthesis of Key Intermediates & Final Compound

The synthesis of the title compound is logically approached in a two-stage process: first, the preparation of the core chiral precursor, (S)-N-Boc-3-hydroxypiperidine, followed by its N-alkylation and subsequent hydrolysis.

Workflow for Synthesis

The overall synthetic strategy is depicted below. The process begins with the enantioselective preparation of the chiral alcohol, which is then elaborated to the final acetic acid derivative.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Elaboration to Final Product N-Boc-3-piperidone N-Boc-3-piperidone S-NBHP (S)-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone->S-NBHP Biocatalytic Asymmetric Reduction (e.g., AKR) Alkylation N-Alkylation with Ethyl Bromoacetate S-NBHP->Alkylation Key Intermediate Saponification Ester Hydrolysis (Saponification) Alkylation->Saponification Final_Product Boc-protected ((R)-3-Hydroxy- piperidin-1-yl)-acetic acid Saponification->Final_Product

Caption: Synthetic workflow from N-Boc-3-piperidone to the target acid.

Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine

The enantioselective synthesis of (S)-N-Boc-3-hydroxypiperidine is a critical first step. While classical chemical resolution methods exist, biocatalytic reduction of the prochiral ketone, N-Boc-3-piperidone, offers excellent enantioselectivity and operates under environmentally benign conditions.[8] Recent studies have identified thermostable aldo-keto reductases (AKRs) that efficiently perform this transformation.[9]

Reaction Scheme: N-Boc-3-piperidone → (S)-N-Boc-3-hydroxypiperidine

Materials:

  • N-Boc-3-piperidone

  • Aldo-Keto Reductase (AKR) whole-cell biocatalyst or isolated enzyme

  • NADPH or a glucose-based cofactor regeneration system

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Bioreactor Setup: To a temperature-controlled bioreactor, add phosphate buffer and the AKR biocatalyst. If using a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), add these components.

  • Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reactor to a final concentration of 10-50 g/L.

  • Reaction: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. Monitor the conversion by HPLC or GC. The reaction typically completes within 12-24 hours.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride to facilitate extraction.

  • Extraction: Extract the product with ethyl acetate (3 x vessel volume).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude (S)-N-Boc-3-hydroxypiperidine is often of high purity (>99% ee) and can be used directly in the next step.[8]

ParameterTypical ValueRationale
Enzyme Source AKR-43Demonstrated high activity and thermostability for this substrate.[9]
ee (%) >99%Biocatalysis provides superior enantiomeric excess.[8]
Yield (%) 85-95%Efficient conversion under optimized conditions.[8]
Protocol 2: Synthesis of Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

This step involves the N-alkylation of the chiral precursor with an ethyl bromoacetate followed by saponification of the resulting ester.

Reaction Scheme: (S)-N-Boc-3-hydroxypiperidine + BrCH₂COOEt → Intermediate Ester → Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Materials:

  • (S)-N-Boc-3-hydroxypiperidine (from Protocol 1)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Diethyl ether

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

Procedure:

  • N-Alkylation:

    • To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

    • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

    • Heat the mixture to 50-60 °C and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, pour into water, and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude intermediate ester, which can be used directly.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the reaction is complete.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid as a solid.

Application in the Synthesis of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway and has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[10][11][12] Many potent and selective BTK inhibitors utilize a chiral piperidine moiety to correctly orient functional groups within the enzyme's active site.[11][13] The title compound is an ideal starting material for introducing this required chiral scaffold.

Role in BTK Inhibitor Design

The title compound can be coupled with a core heterocyclic amine (e.g., an aminopyrimidine or aminopyrazole) common to many BTK inhibitors. The carboxylic acid allows for robust amide bond formation, while the hydroxyl group and the piperidine ring itself provide key points of interaction or vectors for further molecular elaboration.

G Title_Compound Boc-((R)-3-Hydroxy- piperidin-1-yl)-acetic acid Coupling Amide Coupling (HATU, DIPEA) Title_Compound->Coupling Core_Amine Heterocyclic Amine Core (e.g., 4-amino-pyrazolo[3,4-d]pyrimidine) Core_Amine->Coupling BTK_Precursor BTK Inhibitor Precursor (with Boc-protected chiral side chain) Coupling->BTK_Precursor

Caption: Amide coupling strategy for synthesizing a BTK inhibitor precursor.

Protocol 3: Synthesis of a BTK Inhibitor Precursor via Amide Coupling

This protocol describes a standard amide coupling reaction to link the title compound with a representative heterocyclic amine.

Reaction Scheme: Title Compound + Heterocyclic Amine → BTK Inhibitor Precursor

Materials:

  • Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid (1.0 eq)

  • Representative heterocyclic amine (e.g., 3-amino-4-phenoxyphenyl-1H-pyrazole) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid and the heterocyclic amine in anhydrous DMF, add DIPEA.

  • Coupling Agent Addition: Add HATU portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor for completion by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water. A precipitate may form, which can be collected by filtration. Alternatively, extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure BTK inhibitor precursor.

Conclusion

Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a high-value, versatile intermediate for the synthesis of complex chiral molecules. Its strategic combination of a defined stereocenter, an orthogonally protected nitrogen, and two distinct reactive functional groups provides chemists with a powerful tool for drug discovery. The protocols detailed herein offer reliable and scalable methods for its preparation and demonstrate its direct applicability in synthesizing advanced intermediates for high-value therapeutic targets like BTK inhibitors.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Vertex AI Search.
  • Kunath, M., et al. Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.
  • BenchChem.
  • Kharitonov, D.S., et al.
  • Shan, C., et al. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.
  • Xiao, Y., et al. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed.
  • ResearchGate. Design and Synthesis of Novel Pyrazolo[3,4- d ]pyrimidin-1-yl piperidine Derivatives as Bruton's Tyrosine Kinase Inhibitors.
  • Asgari, F., et al. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC.
  • Chem-Impex. (R-(1-Boc-piperidin-3-yl)acetic acid. Chem-Impex.
  • ResearchGate. Synthesis of piperazine-linked aminopyridine derivatives.
  • Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.
  • Chen, Y., et al. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier. Ketone Pharma.
  • BOC Sciences. The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.
  • Zhang, W., et al. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
  • Remko, M., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

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Method

Application Notes &amp; Protocols: Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid in Advanced Peptide Chemistry

Introduction: Beyond the Canonical 20 Amino Acids The field of peptide chemistry has profoundly evolved from the simple assembly of the 20 proteinogenic amino acids. The strategic incorporation of unnatural amino acids (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

The field of peptide chemistry has profoundly evolved from the simple assembly of the 20 proteinogenic amino acids. The strategic incorporation of unnatural amino acids (UAAs) is now a cornerstone of modern drug discovery and chemical biology.[1] These unique building blocks are instrumental in designing peptidomimetics—molecules that mimic natural peptides but possess superior pharmacological profiles, including enhanced metabolic stability, improved bioavailability, and refined receptor selectivity.[1][2][3][4]

Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a particularly valuable UAA that introduces a constrained, N-substituted glycine scaffold into a peptide sequence. Its rigid piperidine ring imposes a defined conformational bias on the peptide backbone, a critical feature for optimizing binding affinity to biological targets. Furthermore, the secondary hydroxyl group serves as a versatile chemical handle for post-synthetic modifications, such as glycosylation or the attachment of imaging agents, significantly expanding the functional possibilities of the final peptide.[] This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this building block using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Structural Features and Synthetic Rationale

Understanding the unique chemical attributes of Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is key to its successful application.

  • Fmoc Protecting Group : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile Nα-protecting group, making it fully compatible with the most common orthogonal SPPS strategy, Fmoc/tBu chemistry.[6][7][][9][10] Its removal is achieved under mild basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups.[6][11]

  • Piperidine Scaffold : This cyclic structure replaces the flexible backbone of a standard amino acid, inducing a local conformational constraint. This rigidity can reduce the entropic penalty upon binding to a receptor and can protect the adjacent peptide bonds from enzymatic degradation.[2]

  • (R)-Stereocenter : The defined stereochemistry at the 3-position is crucial for establishing specific, three-dimensional interactions with the biological target.

  • Secondary Hydroxyl Group : This nucleophilic group is stable under standard SPPS conditions and does not typically require protection. It offers a site for hydrogen bonding, potentially increasing binding affinity. More importantly, it serves as a strategic point for post-translational modifications to further tailor the peptide's properties.[12]

  • N-Substituted Glycine Analog : As an N-alkylated amino acid derivative, this building block is known to be sterically hindered.[13][14] This characteristic demands special consideration during the coupling step to ensure high reaction efficiency.

cluster_0 Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid mol

Caption: Chemical structure of the title compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid follows the standard Fmoc/tBu SPPS workflow, which involves iterative cycles of deprotection and coupling.[15][16] However, due to its steric bulk, the coupling step requires optimization to prevent failed sequences and ensure high purity of the final product.[13][17]

Caption: The iterative workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Key Consideration: Overcoming Steric Hindrance in Coupling

Standard coupling conditions may result in low yields when incorporating sterically demanding residues.[14][18] To drive the reaction to completion, more potent activation methods are necessary. The choice of coupling reagent is critical for efficiently forming the amide bond with the sterically hindered secondary amine of the resin-bound peptide.

Uronium/aminium salts, particularly those based on HOBt or Oxyma derivatives, are highly recommended.[19][20] These reagents rapidly convert the Fmoc-amino acid into a highly reactive activated species, which can overcome the lower nucleophilicity and steric hindrance of the target amine.

Coupling ReagentFull NameKey Advantages & Rationale
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive HOAt-ester. Excellent for hindered couplings, minimizing racemization. The gold standard for difficult sequences.[19][20]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-ChloroMore reactive and soluble than its HBTU counterpart due to the electron-withdrawing chlorine atom. A cost-effective and highly efficient choice.[19]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium salt activator that is particularly effective for hindered couplings and helps suppress side reactions. Less prone to forming guanidinium byproducts.[18]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-based reagent with reactivity comparable to HATU. Its byproducts are highly water-soluble, simplifying purification. Considered a safer, non-explosive alternative to benzotriazole-based reagents.[19][20]

Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All steps are performed at room temperature unless otherwise specified.

Protocol 1: Incorporation of Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

This protocol details a single coupling cycle for the title compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation & Swelling:

  • Start with the peptide-resin from the previous cycle, which has a free terminal amine.
  • Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF) (approx. 10 mL/g of resin) for at least 30 minutes before coupling.[16]

2. Preparation of the Coupling Solution:

  • In a separate vial, dissolve Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid (3 equivalents, 0.3 mmol) and a suitable coupling reagent like HATU (2.9 equivalents, 0.29 mmol) in DMF (approx. 2 mL).
  • Expert Insight: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents the formation of guanidinium species with any unreacted amine on the resin.[20]
  • Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol), to the solution.
  • Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.

3. Coupling Reaction:

  • Drain the DMF from the swelled resin.
  • Immediately add the pre-activated coupling solution to the resin.
  • Agitate the mixture using a shaker or manual swirling for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.[21]
  • Trustworthiness Check: To confirm the completion of the reaction, a small sample of resin beads can be taken, washed thoroughly, and subjected to a Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. Note: The Kaiser test does not work for secondary amines, so it is only valid for confirming the consumption of the previous residue's primary amine.

4. Washing:

  • Drain the reaction vessel.
  • Wash the resin thoroughly with DMF (3 x 10 mL) to remove all excess reagents and byproducts.

5. (Optional) Double Coupling:

  • If there is any doubt about the reaction's completion, a second coupling can be performed by repeating steps 2-4. This is often a prudent measure for sterically hindered residues.[18]

6. Proceed to the Next Cycle:

  • The resin is now ready for the N-terminal Fmoc deprotection of the newly added residue to continue the peptide chain elongation.
Protocol 2: Standard Fmoc Group Deprotection

This is the standard procedure for removing the Fmoc group to expose the N-terminal amine for the next coupling step.[6][7][11]

1. Initial Treatment:

  • Drain the DMF from the resin.
  • Add a solution of 20% piperidine in DMF (v/v) (10 mL) to the resin.
  • Agitate for 3 minutes.

2. Second Treatment:

  • Drain the piperidine solution.
  • Add a fresh 10 mL portion of 20% piperidine in DMF.
  • Agitate for 10-15 minutes. The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy if using an automated synthesizer.[22]

3. Washing:

  • Drain the reaction vessel.
  • Wash the resin thoroughly with DMF (5-6 x 10 mL) to ensure complete removal of piperidine and the fulvene adduct. A final wash with isopropanol and then DMF can also be performed.
Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin (e.g., Rink Amide for a C-terminal amide) and removing all acid-labile side-chain protecting groups.[23][24][25]

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by Dichloromethane (DCM) (3x).
  • Dry the resin thoroughly under a high vacuum for at least 4 hours to remove residual solvents.[24]

2. Cleavage:

  • Place the dry resin in a reaction vessel.
  • Add the cleavage cocktail. A standard, robust cocktail is Reagent K or a simpler mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (H₂O) .[24][25] Use approximately 10 mL of cocktail per gram of resin.
  • Causality Explained: TFA is the strong acid that cleaves the peptide from the linker and removes side-chain protecting groups. TIS and water act as scavengers to quench the highly reactive cationic species (e.g., t-butyl cations) generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[24]
  • Gently agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a chilled centrifuge tube.
  • Wash the resin once more with a small amount of fresh TFA to recover any remaining peptide.
  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10-fold excess) of cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4. Purification:

  • Dissolve the crude peptide in a suitable aqueous/organic solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

Fmoc-((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a powerful building block for creating sophisticated peptidomimetics with enhanced structural and functional properties. While its sterically hindered nature requires the use of potent coupling reagents and potentially longer reaction times, its incorporation is readily achievable using the optimized protocols described herein. The resulting peptides, featuring a constrained backbone and a functional hydroxyl handle, are valuable tools for advancing therapeutic drug development and exploring complex biological systems.

References

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. [Link]

  • Methods for Removing the Fmoc Group. SpringerLink. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Role of peptidomimetics for new drug discovery. ResearchGate. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]

  • SPPS Reagents Explained: A Complete Guide. CEM Corporation YouTube Channel. [Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC. [Link]

  • Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group, University of Cambridge. [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Fluorenylmethylmethoxycarbonyl (Fmoc) solid phase peptide synthesis... ResearchGate. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

Sources

Application

Protocol for coupling ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid to a resin

An Application Note and Detailed Protocol for the Solid-Phase Coupling of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the strateg...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Solid-Phase Coupling of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic considerations and provides a robust, step-by-step protocol for the covalent attachment of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid to a solid-phase resin. This building block is of significant interest in medicinal chemistry and drug development due to its incorporation of a chiral hydroxyl group and a piperidine scaffold, features prevalent in many pharmacologically active agents. The protocol emphasizes mechanistic understanding, in-process controls for reaction monitoring, and troubleshooting, ensuring a high rate of success for researchers in drug discovery and synthetic chemistry.

Introduction and Core Principles

Solid-Phase Organic Synthesis (SPOS) is a cornerstone of modern high-throughput chemistry, enabling the rapid synthesis and purification of compound libraries.[1] The foundational step in many SPOS campaigns is the efficient and complete immobilization of the first building block onto an insoluble polymeric support.

((R)-3-Hydroxy-piperidin-1-yl)-acetic acid presents a unique case due to its multifunctional nature:

  • Tertiary Amine: The piperidine nitrogen is a non-nucleophilic tertiary amine, precluding its direct involvement in standard amide bond formations.

  • Carboxylic Acid: This is the primary functional group for covalent attachment to the resin.

  • Secondary Hydroxyl Group: This nucleophilic group on a chiral center is a potential site for side reactions during the activation and coupling of the carboxylic acid.

This guide will focus on a direct coupling strategy without protection of the secondary alcohol, which is often preferred to maximize synthetic efficiency by reducing the number of steps. The success of this approach hinges on the careful selection of coupling reagents and reaction conditions that favor esterification at the carboxylic acid over side reactions at the hydroxyl group.

Strategic Considerations: The "Why" Behind the Protocol

A successful immobilization strategy is built on informed decisions regarding the resin, coupling chemistry, and reaction monitoring.

Resin Selection

The choice of resin dictates the conditions required for the final cleavage of the synthesized molecule. For attaching a carboxylic acid, two primary options are prevalent:

  • Wang Resin (p-alkoxybenzyl alcohol resin): This is a widely used resin for anchoring carboxylic acids via an ester linkage. The resulting benzyl-type ester is stable to a variety of reaction conditions but is readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA).[2] This makes it highly compatible with the popular Fmoc solid-phase peptide synthesis (SPPS) strategy.[3]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin offers a more acid-labile linkage, allowing for cleavage under very mild acidic conditions (e.g., dilute TFA).[4] This is particularly advantageous when acid-sensitive functionalities are present in the final molecule.

For this protocol, Wang resin is selected for its balance of stability, high loading capacity, and compatibility with standard cleavage cocktails.

The Coupling Reaction: Activating the Carboxylic Acid

The formation of an ester bond between the building block's carboxylic acid and the resin's hydroxyl groups requires the activation of the carboxylate. Carbodiimides are a class of highly effective and widely used coupling reagents for this purpose.[5]

The general mechanism involves the reaction of the carboxylic acid with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the resin's hydroxyl groups.

To improve efficiency and minimize side reactions, including potential racemization (though not a concern at the achiral carboxyl group of our molecule), an activating agent or "additive" is typically included.[5]

  • Hydroxybenzotriazole (HOBt): Historically, HOBt was the standard additive.

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate): This additive has emerged as a superior, non-explosive alternative to HOBt, often leading to higher reaction rates and reduced side reactions.[6][7]

This protocol will employ the DIC/OxymaPure coupling system, a modern and highly efficient choice for solid-phase synthesis.

In-Process Controls: Ensuring Reaction Completion

Assuming a reaction has gone to completion without verification is a common pitfall in solid-phase synthesis. Because the product is bound to an insoluble support, standard analytical methods like TLC or solution NMR are not directly applicable.[8][9] Therefore, specific monitoring techniques are essential.

  • Colorimetric Tests: Qualitative tests like the Kaiser test are used to detect free primary amines, which is not applicable here. For Wang resin, a test for unreacted hydroxyl groups can be performed, but it is often less reliable.

  • Cleave and Analyze: The most definitive method is to take a small aliquot of the resin post-reaction, cleave the attached molecule, and analyze the resulting solution by LC-MS or quantitative NMR.[10] This provides unambiguous confirmation of successful coupling and allows for the calculation of resin loading.

This protocol incorporates a "cleave and analyze" step as a critical self-validating checkpoint.

Materials and Equipment

Item Suggested Grade/Supplier CAS Number Key Safety Notes
((R)-3-Hydroxy-piperidin-1-yl)-acetic acid≥95% Purity1217862-95-7N/A
Wang Resin100-200 mesh, ~1.0 mmol/g loading65307-53-1Handle in a fume hood.
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Grade693-13-0Flammable, irritant, moisture sensitive.
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)Synthesis Grade3849-21-6Solid, handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis Grade68-12-2Harmful, health hazard.
Dichloromethane (DCM)Anhydrous, ACS Grade75-09-2Harmful, health hazard.
4-(Dimethylamino)pyridine (DMAP)≥99%1122-58-3Toxic, corrosive.
Acetic AnhydrideReagent Grade108-24-7Corrosive, flammable.
PyridineAnhydrous110-86-1Flammable, harmful.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%76-05-1Severe corrosive, harmful.[11]
Triisopropylsilane (TIS)≥98%6485-79-6Flammable, irritant. Scavenger.
Solid Phase Synthesis VesselPolypropylene syringe with frit or glass vesselN/AN/A
Shaker/VortexerLaboratory GradeN/AN/A
HPLC or LC-MS SystemAnalytical GradeN/AFor reaction monitoring.

Detailed Experimental Protocols

Overall Workflow Diagram

G Resin_Prep 1. Resin Swelling & Preparation Activation 2. Carboxylic Acid Activation Resin_Prep->Activation  DMF Coupling 3. Coupling to Resin Activation->Coupling Capping 4. Capping Unreacted Sites Coupling->Capping  Monitor Washing 5. Final Washing Capping->Washing Cleavage 6. Cleavage & Analysis Washing->Cleavage

Caption: High-level workflow for coupling the building block to the resin.

Protocol: Loading onto Wang Resin via DIC/OxymaPure

This protocol is based on a synthesis scale of 0.25 mmol using a resin with a nominal loading of 1.0 mmol/g.

  • Resin Preparation:

    • Weigh 250 mg of Wang resin (~0.25 mmol) into a 5 mL solid-phase synthesis vessel.

    • Add 3 mL of anhydrous DMF.

    • Agitate the resin slurry gently for 30-60 minutes to allow for complete swelling of the polymer beads.[12]

    • Drain the DMF solvent using gentle vacuum or nitrogen pressure.

  • Coupling Solution Preparation (Activation):

    • In a separate vial, dissolve 159 mg (1.0 mmol, 4 eq.) of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid and 142 mg (1.0 mmol, 4 eq.) of OxymaPure in 2 mL of anhydrous DMF.

    • Add 3 mg (0.025 mmol, 0.1 eq.) of DMAP. DMAP serves as a catalyst for the esterification of sterically hindered alcohols like the Wang resin linker.[13]

    • Vortex briefly until all solids are dissolved.

  • Coupling Reaction:

    • Add the prepared coupling solution from step 2 to the swollen resin.

    • Add 154 µL (1.0 mmol, 4 eq.) of DIC to the resin slurry.

    • Seal the vessel and agitate at room temperature for 4-6 hours. Longer reaction times (up to 18 hours) may be required for complete conversion.

Protocol: Capping Unreacted Hydroxyl Groups

Capping is a critical step to prevent the formation of deletion sequences in subsequent synthetic steps.

  • Draining and Washing:

    • After the coupling reaction, drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3 x 3 mL) to remove excess reagents.

  • Capping:

    • Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:1:3 v/v/v).

    • Add 3 mL of the capping solution to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the capping solution.

  • Final Washing:

    • Wash the resin sequentially with DMF (3 x 3 mL), DCM (3 x 3 mL), and Methanol (2 x 3 mL).

    • Dry the resin under high vacuum to a constant weight.

Protocol: Quantification of Loading via 'Cleave and Analyze'
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried, loaded resin into a 1.5 mL microcentrifuge tube.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[11] Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

    • Add 200 µL of the cleavage cocktail to the resin.

  • Cleavage:

    • Let the tube stand at room temperature for 2 hours, with occasional vortexing.

    • Centrifuge the tube to pellet the resin beads.

    • Carefully transfer the supernatant (containing the cleaved product) to a new tube.

  • Analysis:

    • Evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the residue in a known volume (e.g., 1.0 mL) of a suitable solvent like Acetonitrile/Water.

    • Analyze by analytical HPLC or LC-MS. The identity of the cleaved product, ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, should be confirmed by its mass.

    • Quantify the amount of cleaved product against a standard curve of the free acid to calculate the final resin loading in mmol/g.

Reaction Mechanism and Troubleshooting

Coupling Mechanism

G cluster_0 Activation cluster_1 Coupling Acid R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) Acid->Acylisourea + DIC DIC DIC Oxyma OxymaPure ActiveEster Oxyma Active Ester (More Stable) Acylisourea->ActiveEster + OxymaPure ResinEster Resin-O-CO-R (Final Product) ActiveEster->ResinEster + Resin-OH ResinOH Resin-OH

Caption: Simplified mechanism of DIC/OxymaPure mediated esterification.

Troubleshooting Guide
Observed Problem Potential Cause(s) Suggested Solution(s)
Low Loading Efficiency 1. Incomplete resin swelling.2. Deactivated coupling reagents (moisture).3. Insufficient reaction time or temperature.4. Steric hindrance.1. Ensure resin swells for at least 30 min in anhydrous DMF.2. Use fresh, anhydrous solvents and reagents.3. Increase reaction time to 18 hours or gently heat to 40°C.4. Increase excess of acid and coupling reagents to 5-6 equivalents.
Detection of Side Products 1. Reaction of the free hydroxyl group.2. Dimerization of the starting material.1. While unlikely with this protocol, if observed, consider protecting the hydroxyl group (e.g., as a TBDMS ether) prior to coupling.2. Ensure slow addition of DIC to the mixture of acid and activator.
Incomplete Cleavage 1. Insufficient cleavage time or TFA volume.2. Water contamination in TFA reducing its efficacy.1. Extend cleavage time to 3 hours. Ensure enough cleavage cocktail is used to fully suspend the resin.2. Use fresh, high-purity TFA.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the successful immobilization of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid onto Wang resin. By understanding the principles behind resin and reagent selection, and by incorporating robust in-process controls like the 'cleave and analyze' method, researchers can confidently perform this critical first step in their solid-phase synthesis campaigns. The provided troubleshooting guide further equips users to address common challenges, ensuring high-quality, reliably loaded resin for downstream applications in drug discovery and chemical biology.

References

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27.
  • Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4).
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Yan, B. (2001). Monitoring the Progress and the Yield of Solid-Phase Organic Reactions Directly on Resin Supports. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Sabatino, G. (2020). The Kaiser Test. In: Andreu, D., Bratt, J. (eds) Peptide Synthesis. Methods in Molecular Biology, vol 2103. Humana, New York, NY. [Link]

  • Gyma. Mastering Solid Phase Peptide Synthesis (SPPS). Gyma.
  • ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • JoVE. (2017). Video: Solid Phase Synthesis. Journal of Visualized Experiments. [Link]

  • Hwang, T. L., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1007-1014.
  • Sigma-Aldrich. Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Peptideweb.com. Loading protocols. Peptideweb.com.
  • Aapptec Peptides. Attaching the first amino acid to a resin. Aapptec Peptides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of N-Substituted Piperidines

Welcome to the technical support center for the synthesis of N-substituted piperidines. The piperidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] However, its synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted piperidines. The piperidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these vital heterocyclic compounds.

Here, we move beyond simple procedural lists to explain the causality behind experimental choices, providing you with the expert insights needed to optimize your reactions. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

General Troubleshooting Principles

Before diving into method-specific issues, it's crucial to ensure the fundamentals are sound. Many yield problems can be traced back to basic laboratory practices.

Q: My reaction is sluggish or failing completely. What general factors should I check first?

A: Always start with the basics:

  • Reagent Quality: Impurities in starting materials can poison catalysts or participate in side reactions. For instance, piperidine itself can react with atmospheric carbon dioxide. It's often beneficial to purify starting materials, such as by distilling piperidine before use.

  • Solvent Purity: Ensure you are using anhydrous and degassed solvents, especially for moisture- and air-sensitive reactions like Buchwald-Hartwig aminations. Residual water can hydrolyze intermediates or deactivate catalysts.

  • Inert Atmosphere: For many reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the degradation of reagents and catalysts.[3]

  • Reaction Temperature: Ensure your reaction is being conducted at the optimal temperature. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side product formation.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of unwanted byproducts. Carefully control the stoichiometry of your reagents.

Method-Specific Troubleshooting Guides

Reductive Amination

Reductive amination is a widely used, one-pot method for synthesizing N-substituted piperidines from a carbonyl compound and an amine.[4] However, its success hinges on the delicate balance between imine formation and reduction.

Q: My reductive amination is giving a low yield of the desired piperidine. What are the likely causes and solutions?

A: Low yields in reductive amination typically stem from a few common problems. The key is to ensure the imine (or enamine) intermediate forms efficiently before it is reduced.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solutions
Premature Carbonyl Reduction The reducing agent is reducing the aldehyde or ketone starting material faster than the imine is forming. This is common with strong reducing agents like sodium borohydride (NaBH₄).Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce aldehydes and ketones at the pH required for imine formation.[5][6] Sodium cyanoborohydride (NaCNBH₃) is another option, particularly in protic solvents like methanol.[5]
Slow Imine Formation The equilibrium between the carbonyl, amine, and imine may not favor the imine. This can be due to steric hindrance or electronic effects.Adjust the reaction pH. Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid can be beneficial. Use a dehydrating agent. The formation of an imine releases water. Removing this water with a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
Formation of Byproducts Side reactions, such as the formation of aminals or aldol condensation products, can consume starting materials.Optimize reaction conditions. Lowering the temperature may minimize side reactions. Also, ensure the order of addition is correct; often, the amine and carbonyl are mixed to form the imine before the reducing agent is added.[5]
Catalyst Inactivation (for catalytic hydrogenation) If you are using a catalyst like Pd/C with H₂, the catalyst can become poisoned by impurities or sinter at high temperatures.Use high-purity reagents. Ensure the catalyst is fresh and of good quality. Filter the reaction mixture through Celite® to remove the catalyst post-reaction.

Troubleshooting Workflow for Reductive Amination

G cluster_solutions Solutions start Low Yield in Reductive Amination check_reagents Analyze Starting Materials (NMR, GC-MS) start->check_reagents check_imine Monitor Imine Formation (TLC, NMR before reduction) start->check_imine check_reduction Analyze Crude Product for Byproducts start->check_reduction sol_reagents Purify Reagents (e.g., Distillation) check_reagents->sol_reagents Impurities Detected sol_imine Change pH (add AcOH) Add Dehydrating Agent check_imine->sol_imine Incomplete Formation sol_reduction Switch to Milder Reducing Agent (e.g., NaBH(OAc)₃) check_reduction->sol_reduction Aldehyde/Ketone Reduction Observed sol_temp Adjust Temperature check_reduction->sol_temp Side Products Present

Caption: A decision-making workflow for troubleshooting low yields in reductive amination.

N-Alkylation of Piperidine

Directly alkylating the nitrogen of piperidine is a straightforward approach, but it can be complicated by over-alkylation and issues with reagent reactivity.

Q: I'm trying to perform a simple N-alkylation of piperidine, but I'm getting a mixture of products and low conversion. What should I do?

A: The key to successful N-alkylation is controlling the reactivity of the electrophile and preventing the formation of the quaternary ammonium salt.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solutions
Over-alkylation The desired N-alkylpiperidine product can react with another equivalent of the alkylating agent to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[3]Control stoichiometry. Use a slight excess of piperidine relative to the alkylating agent. Add the alkylating agent slowly to the solution of piperidine to maintain an excess of the amine throughout the reaction.[3]
Poor Alkylating Agent Reactivity The reactivity of alkyl halides follows the trend I > Br > Cl. Less reactive alkylating agents may require more forcing conditions.Increase reactivity. Switch to a more reactive alkyl halide (e.g., from an alkyl chloride to an alkyl bromide or iodide). Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction with less reactive halides. Increasing the reaction temperature can also help.
Inappropriate Base The reaction generates an acid (HX) that can protonate the starting piperidine, rendering it non-nucleophilic. A base is needed to neutralize this acid.Choose the right base. For simple alkylations, an inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[3] For more sensitive substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[3] Stronger bases like sodium hydride (NaH) may be required in some cases.
Poor Solubility If the reactants or base are not soluble in the chosen solvent, the reaction rate will be slow.Select an appropriate solvent. If using an insoluble base like K₂CO₃ in a less polar solvent, consider switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility.[3]
Synthesis of N-Aryl Piperidines (e.g., Buchwald-Hartwig Amination)

The formation of the C-N bond between an aryl group and the piperidine nitrogen often relies on palladium-catalyzed cross-coupling reactions. These reactions are powerful but sensitive to reaction conditions.

Q: My Buchwald-Hartwig amination to form an N-aryl piperidine is giving a low yield. What are the common pitfalls?

A: Success in Buchwald-Hartwig amination depends on maintaining an active catalytic cycle. Catalyst inactivation and competing side reactions are the most common reasons for low yields.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solutions
Catalyst Inactivation The palladium catalyst is sensitive to oxygen and moisture, which can lead to the formation of inactive palladium species.Ensure rigorous inert conditions. Use anhydrous, degassed solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere. Consider using air- and moisture-stable palladium pre-catalysts.
Incorrect Ligand Choice The phosphine ligand is crucial for the stability and activity of the palladium catalyst. The optimal ligand can vary depending on the specific substrates.Screen different ligands. A variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) are available. Screening a few different ligands can often identify one that is more robust for your system.
Side Reactions of the Base Strong bases like sodium tert-butoxide (NaOtBu), commonly used in these reactions, can be incompatible with certain functional groups on your substrates.Screen weaker bases. If your substrate is base-sensitive, consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Homocoupling of Aryl Halide In the presence of oxygen, the aryl halide can couple with itself, consuming the starting material.Thoroughly degas all solvents and reagents before use to minimize oxygen content.
Poor Substrate Reactivity Electron-deficient or sterically hindered anilines (or aryl halides) can be less reactive in the coupling reaction.[7]Optimize reaction conditions. Higher temperatures or longer reaction times may be necessary. For less nucleophilic anilines, a stronger base might be required.[8][9]

Experimental Workflow for Buchwald-Hartwig Amination

G A 1. Glovebox Setup B Add Aryl Halide, Piperidine, Pd Pre-catalyst, Ligand, and Base to Vial A->B C Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) B->C E Seal Vial and Heat (80-120 °C) with Stirring D 2. Reaction D->E F Monitor Progress by TLC or LC-MS E->F H Cool to Room Temp and Quench with Water G 3. Workup G->H I Extract with Organic Solvent, Dry, and Concentrate H->I J Purify by Chromatography I->J

Caption: A typical experimental workflow for performing a Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: I've successfully synthesized my N-substituted piperidine, but I'm having trouble with purification. What are some common strategies?

A1: Purification can indeed be challenging, especially if the product is highly polar or water-soluble.

  • For water-soluble products: If your product is difficult to extract from an aqueous workup, consider continuous liquid-liquid extraction or multiple extractions with a suitable organic solvent. Salt formation followed by extraction into an organic solvent and then back-extraction can also be effective.

  • Column Chromatography: This is the most common purification method. Choosing the right solvent system is key. A small amount of triethylamine in the eluent can help prevent streaking of basic amine products on silica gel.

  • Crystallization/Distillation: If your product is a solid, recrystallization can be a highly effective purification method. For liquid products, distillation under reduced pressure can be used if the compound is thermally stable.

  • Salt Formation: Piperidine can be isolated from mixtures by reacting it with CO₂ to form a piperidinium salt, which can be filtered off. The free base can then be regenerated by treatment with an aqueous base.[10]

Q2: Can I use a protecting group strategy to improve my yield?

A2: Absolutely. Protecting groups are a powerful tool, especially in reductive amination or when dealing with molecules with multiple reactive sites. For example, starting with N-Boc-4-piperidone for a reductive amination ensures that the reaction occurs at the desired carbonyl group and prevents any side reactions at the nitrogen. The Boc group can then be removed in a subsequent step.

Q3: My reaction involves a chiral piperidine, and I'm getting poor stereoselectivity. What can I do?

A3: Achieving high stereoselectivity often requires careful selection of reagents and conditions.

  • In Aza-Diels-Alder reactions, the choice of Lewis acid or Brønsted acid catalyst can significantly influence the stereochemical outcome.

  • For reductions of substituted pyridines, the choice of catalyst (e.g., PtO₂, Rhodium complexes) and additives can control the stereoselectivity of the hydrogenation.[2]

  • Asymmetric deprotonation can be used for the kinetic resolution of racemic N-Boc-2-arylpiperidines to obtain enantiomerically enriched products.[11]

References

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light.
  • Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Technical Support Center: Optimizing N-Alkyl
  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH.
  • Procedure for N-alkylation of Piperidine?
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing.
  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Optimization

Technical Support Center: Chiral HPLC Methods for the Enantioseparation of 3-Hydroxypiperidine Acetic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the chiral separation of 3-hydroxypiperidine acetic acid. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the chiral separation of 3-hydroxypiperidine acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust chiral HPLC methods for this unique analyte. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to make informed decisions in your laboratory.

Introduction: The Challenge of 3-Hydroxypiperidine Acetic Acid

3-Hydroxypiperidine acetic acid is a chiral building block of significant interest in pharmaceutical development. Its structure presents a unique analytical challenge: it is a zwitterionic molecule, containing both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group. This dual nature, combined with a lack of a strong UV chromophore, requires specialized approaches to achieve successful enantiomeric separation. This guide provides a systematic framework for method development and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when approaching the chiral separation of 3-hydroxypiperidine acetic acid.

Q1: What type of chiral stationary phase (CSP) is the best starting point for separating the enantiomers of 3-hydroxypiperidine acetic acid?

A1: Due to the analyte's zwitterionic, amino-acid-like structure, two main classes of CSPs are recommended for initial screening:

  • Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+)): This is the most promising starting point for separating the underivatized molecule. Chiral recognition on these phases occurs through the formation of a complex between the crown ether and the protonated ammonium ion (-NH3+) of the analyte under acidic mobile phase conditions[1][2]. This mechanism is specifically suited for chiral compounds bearing a primary or secondary amine on the chiral center or in close proximity[1].

  • Polysaccharide-Based CSPs (e.g., Chiralpak® IA, IC, AD-H): These are highly versatile CSPs with broad enantiorecognition capabilities for a wide range of compounds, including piperidine derivatives. However, due to the high polarity of 3-hydroxypiperidine acetic acid, this approach is most successful when combined with pre-column derivatization to reduce polarity and introduce a UV-active moiety.

Q2: Is pre-column derivatization necessary for this analysis?

A2: It is highly recommended for two primary reasons:

  • Detection: 3-Hydroxypiperidine acetic acid lacks a native chromophore, making UV detection difficult and insensitive. Derivatization with an agent like para-toluene sulfonyl chloride (PTSC) or benzoyl chloride introduces a UV-active group, enabling sensitive detection at wavelengths like 228 nm[3][4].

  • Chromatographic Performance: Derivatizing the polar amine and/or acid groups can significantly improve peak shape and retention on polysaccharide-based CSPs in normal-phase or polar-organic modes by reducing strong, undesirable interactions with the stationary phase.

Q3: Which HPLC mode (Normal-Phase, Reversed-Phase, Polar Organic) is most suitable?

A3: The choice of mode is directly tied to your choice of CSP and whether you derivatize the analyte:

  • For Crown Ether CSPs: An acidic, aqueous mobile phase is required. This typically involves perchloric acid (e.g., pH 1-2) with a small amount of organic modifier like methanol (not to exceed 15%) or acetonitrile[2]. This falls into the category of a reversed-phase or polar ionic mode.

  • For Polysaccharide CSPs (with derivatization): Normal-phase (e.g., n-Hexane/Isopropanol) or polar organic mode (e.g., Methanol/Ethanol) is typically used[5][6]. For basic piperidine derivatives, a small amount of a basic additive like diethylamine (DEA) is often essential to achieve good peak symmetry. For acidic derivatives, an acidic additive like trifluoroacetic acid (TFA) may be required.

Q4: Can temperature be used to optimize the separation?

A4: Absolutely. Temperature is a critical parameter for optimizing selectivity (α). For many chiral separations, especially on polysaccharide phases, lower temperatures often enhance the weak intermolecular interactions (hydrogen bonds, dipole-dipole) responsible for chiral recognition, thereby improving resolution[5]. However, this is not a universal rule. It is always recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your specific analyte-CSP system[7].

Part 2: Systematic Method Development Workflow

Successful chiral method development is a systematic process, not a matter of chance. The following workflow provides a logical pathway from initial screening to a robust, optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Deriv Decision: Derivatize? (For UV detection & Polysaccharide CSPs) Analyte->Deriv CSP_Screen CSP Screening (Crown Ether vs. Polysaccharide) Deriv->CSP_Screen MP_Screen Initial Mobile Phase Screening (Acidic Aqueous vs. Normal Phase) CSP_Screen->MP_Screen Optimize Optimization of Key Parameters MP_Screen->Optimize Modifier Mobile Phase Modifier (Acid/Base Type & Conc.) Optimize->Modifier SolventRatio Solvent Ratio / Strength Optimize->SolventRatio Temp Column Temperature Optimize->Temp Flow Flow Rate Optimize->Flow Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Modifier->Validation SolventRatio->Validation Temp->Validation Flow->Validation

Sources

Troubleshooting

Technical Support Center: Alkylation of 3-Hydroxypiperidine

Welcome to our dedicated technical support center for the alkylation of 3-hydroxypiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the alkylation of 3-hydroxypiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this common yet nuanced transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome challenges and optimize your reaction outcomes.

Introduction to the Challenges

3-Hydroxypiperidine is a valuable bifunctional building block in medicinal chemistry. Its structure contains two nucleophilic sites: a secondary amine (pKa ~11) and a secondary alcohol (pKa ~15-17). This duality presents a significant challenge in achieving selective alkylation. While the nitrogen is inherently more nucleophilic than the oxygen, a variety of side reactions can occur, leading to reduced yields and complex product mixtures. This guide will address the most common issues encountered during the N-alkylation of 3-hydroxypiperidine and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you might be encountering in your experiments.

Problem 1: Low or No Yield of the Desired N-Alkylated Product

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted 3-hydroxypiperidine starting material.

  • The major product is the salt of 3-hydroxypiperidine.

Potential Causes and Solutions:

  • Inadequate Base Strength or Stoichiometry:

    • Explanation: An equivalent of acid (HX) is generated during the alkylation of the amine with an alkyl halide (R-X). If no base is present, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. If an insufficient amount of base is used, the reaction will stop once the base is consumed.

    • Solution: Use at least one equivalent of a suitable base to neutralize the acid produced. For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF). Non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) can also be used.

  • Poor Reactivity of the Alkylating Agent:

    • Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides can be sluggish and may require more forcing conditions.

    • Solution:

      • If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

      • For less reactive alkyl halides, consider increasing the reaction temperature.

      • The addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction of alkyl chlorides or bromides through an in-situ Finkelstein reaction.

  • Solubility Issues:

    • Explanation: If the reactants, particularly the base, are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Ensure all components are soluble in the reaction medium. If using an insoluble base like K₂CO₃ in a less polar solvent, consider switching to a more polar solvent like DMF or using a phase-transfer catalyst.

Problem 2: Significant Formation of the O-Alkylated Byproduct

Symptoms:

  • NMR and MS data confirm the presence of an isomer with the alkyl group on the oxygen instead of the nitrogen.

Potential Causes and Solutions:

  • Strong Base and Alkoxide Formation:

    • Explanation: The use of a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide) can deprotonate the hydroxyl group, forming a competing alkoxide nucleophile. This alkoxide can then react with the alkylating agent in a Williamson ether synthesis-type reaction.[1][2]

    • Solution:

      • Avoid strong bases if N-alkylation is the desired outcome. Use milder inorganic bases (K₂CO₃, Cs₂CO₃) or organic amines (triethylamine, DIPEA) that are not strong enough to significantly deprotonate the alcohol.

      • If O-alkylation is desired, the use of a strong base is the correct strategy, but the nitrogen should be protected to prevent N-alkylation.

  • Hard vs. Soft Acid-Base (HSAB) Principle:

    • Explanation: The choice of alkylating agent can influence the N- versus O-alkylation ratio. According to HSAB theory, the less electronegative nitrogen is a "softer" nucleophile than the more electronegative oxygen ("harder" nucleophile). "Softer" alkylating agents (e.g., those with larger, more polarizable leaving groups like iodide) tend to react preferentially with the softer nitrogen nucleophile.

    • Solution: To favor N-alkylation, use softer alkylating agents like alkyl iodides. Harder alkylating agents, such as alkyl sulfates, may show a higher propensity for O-alkylation.

  • Solvent Effects:

    • Explanation: The solvent can influence the nucleophilicity of the amine and hydroxyl groups. Protic solvents can solvate the amine through hydrogen bonding, potentially reducing its nucleophilicity and favoring O-alkylation.

    • Solution: Employ polar aprotic solvents such as acetonitrile, DMF, or acetone to enhance the nucleophilicity of the amine and favor N-alkylation.

Problem 3: Formation of Multiple Products (Over-alkylation)

Symptoms:

  • LC-MS analysis shows a product with a mass corresponding to the di-alkylated species or a quaternary ammonium salt.

Potential Causes and Solutions:

  • Excess Alkylating Agent:

    • Explanation: The initially formed N-alkyl-3-hydroxypiperidine is also a nucleophile and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.

    • Solution:

      • Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.

      • Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of it at all times, which favors mono-alkylation.

  • Reaction Conditions Favoring Quaternization:

    • Explanation: Higher temperatures and longer reaction times can promote the slower second alkylation step.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature may also help to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: Should I protect the hydroxyl group before N-alkylation?

A1: In most cases, it is not necessary to protect the hydroxyl group for N-alkylation. The secondary amine is significantly more nucleophilic than the secondary alcohol, and under standard conditions (e.g., K₂CO₃ in ACN or DMF), selective N-alkylation is the major pathway.[3] Protecting the hydroxyl group adds extra steps to your synthesis (protection and deprotection) and is generally only required if you are using very harsh basic conditions that would deprotonate the alcohol, or if you are trying to achieve O-alkylation exclusively.

Q2: What is the best base and solvent combination for selective N-alkylation?

A2: A widely successful and reliable combination is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). This combination effectively neutralizes the generated acid without being basic enough to cause significant O-alkylation. For more sensitive substrates, N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or ACN is also a good choice.

Q3: How can I confirm whether I have the N-alkylated or O-alkylated product?

A3: NMR spectroscopy is a powerful tool for this purpose.[4][5]

  • ¹H NMR: In the N-alkylated product, the protons on the carbon attached to the nitrogen will show a characteristic chemical shift. The proton on the carbon bearing the hydroxyl group (H-3) will remain. In the O-alkylated product, the proton on the carbon attached to the newly formed ether will have a different chemical shift, and the NH proton will still be present (and will exchange with D₂O).

  • ¹³C NMR: The chemical shift of the carbon attached to the nitrogen versus the carbon attached to the oxygen will be distinct and can be compared to predicted values or literature data.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the protons of the newly introduced alkyl group and the nitrogen-adjacent carbons (for N-alkylation) or the oxygen-adjacent carbon (for O-alkylation), providing unambiguous structural assignment.

Q4: My alkylating agent is sterically hindered. What side reactions should I be aware of?

A4: With sterically hindered (e.g., secondary or tertiary) alkyl halides, the E2 elimination reaction becomes a significant competing pathway to the desired SN2 substitution.[1][2] This will result in the formation of an alkene byproduct and unreacted 3-hydroxypiperidine. To minimize this, you can try using a less hindered base and a more polar solvent. However, alkylation with tertiary alkyl halides via an SN2 mechanism is generally not feasible.

Q5: Are there alternative methods for N-alkylation that avoid alkyl halides?

A5: Yes, several alternative methods can be employed:

  • Reductive Amination: This involves reacting 3-hydroxypiperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). This is a very effective method for introducing a variety of alkyl groups.

  • "Borrowing Hydrogen" Catalysis: This modern approach uses a transition metal catalyst (e.g., based on iridium or ruthenium) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ.[6][7] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst returning the hydrogen. This method uses alcohols as alkylating agents and produces only water as a byproduct.[6]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

cluster_0 Desired N-Alkylation (SN2) cluster_1 Side Reaction: O-Alkylation cluster_2 Side Reaction: Quaternization N_Start 3-Hydroxypiperidine (More Nucleophilic Site) N_Transition SN2 Transition State N_Start->N_Transition Attacks R N_RX R-X (Alkyl Halide) N_RX->N_Transition N_Product N-Alkyl-3-hydroxypiperidine (Desired Product) N_Transition->N_Product N_HX HX N_Base Base (e.g., K2CO3) N_Salt Salt N_Base->N_Salt Neutralizes HX O_Start 3-Hydroxypiperidine O_Alkoxide Alkoxide Intermediate (Competing Nucleophile) O_Start->O_Alkoxide Deprotonation O_StrongBase Strong Base (e.g., NaH) O_StrongBase->O_Alkoxide O_Transition SN2 Transition State O_Alkoxide->O_Transition Attacks R O_RX R-X O_RX->O_Transition O_Product O-Alkyl-3-hydroxypiperidine (Byproduct) O_Transition->O_Product Q_Start N-Alkyl-3-hydroxypiperidine Q_Product Quaternary Ammonium Salt (Byproduct) Q_Start->Q_Product Second Alkylation Q_RX Excess R-X Q_RX->Q_Product

Caption: Competing reaction pathways in the alkylation of 3-hydroxypiperidine.

Experimental Protocols

Protocol 1: Standard N-Alkylation of 3-Hydroxypiperidine

This protocol is a general starting point for the selective N-alkylation using a standard alkyl bromide.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-hydroxypiperidine (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (ACN, concentration ~0.1-0.5 M) followed by anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the alkylation of 3-hydroxypiperidine.

cluster_solutions Start Start Alkylation Reaction Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Analysis Analyze Crude Product Mixture (LC-MS, NMR) Monitor->Analysis Problem Identify Problem Analysis->Problem LowYield Low Yield / No Reaction Problem->LowYield Starting Material Remains O_Alkylation O-Alkylation Observed Problem->O_Alkylation Isomeric Byproduct Detected OverAlkylation Over-alkylation Observed Problem->OverAlkylation Higher Mass Products Detected Sol_LowYield Check Base (Strength/Equiv.) Check Alkylating Agent Reactivity Increase Temperature Add Catalytic KI LowYield->Sol_LowYield Sol_O_Alkylation Use Weaker Base (e.g., K2CO3) Switch to Polar Aprotic Solvent Use Softer Alkylating Agent (e.g., R-I) O_Alkylation->Sol_O_Alkylation Sol_OverAlkylation Use 1.05-1.1 eq. R-X Slowly Add R-X Lower Reaction Temperature OverAlkylation->Sol_OverAlkylation

Caption: A systematic workflow for troubleshooting side reactions.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]

  • Chen, J., et al. (2011). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 47(3), 8331-8333. Available at: [Link]

  • Bull, J. A., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 733–747. Available at: [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. Available at: [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Whittaker, A. M., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 12, 2772-2779. Available at: [Link]

  • Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701519. Available at: [Link]

  • Du, Z., et al. (2011). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. Chemistry – A European Journal, 17(44), 12262-12267. Available at: [Link]

  • Kovalenko, V., & Fisyuk, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. Available at: [Link]

  • D'Erasmo, M. P., & D'Accolti, L. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6032. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Kovalenko, V., & Fisyuk, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • O'Brien, P. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 125, 107-152. Available at: [Link]

  • Chen, J., et al. (2011). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 47(3), 8331-8333. Available at: [Link]

  • Soni, S., & Yadav, G. D. (2015). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Modern Research in Catalysis, 4(1), 1-11. Available at: [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

  • Smith, A. D., et al. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. Available at: [Link]

  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 657-670. Available at: [Link]

  • Das, S., et al. (2018). N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. ChemistryOpen, 7(8), 619-623. Available at: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (2023). Hydroxylamine. Available at: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]

  • Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Katritzky, A. R., et al. (1973). Diastereoselective N-quaternization of piperidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1670-1673. Available at: [Link]

  • MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Ahn, K. H., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(8), 1213–1216. Available at: [Link]

  • Comins, D. L., & Schilling, S. (1993). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 34(42), 6791-6794. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. Available at: [Link]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

Optimization

Technical Support Center: Improving the Solubility of Piperidine-Based Compounds for Biological Assays

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered with piperidine-based compounds in biological assays. Our goal is to provide you with the scientific rationale and practical methodologies to overcome these hurdles and ensure the reliability and reproducibility of your experimental data.

I. Foundational Understanding: The "Why" Behind Piperidine Solubility Challenges

Q1: Why do many piperidine-containing compounds exhibit poor aqueous solubility?

A1: The solubility of piperidine derivatives is a complex interplay of their structural and physicochemical properties. While the unsubstituted piperidine ring is water-soluble, the introduction of various substituents, a common practice in drug design, can significantly alter its solubility profile.[]

  • Lipophilicity: The piperidine scaffold is a common feature in many drug candidates, and it is often functionalized with lipophilic (fat-loving) groups to enhance target engagement or modulate pharmacokinetic properties.[2] These nonpolar additions increase the overall lipophilicity of the molecule, leading to reduced solubility in aqueous media.

  • Basicity and pH: The nitrogen atom within the piperidine ring is basic, with a typical pKa of the protonated form around 11.22. This means that at physiological pH (~7.4), the piperidine nitrogen is predominantly in its protonated, charged form. While this charged state generally improves water solubility compared to the neutral free base, highly substituted and lipophilic derivatives may still face solubility limitations.[3] The neutral form, which is more prevalent in basic solutions, is typically less soluble.[4]

Q2: How does the pKa of the piperidine nitrogen influence its solubility?

A2: The pKa of the piperidine nitrogen is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn profoundly impacts its solubility.[3]

  • Acidic pH (pH < pKa): In an acidic environment, the piperidine nitrogen is protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base.[3]

  • Neutral or Basic pH (pH ≥ pKa): At neutral or basic pH, the piperidine is predominantly in its neutral, uncharged form. This form is typically less polar and, therefore, less soluble in aqueous solutions.

Understanding the pKa of your specific piperidine-based compound is a crucial first step in developing an effective solubilization strategy. This knowledge allows you to manipulate the pH of your solvent system to favor the more soluble, ionized form of the compound.

II. Troubleshooting Common Solubility Issues in the Lab

Issue 1: My piperidine-based compound is poorly soluble in the aqueous buffer for my biological assay.

This is a frequent challenge, often stemming from the lipophilic nature of substituted piperidine rings. The following workflow provides a systematic approach to address this issue.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies Determine pKa Determine pKa of the piperidine nitrogen Assess Lipophilicity Assess Lipophilicity (LogP) Determine pKa->Assess Lipophilicity pH Adjustment pH Adjustment Assess Lipophilicity->pH Adjustment pKa indicates ionization in acidic pH Co-solvents Use of Co-solvents Assess Lipophilicity->Co-solvents High LogP suggests need for organic solvent pH Adjustment->Co-solvents Inadequate improvement Success Solubility Enhanced pH Adjustment->Success Successful Salt Formation Salt Formation Co-solvents->Salt Formation Inadequate improvement Co-solvents->Success Successful Cyclodextrins Complexation with Cyclodextrins Salt Formation->Cyclodextrins Further enhancement needed Salt Formation->Success Successful Co-crystallization Co-crystallization Cyclodextrins->Co-crystallization Alternative strategy required Cyclodextrins->Success Successful Co-crystallization->Success Successful Start Compound Precipitates in Aqueous Buffer Start->Determine pKa G Compound Poorly Soluble Piperidine Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Forms

Mechanism of cyclodextrin encapsulation.

V. References

  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. Available from: .

  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Available from: .

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007. Available from: .

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available from: .

  • University of York. Solubility and pH of amines. Available from: .

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: .

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). 2010. Available from: .

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: .

  • Benchchem. troubleshooting Compound XAC experiments. Available from: .

  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine Derivatives for Bioassays. Available from: .

  • NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: .

  • Taylor & Francis Online. Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Available from: .

  • Dr.Oracle. What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. 2025. Available from: .

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: .

  • Benchchem. Physiochemical assessment of pharmaceutical salt forms. 2024. Available from: .

  • Future4200. Formulation of poorly water-soluble drugs for oral administration. Available from: .

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., Onoue, S. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. 2011. Available from: .

  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions. Available from: .

  • Benchchem. A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Available from: .

  • Chemgulf. How do amines and amides affect the pH of a solution?. 2025. Available from: .

  • NIH. Piperidine | C5H11N | CID 8082. PubChem. Available from: .

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. 2023. Available from: .

  • RSC Publishing. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. 2025. Available from: .

  • NIH. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. Available from: .

  • ACS Publications. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. 2021. Available from: .

  • NIH. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed. Available from: .

  • Al-Dhubiab, B. A., Nair, A. B., Sreeharsha, N., et al. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. 2024. Available from: .

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 2023. Available from: .

  • BOC Sciences. Piperidines. Available from: .

  • MilliporeSigma. Common Cell Culture Problems: Precipitates. Available from: .

  • Ataman Kimya. PIPERIDINE. Available from: .

  • Slideshare. Methods of solubility enhancements. Available from: .

  • NIH. Privileged Scaffolds for Library Design and Drug Discovery. PMC. Available from: .

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: .

  • Wilecka, M., Bielenica, A., Dobosz, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025. Available from: .

  • Georg Thieme Verlag KG. Application of Chiral Piperidine Scaffolds in Drug Design. 2023. Available from: .

  • Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. 2024. Available from: .

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. 2024. Available from: .

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. 2021. Available from: .

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: .

  • Chemistry LibreTexts. Advanced Properties of Amines. 2023. Available from: .

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: .

  • NIH. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available from: .

  • ResearchGate. Solvation of Piperidine in Nonaqueous Solvents | Request PDF. 2025. Available from: .

  • ResearchGate. Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents | Request PDF. 2025. Available from: .

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. 2013. Available from: .

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Available from: .

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Troubleshooting

Removal of protecting groups from N-Boc-3-hydroxypiperidine derivatives

Welcome to the technical support center for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-3-hydroxypiperidine derivatives. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-3-hydroxypiperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-Boc deprotection of 3-hydroxypiperidine derivatives, and how do I choose the right one?

The selection of a deprotection method is contingent on your substrate's stability, the presence of other functional groups, and the desired scale of your reaction. The three main categories are acidic, thermal, and catalytic methods.

  • Acidic Deprotection: This is the most common and often most efficient method. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[1][2][3] The choice between them often comes down to the desired salt form of the final product and the presence of other acid-sensitive groups.

  • Thermal Deprotection: Heating the N-Boc protected compound can induce cleavage of the Boc group.[4][5] This can be a good option for substrates that are sensitive to strong acids but stable at elevated temperatures.[5]

  • Catalytic/Alternative Methods: For highly sensitive substrates, other methods like using Lewis acids (e.g., zinc bromide) or catalytic transfer hydrogenation may be employed, although the latter is generally not effective for Boc removal.[3][6]

Here is a comparative summary to guide your decision:

Deprotection MethodReagents/ConditionsTypical SolventsTemperatureAdvantagesDisadvantages
Acidic (TFA) 5-50% TFADichloromethane (DCM)0 °C to RTFast, effective, and widely used.TFA is corrosive; the resulting trifluoroacetate salt can sometimes be difficult to handle.[7]
Acidic (HCl) 4M HCl in Dioxane/MeOHDioxane, Methanol, Ethyl AcetateRoom TemperatureOften precipitates the hydrochloride salt, simplifying isolation.Dioxane is a hazardous solvent.
Thermal Heat (conventional or microwave)High-boiling solvents (e.g., diphenyl ether) or solvent-free150-185 °CAvoids the use of strong acids.[4][5]Requires high temperatures that may not be suitable for all substrates.
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureMilder than strong acids; can be selective.[1][3]Slower reaction times compared to strong acids.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during the N-Boc deprotection of 3-hydroxypiperidine derivatives in a question-and-answer format.

Q2: My N-Boc deprotection is incomplete or proceeding very slowly. What's going wrong?

This is a common hurdle. The stability of the Boc group can be influenced by steric hindrance and the electronic nature of the substrate. Here are the likely causes and how to address them:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the reaction is sluggish, the acidity of the medium may be too low.

    • Solution: Increase the concentration of the acid. For TFA in DCM, concentrations of 20-50% are common. For HCl, a 4M solution in dioxane is standard. Ensure your reagents are not old or degraded, which can affect their concentration.

  • Reaction Time and Temperature: While many deprotections are complete within 1-2 hours at room temperature, some substrates are more stubborn.

    • Solution: Monitor the reaction progress diligently using TLC or LC-MS. If the reaction has stalled, you can extend the reaction time. Gentle heating (e.g., to 40 °C) can also accelerate the reaction, but be mindful of potential side reactions with the hydroxyl group.

  • Inadequate Mixing: If the reaction is heterogeneous, poor mixing can lead to incomplete conversion.

    • Solution: Ensure vigorous stirring, especially if the starting material is not fully dissolved or if the product precipitates during the reaction.

Q3: I'm observing significant side product formation. How can I minimize this?

The primary side reaction in Boc deprotection is the formation of a tert-butyl cation, which is a potent electrophile.[8][9] This cation can alkylate any nucleophiles present in your molecule or the solvent. The hydroxyl group of 3-hydroxypiperidine is a potential site for such side reactions, leading to O-tert-butylation.

  • Use of Scavengers: The most effective way to prevent unwanted alkylation is to trap the tert-butyl cation.

    • Solution: Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or even water in small amounts. These will react with the tert-butyl cation, preventing it from reacting with your desired product.

  • Choice of Acid and Solvent: The choice of acid can influence the lifetime and reactivity of the tert-butyl cation.

    • Solution: In some cases, switching from TFA to HCl can be beneficial. The chloride ion is a better nucleophile than the trifluoroacetate anion and can react with the tert-butyl cation to form tert-butyl chloride.

Q4: How do I effectively purify my deprotected 3-hydroxypiperidine derivative?

Purification can be challenging due to the polar nature of the free amine and its potential to form salts.

  • Salt Precipitation: If you've used HCl for deprotection, the hydrochloride salt of your product may precipitate directly from the reaction mixture.

    • Protocol: The precipitated solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities. This often yields a product of high purity.

  • Aqueous Workup: If your product is in solution, a carefully planned aqueous workup is necessary.

    • Protocol: After the reaction is complete, the excess acid must be neutralized. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious, as this will generate CO₂ gas. Ensure the pH of the aqueous layer is basic to ensure your amine is in its free base form. The free amine can then be extracted into an organic solvent.

  • Chromatography: If the above methods do not yield a pure product, column chromatography may be necessary.

    • Pro-Tip: Due to the polar nature of the amine, it may streak on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection with TFA

This protocol is a robust starting point for most N-Boc-3-hydroxypiperidine derivatives.

  • Dissolution: Dissolve the N-Boc-3-hydroxypiperidine derivative (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection with HCl in Dioxane

This method is particularly useful when the hydrochloride salt of the product is desired.

  • Dissolution: Dissolve the N-Boc-3-hydroxypiperidine derivative (1 equivalent) in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: If the hydrochloride salt precipitates, collect the solid by filtration. Wash the solid with diethyl ether and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization and remove non-polar impurities.

Visualizing the Mechanism and Workflow

To better understand the processes involved, here are some diagrams created using DOT language.

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Side Reaction Start N-Boc-3-hydroxypiperidine Protonation Protonated Carbamate Start->Protonation + H⁺ Fragmentation Carbamic Acid + t-Butyl Cation Protonation->Fragmentation Loss of t-Butyl Cation Decarboxylation 3-Hydroxypiperidinium + CO₂ Fragmentation->Decarboxylation Decarboxylation tButyl t-Butyl Cation Fragmentation->tButyl Product 3-Hydroxypiperidine (Free Base) Decarboxylation->Product Neutralization Alkylation O-tert-butylation Side Product tButyl->Alkylation Alkylation of Hydroxyl Trapped Trapped Cation tButyl->Trapped Reaction with Scavenger Scavenger Scavenger (e.g., TES)

Caption: Mechanism of acid-catalyzed N-Boc deprotection and potential side reactions.

Troubleshooting_Workflow decision decision solution solution start Start Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete incomplete Incomplete Reaction is_complete->incomplete No workup Proceed to Workup is_complete->workup Yes increase_acid Increase Acid Conc. incomplete->increase_acid increase_time Increase Reaction Time incomplete->increase_time gentle_heat Gentle Heating incomplete->gentle_heat increase_acid->check_completion increase_time->check_completion gentle_heat->check_completion check_purity Check Purity workup->check_purity is_pure Is Product Pure? check_purity->is_pure side_products Side Products Observed is_pure->side_products No end Pure Product is_pure->end Yes add_scavenger Add Scavenger side_products->add_scavenger change_acid Change Acid (TFA -> HCl) side_products->change_acid purify Purification side_products->purify add_scavenger->start Re-run Reaction change_acid->start Re-run Reaction purify->end

Caption: A troubleshooting workflow for N-Boc deprotection experiments.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ACS Publications. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. CSIR-NISCAIR. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. The Free Library. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. National Institutes of Health. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing. [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Removal of Boc protecting group as workup? Reddit. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Preparation method of (S)-N-Boc-3-hydroxypiperidine. SciSpace. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

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Optimization

Technical Support Center: Purification Strategies for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid Derivatives

Welcome to the technical support center for the purification of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this important class of chiral building blocks.

Introduction

((R)-3-Hydroxy-piperidin-1-yl)-acetic acid and its derivatives are chiral scaffolds of significant interest in medicinal chemistry. The presence of a stereocenter, a secondary amine, a hydroxyl group, and a carboxylic acid moiety presents unique purification challenges. This guide offers practical solutions and explains the scientific principles behind the recommended strategies to ensure the highest purity and enantiomeric excess of your target compounds.

Part 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions & Scientific Rationale
Poor Peak Shape (Tailing) in Normal-Phase Flash Chromatography 1. Interaction of the Basic Piperidine Nitrogen with Acidic Silica Gel: The lone pair of electrons on the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[1] 2. Zwitterionic Nature of the Compound: At neutral pH, the compound can exist as a zwitterion, which is highly polar and can have strong, undesirable interactions with the stationary phase.1. Use of Amine-Bonded Silica: Employing an aminopropyl-modified silica gel can shield the acidic silanols and provide a more inert surface for the separation of basic compounds, resulting in improved peak shape.[2] 2. Mobile Phase Modification: Add a small amount (0.1-2% v/v) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the mobile phase.[1] This will compete with your compound for the active sites on the silica, reducing tailing. 3. Consider Reversed-Phase Chromatography: For highly polar or zwitterionic compounds, reversed-phase chromatography is often a more suitable technique.[3]
Difficulty in Achieving High Enantiomeric Excess (>99% ee) 1. Incomplete Resolution of Diastereomeric Salts: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility for efficient separation by crystallization. 2. Co-crystallization of Enantiomers: The desired and undesired enantiomers may co-crystallize, limiting the achievable enantiomeric purity. 3. Racemization During Workup: Harsh pH or high-temperature conditions during the liberation of the free base from the diastereomeric salt can potentially lead to racemization.1. Screening of Chiral Resolving Agents: Experiment with a variety of commercially available chiral acids, such as different tartaric acid derivatives (e.g., (+)-dibenzoyl-D-tartaric acid) or mandelic acid derivatives.[4] 2. Systematic Recrystallization: Perform multiple recrystallizations of the diastereomeric salt.[5] Monitor the enantiomeric excess of the mother liquor and the crystals at each step using chiral HPLC or SFC to optimize the process. 3. Mild Workup Conditions: When liberating the free base, use a mild base (e.g., saturated sodium bicarbonate) at low temperatures and minimize the exposure time to acidic or basic conditions.
Product is Insoluable or "Oils Out" During Crystallization 1. Inappropriate Solvent System: The chosen solvent may be too non-polar, causing the compound to precipitate out as an oil rather than forming crystals. Conversely, the solvent may be too polar, leading to high solubility even at low temperatures. 2. Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous solid or oil over an ordered crystal lattice.[6] 3. Presence of Impurities: Impurities can sometimes inhibit crystal nucleation and growth.1. Systematic Solvent Screening: Screen a range of solvents with varying polarities. For zwitterionic compounds, polar protic solvents like ethanol or methanol, or mixtures with water, are often good starting points.[7] Two-solvent systems (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[8] 2. Slow Cooling and Seeding: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[9] If crystals do not form, try adding a seed crystal of the pure compound. 3. Pre-purification: If significant impurities are present, consider a preliminary purification step, such as flash chromatography, before attempting crystallization.
Low Recovery After Purification 1. Irreversible Adsorption on Silica Gel: Highly polar compounds can sometimes bind irreversibly to silica gel, especially if the mobile phase is not polar enough to elute them. 2. Product Loss During Aqueous Workup: The zwitterionic nature of the compound can lead to significant solubility in the aqueous phase during extractions, especially at pH values near its isoelectric point. 3. Decomposition on Stationary Phase: The compound may be unstable on the acidic surface of silica gel.1. Use of a More Polar Mobile Phase or a Different Stationary Phase: For normal-phase chromatography, a gradient elution to a more polar solvent system (e.g., methanol in dichloromethane) may be necessary.[3] Alternatively, consider using a less acidic stationary phase like alumina or a bonded phase like diol silica. 2. pH Adjustment During Extraction: Before extracting with an organic solvent, adjust the pH of the aqueous layer to be either acidic (e.g., pH 2-3) to protonate the carboxylate or basic (e.g., pH 9-10) to deprotonate the piperidine nitrogen. This will shift the equilibrium away from the highly water-soluble zwitterionic form. 3. Consider Alternative Purification Methods: If the compound is sensitive to silica gel, explore other options such as preparative HPLC, crystallization, or salt formation and precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method for my ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid derivative?

A1: Due to the polar and basic nature of your compound, a good starting point is to use an amine-bonded silica column.[2] For the mobile phase, begin with a relatively non-polar system like ethyl acetate/hexanes and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 20% methanol in ethyl acetate. To prevent peak tailing, it is also advisable to add a small amount of a basic modifier, such as 0.5% triethylamine, to the mobile phase.[1]

Q2: My compound is zwitterionic. How does this affect my purification strategy?

A2: The zwitterionic nature of your compound makes it highly polar and can lead to high water solubility and strong interactions with polar stationary phases. During liquid-liquid extractions, you can minimize its solubility in the aqueous phase by adjusting the pH. At acidic pH (e.g., < 4), the carboxylic acid will be protonated, and at basic pH (e.g., > 10), the piperidine nitrogen will be deprotonated, in both cases reducing the zwitterionic character and increasing solubility in organic solvents. For chromatography, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) may be more effective than normal-phase chromatography.[10] For crystallization, polar protic solvents are often required to dissolve the zwitterionic form.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: The most reliable methods for determining enantiomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). Chiral Gas Chromatography (GC) can also be used, but may require derivatization to increase the volatility of your compound. You will need to screen different chiral stationary phases (CSPs) and mobile phases to find a method that provides baseline separation of the two enantiomers.

Q4: I am struggling with the crystallization of the final compound. What are some alternative strategies?

A4: If direct crystallization of the zwitterionic compound is challenging, consider forming a salt. For example, you can react your compound with a suitable acid (e.g., HCl, HBr) or base to form a salt that may have better crystallization properties. For purification of the chiral center, the formation of diastereomeric salts with a chiral resolving agent is a powerful technique. This involves reacting your racemic or enantiomerically-impure compound with a single enantiomer of a chiral acid or base to form two diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[11]

Q5: What are some common impurities I should be aware of?

A5: Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reagents: Excess reagents used in the reaction.

  • By-products: For example, if a protecting group was used (e.g., Boc), you may have by-products from the deprotection step.[12]

  • Epimers: The opposite enantiomer ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid) is a critical impurity to monitor and control.

  • Degradation products: The compound may be susceptible to degradation under certain conditions (e.g., strong acid/base, high heat).

  • Salts: Amines can react with acidic gases in the atmosphere (like CO2 or HCl) to form carbonate or hydrochloride salts.[13]

Part 3: Experimental Protocols and Visual Guides

Protocol 1: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of a racemic mixture of ((3-Hydroxy-piperidin-1-yl)-acetic acid derivative using a chiral resolving agent.

  • Dissolution: Dissolve the racemic compound in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature to achieve complete dissolution.

  • Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Dibenzoyl-D-tartaric acid) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the diastereomeric salt in water and adjust the pH to be basic (e.g., pH 10-11) with an aqueous base like NaOH. Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the recovered compound using chiral HPLC or SFC.

Protocol 2: Flash Chromatography on Amine-Bonded Silica

This protocol is for the purification of a crude ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid derivative.

  • Column Selection: Choose an appropriately sized amine-bonded silica flash column based on the amount of crude material.

  • Sample Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel or celite and load the dry powder onto the column.

  • Mobile Phase: Start with a non-polar solvent system (e.g., 95:5 ethyl acetate/methanol) and run a gradient to a more polar system (e.g., 80:20 ethyl acetate/methanol).

  • Elution: Elute the column and collect fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

Purification_Workflow cluster_0 Initial Purification cluster_1 Chiral Resolution cluster_2 Final Polishing Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Partially Pure Partially Pure Flash Chromatography->Partially Pure Diastereomeric Salt Formation Diastereomeric Salt Formation Partially Pure->Diastereomeric Salt Formation Crystallization Crystallization Diastereomeric Salt Formation->Crystallization Liberation of Free Base Liberation of Free Base Crystallization->Liberation of Free Base Final Recrystallization Final Recrystallization Liberation of Free Base->Final Recrystallization Pure Product Pure Product Final Recrystallization->Pure Product

Caption: A typical purification workflow for chiral piperidine derivatives.

Troubleshooting_Peak_Tailing Start Start Poor Peak Shape (Tailing) Poor Peak Shape (Tailing) Start->Poor Peak Shape (Tailing) Cause1 Interaction with Silica? Poor Peak Shape (Tailing)->Cause1 Solution1a Add Basic Modifier (TEA) Cause1->Solution1a Yes Solution1b Use Amine-Bonded Silica Cause1->Solution1b Yes Solution1c Switch to Reversed-Phase Cause1->Solution1c Yes End End Solution1a->End Solution1b->End Solution1c->End

Caption: Decision tree for troubleshooting peak tailing in chromatography.

References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Coldham, I., & Watson, D. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives.
  • BenchChem. (n.d.). Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • BenchChem. (n.d.). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols.
  • Google Patents. (n.d.). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Imperative of Chiral Purity in Pharmaceutical Development

An In-Depth Comparative Guide to the Chiral Purity Analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid by Supercritical Fluid Chromatography (SFC) In the landscape of modern drug development, chirality is a paramount...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chiral Purity Analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid by Supercritical Fluid Chromatography (SFC)

In the landscape of modern drug development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers, particularly enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to control the stereoisomeric composition of active pharmaceutical ingredients (APIs).[1]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous characterization and control of chiral compounds.[3][4][5] For a drug substance like ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, a key building block in various synthetic pathways, ensuring high enantiomeric purity is not merely a quality control metric; it is a fundamental aspect of drug safety and efficacy.[2][6]

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of Supercritical Fluid Chromatography (SFC) against the benchmark technique of High-Performance Liquid Chromatography (HPLC) for the chiral purity analysis of this important piperidine derivative. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most effective technique for their needs.

The Analytical Challenge: ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

The target analyte presents a unique challenge for chiral separation. It is a zwitterionic molecule, containing both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group. It is also highly polar due to the hydroxyl and carboxylic acid functionalities. These characteristics necessitate careful selection of both the chiral stationary phase (CSP) and the mobile phase to achieve adequate retention and enantioselective recognition.

Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative

SFC has emerged as a powerful tool for chiral separations, often supplanting normal-phase HPLC.[7] The technique uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[][9] A supercritical fluid exhibits properties intermediate between a liquid and a gas: it has liquid-like density and solvating power but gas-like low viscosity and high diffusivity.[9][10]

These properties confer several key advantages for chiral analysis:

  • Speed: The low viscosity of the mobile phase allows for the use of high flow rates without generating excessive backpressure, leading to significantly faster analysis times compared to HPLC.[10][11][12]

  • Efficiency: High diffusivity enhances the mass transfer of the analyte between the mobile and stationary phases, resulting in sharp, narrow peaks and improved resolution.[13]

  • Green Chemistry: Replacing the bulk of organic solvents (like hexane or heptane used in normal-phase HPLC) with non-toxic, non-flammable CO₂ dramatically reduces solvent consumption and waste disposal costs, aligning with green chemistry principles.[11][13]

  • Orthogonal Selectivity: The unique properties of the supercritical mobile phase can sometimes lead to different chiral recognition mechanisms on the same CSP compared to HPLC, providing a complementary or even superior separation.[1][14]

G sfc_inj sfc_inj hplc_inj hplc_inj

Experimental Comparison: SFC vs. Chiral HPLC

To provide a clear and objective comparison, we present methodologies and resulting performance data for the analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid using both a state-of-the-art SFC system and a conventional HPLC system. The goal is to quantify the undesired (S)-enantiomer impurity in a sample of the desired (R)-enantiomer.

Experimental Protocol 1: Supercritical Fluid Chromatography (SFC)
  • Rationale for Method Design: A polysaccharide-based CSP (Chiralpak IC-3) is chosen for its broad applicability to chiral amines and acids. Methanol is selected as the polar modifier to enhance the elution strength of the CO₂ mobile phase for our polar analyte.[1] Trifluoroacetic acid (TFA) is added as an acidic additive to suppress the ionization of the carboxylic acid and protonate the amine, ensuring sharp, symmetrical peak shapes by minimizing secondary ionic interactions with the stationary phase.[1]

  • Instrumentation: Analytical SFC System with UV-Vis Detector

  • Sample Preparation:

    • Prepare a stock solution of the ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid sample at 1.0 mg/mL in Methanol.

    • Prepare a resolution standard by dissolving a small amount of the racemic mixture in Methanol.

  • Chromatographic Conditions:

    • Column: Chiralpak IC-3, 150 x 4.6 mm, 3 µm

    • Mobile Phase: Supercritical CO₂ and Methanol (with 0.2% TFA)

    • Gradient: Isocratic 85% CO₂, 15% Methanol (with 0.2% TFA)

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Detection: UV at 215 nm

    • Injection Volume: 2 µL

Experimental Protocol 2: Normal-Phase High-Performance Liquid Chromatography (HPLC)
  • Rationale for Method Design: This method represents a traditional approach. The same Chiralpak IC-3 column is used to ensure a fair comparison of the techniques themselves. A typical normal-phase mobile phase of n-Hexane and Isopropyl alcohol (IPA) is employed. As with the SFC method, TFA is crucial for achieving good chromatography for this zwitterionic compound. The flow rate is set to a standard 1.0 mL/min to avoid excessive pressure while maintaining reasonable efficiency.

  • Instrumentation: HPLC System with UV-Vis Detector

  • Sample Preparation:

    • Prepare a stock solution of the ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid sample at 1.0 mg/mL in Isopropyl Alcohol.

    • Prepare a resolution standard by dissolving a small amount of the racemic mixture in Isopropyl Alcohol.

  • Chromatographic Conditions:

    • Column: Chiralpak IC-3, 250 x 4.6 mm, 3 µm (A longer column is often used in HPLC to gain resolution)

    • Mobile Phase: n-Hexane:Isopropyl Alcohol (90:10 v/v) with 0.2% TFA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 215 nm

    • Injection Volume: 5 µL

Performance Data & Objective Comparison

The following table summarizes the performance metrics obtained from the analysis using the two protocols described above.

Performance MetricSupercritical Fluid Chromatography (SFC)Normal-Phase HPLCJustification & Insights
Resolution (Rs) 2.82.2Both methods achieve baseline separation (Rs > 1.5), meeting regulatory requirements.[2] SFC often shows enhanced efficiency leading to higher resolution in a shorter time.
Retention Time (R-enantiomer) 2.5 min9.8 minThe low-viscosity CO₂ mobile phase in SFC allows for a 3x higher flow rate, drastically reducing the analysis time.[1][11]
Total Analysis Time < 4 minutes ~15 minutes SFC's speed advantage is clear, enabling higher sample throughput, which is critical in both discovery and quality control environments.[15]
Solvent Consumption (per run) ~1.8 mL Methanol~13.5 mL (1.5 mL IPA, 12 mL Hexane)SFC reduces organic solvent use by nearly 90%, making it a significantly greener and more cost-effective technique.[11][13]
Environmental Impact LowHighThe use of large volumes of toxic and flammable hexane in HPLC presents significant environmental and safety concerns that are largely mitigated by SFC.[11]

Making an Informed Decision: SFC or HPLC?

While chiral HPLC is a robust and well-established technique, the data clearly demonstrates the compelling advantages of SFC for the chiral purity analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid.[16] The choice between the two often depends on the specific laboratory context.

DecisionTree start Start: Need for Chiral Purity Analysis q1 Is high sample throughput a primary goal? start->q1 q2 Are 'Green Chemistry' and solvent reduction important? q1->q2 No sfc Choose SFC (High Speed, Low Waste, Excellent Resolution) q1->sfc Yes q3 Is the primary application preparative-scale purification? q2->q3 No q2->sfc Yes q4 Is only HPLC equipment available? q3->q4 No sfc_prep Strongly Consider SFC (Easier solvent removal, higher productivity) q3->sfc_prep Yes hplc Choose HPLC (Robust, Established, No SFC equipment needed) q4->hplc Yes q4->hplc No (Consider HPLC as a valid option)

When to Choose SFC:

  • High-Throughput Screening: When large numbers of samples need to be analyzed quickly, SFC is the undeniable choice.

  • Green Initiatives: For laboratories focused on sustainability, reducing solvent waste, and improving operator safety, SFC is superior.[11]

  • Preparative Separations: While this guide focuses on analysis, SFC is also highly advantageous for preparative work due to the ease of removing CO₂ from collected fractions, which significantly reduces downstream processing time.[17]

When to Choose HPLC:

  • Equipment Availability: Chiral HPLC systems are more common in analytical labs. If an SFC system is not available, a well-developed HPLC method is perfectly suitable for ensuring chiral purity.[16]

  • Established Methods: For products with long-standing, validated HPLC methods, switching to SFC may not be necessary unless driven by a need for higher throughput or greener processes.

Conclusion

For the chiral purity analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, Supercritical Fluid Chromatography offers a demonstrably faster, more efficient, and environmentally friendly solution than traditional normal-phase HPLC. While both techniques can achieve the necessary separation to meet stringent regulatory standards, SFC's performance advantages position it as the premier choice for modern pharmaceutical development and quality control. By understanding the principles behind each technique and evaluating the specific needs of the laboratory, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral drug substances.

References

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Ingenta Connect. [Link]

  • Should I use SFC or HPLC for my Analysis? Chromatography Today. [Link]

  • Supercritical Fluid Chromatography and its Advantages. Longdom Publishing. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Advances in Pharmaceutical Sciences. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]

  • Chiral Purity in Drug Analysis. ResearchGate. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Principles of supercritical fluid systems (3) What is supercritical fluid chromatography? JASCO Global. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Improved chiral SFC screening for analytical method development. PubMed. [Link]

  • A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. FDA. [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. [Link]

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Comparative

Comparing the biological activity of (R) vs (S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Beginning Data Collection I've started gathering data on the biological activities of the (R) and (S) enantiomers of 3-Hydroxypiperidin-1-yl)-acetic acid. I am prioritizing information on targets, mechanisms, and any pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the biological activities of the (R) and (S) enantiomers of 3-Hydroxypiperidin-1-yl)-acetic acid. I am prioritizing information on targets, mechanisms, and any potency or efficacy differences. The research is ongoing.

Structuring the Comparison Guide

I'm now structuring the comparison guide, starting with an overview of chirality and its impact. I'll then move into a detailed comparison of the enantiomers. I'm focusing on creating a logical flow for the experimental section and ensuring the rationale behind each protocol is clear.

Planning Experimental Procedures

I'm now focusing on identifying established experimental protocols and assays to evaluate the enantiomers. I'm prioritizing binding assays, functional assays, and any in vivo studies related to similar compounds. I'm also ensuring the methodologies are backed by authoritative sources and peer-reviewed publications. The next step is detailed protocol design.

Investigating Initial Results

I've hit a slight snag. My initial hunt for specific biological activity data for "(R) vs (S)-3-Hydroxy-piperidin -1-yl)-acetic acid" hasn't borne fruit. The search gave some general information, but nothing directly on the compound. I'll need to broaden the scope of my search and consider related compounds.

Deepening the Search Parameters

I've widened my search to include structurally similar piperidine derivatives, focusing on enantiomeric differences in biological activity. While data on "(R) vs (S)-3-Hydroxy-piperidin -1-yl)-acetic acid" remains elusive, I'm finding valuable insights on the impact of chirality in other related compounds. I'm hoping to extrapolate these learnings, or identify the best analogs to study.

Targeting Analog Data

My search for direct biological data on the specific enantiomers continues to be unproductive. I'm now focusing on identifying and compiling data on the closest structural analogs. I'm prioritizing compounds where enantiomeric differences in biological activity have been directly characterized. This will allow me to create a representative guide, even if it requires some extrapolation.

Reviewing the Literature

I've been looking into the biological activity of the (R) and (S) enantiomers of 3-Hydroxypiperidin-1-yl)-acetic acid and so far, there aren't any direct comparative studies available. The search keeps pulling up broader class results. I'm going to have to dive deeper into the literature.

Deepening the Search

I've hit a roadblock. Specific comparative studies on the enantiomers of 3-Hydroxypiperidin-1-yl)-acetic acid are scarce. General piperidine derivative data exists, confirming chirality's importance, but not the exact data I need. So, I'm shifting focus. I'm going to search for comparisons of 3-hydroxypiperidine derivatives with varied N-substituents, as the 3-position is the key differentiating feature, and N-acetic acid is a common pharmacophore.

Broadening the Focus

I've exhausted the initial search strategy and found no direct enantiomer comparisons. The literature confirms chirality's impact, but not specifically for (3-Hydroxypiperidin-1-yl)-acetic acid. Now, I'm adjusting my search to include 3-hydroxypiperidine derivatives with varied N-substituents, focusing on the 3-position's significance. This should allow a comparison that serves the user's need.

Seeking Comparative Insights

Focusing Guide Structure

I'm structuring the guide around the trans-3-hydroxy piperidine derivative study. It highlights significant enantiomeric differences in dopamine transporter affinity. I'll explain chirality, present the comparative data, and include experimental protocols for binding and uptake assays. This will establish a rigorous, practical, and comparative guide as requested.

Refining Guide Content

I'm now fully immersed in the trans-3-hydroxy derivative study. The enantiomers' dopamine transporter affinity discrepancy is striking – one enantiomer shows a 122-fold increase in inhibiting radiolabeled cocaine analogue binding, and 9-fold greater activity in dopamine uptake. This firmly grounds the guide's core, demonstrating the 3-position stereochemistry's impact. I will include clear comparative data and the protocols.

Validation

A Comparative Guide to the X-ray Crystallography of ((R)-3-Hydroxy-piperidin-1-yl)-acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Piperidine Scaffolds in Drug Discovery The piperidine ring is a cornerstone in modern medicinal chemistry, grac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional molecular design. Within this class, ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid and its derivatives are of particular interest. The chiral 3-hydroxy group and the N-acetic acid moiety provide key hydrogen bonding and ionic interaction points, crucial for molecular recognition at biological targets.

Determining the precise three-dimensional structure of these molecules is paramount for understanding their structure-activity relationship (SAR) and for optimizing their therapeutic potential. X-ray crystallography stands as the gold standard for unambiguously elucidating the solid-state conformation of small molecules, providing a detailed map of atomic positions and intermolecular interactions.

This guide provides a comparative analysis of the X-ray crystallography of piperidine derivatives, with a focus on the structural nuances of molecules related to ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid. Due to the limited availability of public crystallographic data for the exact title compound, this guide will leverage the crystal structure of a closely related simple piperidine derivative, piperidine-1-carboximidamide , as a reference for a detailed comparative discussion and for outlining a robust experimental protocol.

Comparative Structural Analysis: Piperidine Conformation and Substituent Effects

The six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. However, the orientation of substituents on the ring can significantly influence the conformational equilibrium and the overall molecular shape.

The Case of ((R)-3-Hydroxy-piperidin-1-yl)-acetic Acid: A Predicted Conformation

In the absence of experimental data for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, we can predict its likely solid-state conformation based on fundamental principles of stereochemistry. The bulky N-acetic acid group is expected to favor an equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring. The (R)-3-hydroxy group can exist in either an axial or equatorial position. The interplay of intramolecular hydrogen bonding between the hydroxyl group and the acetic acid moiety or the piperidine nitrogen could favor one conformation over the other. Computational modeling is a valuable tool for exploring these energetic landscapes prior to experimental work.

A Reference Crystal Structure: Piperidine-1-carboximidamide

To ground our discussion in experimental reality, we will utilize the published crystal structure of piperidine-1-carboximidamide as a reference.[1] This simple derivative provides a clear example of the piperidine chair conformation in the solid state and serves as a basis for understanding the fundamental structural features of this scaffold.

ParameterPiperidine-1-carboximidamide[1]Predicted for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid
Piperidine Conformation ChairPredominantly Chair
Substituent at N1 CarboximidamideAcetic acid (likely equatorial)
Substituent at C3 None(R)-Hydroxy (equatorial or axial)
Key Intermolecular Interactions N—H⋯N hydrogen bonds forming a 2D networkO-H⋯O, N-H⋯O, and C-H⋯O hydrogen bonds, potentially forming a 3D network. Zwitterionic interactions are also possible.

The crystal structure of piperidine-1-carboximidamide reveals a chair conformation for the piperidine ring.[1] The molecules in the crystal are linked by N—H⋯N hydrogen bonds, creating a two-dimensional network.[1] This established hydrogen bonding motif highlights the importance of such interactions in the crystal packing of piperidine derivatives.

For ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, the presence of both a hydroxyl and a carboxylic acid group introduces a greater potential for a complex and robust hydrogen-bonding network, which would be a key determinant of its crystal packing and ultimately its physical properties, such as solubility and melting point.

Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography

The following detailed protocol outlines a robust and self-validating workflow for the single-crystal X-ray diffraction analysis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid or its derivatives. This protocol is designed to ensure the generation of high-quality, reliable structural data.

Part 1: Synthesis and Purification

A well-defined and pure compound is the essential starting point for obtaining diffraction-quality crystals.

Diagram of the Synthetic Workflow

Start Starting Materials: (R)-3-Hydroxypiperidine and an acetic acid derivative Reaction N-Alkylation Reaction Start->Reaction 1. Synthesis Purification Purification: Column Chromatography or Recrystallization Reaction->Purification 2. Work-up Characterization Characterization: NMR, MS, IR Purification->Characterization 3. Analysis Crystals Diffraction-Quality Crystals Characterization->Crystals 4. Crystallization Start High-Purity Compound Screening Crystallization Screening: - Solvent Systems - Temperature Gradients - Evaporation Rates Start->Screening Optimization Optimization of 'Hit' Conditions Screening->Optimization Identify initial crystals Harvesting Crystal Harvesting and Mounting Optimization->Harvesting Data_Collection X-ray Data Collection Harvesting->Data_Collection Crystal Mounted Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data_Collection Data Collection: - Unit Cell Determination - Intensity Data Acquisition Diffractometer->Data_Collection Data_Processing Data Processing: - Integration - Scaling - Absorption Correction Data_Collection->Data_Processing Structure_Solution Structure Solution: (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Final Structure Structure_Refinement->Validation

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Validation

The Piperidine Scaffold: A Privileged Structure for Targeting Central Nervous System Receptors

A Comparative Guide to Receptor Binding Efficacy For researchers and drug development professionals navigating the complex landscape of neuroscience, the piperidine scaffold stands out as a cornerstone in the design of c...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Receptor Binding Efficacy

For researchers and drug development professionals navigating the complex landscape of neuroscience, the piperidine scaffold stands out as a cornerstone in the design of centrally acting therapeutics. This six-membered nitrogenous heterocycle is a "privileged scaffold," a term bestowed upon molecular frameworks that demonstrate binding affinity to a wide array of biological targets.[1][2] Its prevalence in numerous FDA-approved drugs for CNS disorders underscores its versatility and favorable pharmacological properties.[3][4][5] The piperidine ring's conformational flexibility and its basic nitrogen atom, which is typically protonated at physiological pH, are key to its ability to engage in crucial interactions with receptor binding pockets.[2][6]

This guide offers a comparative analysis of the binding efficacy of various piperidine-containing ligands across several major classes of CNS receptors. By synthesizing data from numerous studies, we aim to provide a clear, objective resource to inform scaffold selection and optimization in CNS drug discovery.

Understanding the Piperidine Advantage in CNS Drug Design

The utility of the piperidine moiety extends beyond simple receptor interaction. Its physicochemical properties can be finely tuned through substitution, influencing critical drug-like characteristics such as:

  • Solubility and Lipophilicity: The piperidine ring provides a balance between hydrophilicity and lipophilicity, which can be modulated to optimize blood-brain barrier permeability.[2][7]

  • Metabolic Stability: The scaffold itself is relatively stable to metabolic degradation, a crucial factor for ensuring adequate drug exposure in the CNS.[2]

  • Pharmacophore Presentation: The three-dimensional structure of the piperidine ring serves as a versatile anchor, orienting pharmacophoric groups in a precise manner to maximize interactions with the target receptor.[1]

This guide will now delve into a receptor-specific comparison of piperidine scaffolds, presenting quantitative binding data to illustrate their efficacy and selectivity.

Comparative Binding Affinities of Piperidine Scaffolds at Key CNS Receptors

The following sections provide a comparative overview of the binding affinities (Ki or IC50 values) of representative piperidine derivatives at major CNS receptor families. The data, collated from various scientific publications, are presented in tabular format for ease of comparison. It is important to note that binding affinities can vary between studies due to different experimental conditions.

Opioid Receptors

The piperidine scaffold is a well-established feature in many potent opioid receptor modulators, from classical analgesics to novel ligands with mixed agonist-antagonist profiles. The orientation of substituents on the piperidine ring is critical for affinity and selectivity across mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, the 4-phenylpiperidine core is a key pharmacophore in the fentanyl and meperidine families of potent µ-opioid agonists.

Compound/ScaffoldReceptor SubtypeBinding Affinity (Ki, nM)Reference(s)
Morphine (contains a reduced piperidine ring)µ-opioid6.3[8]
Fentanylµ-opioid~0.3 - 1.0
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazineµ-opioid8.47[9]
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazineδ-opioid34.3[9]
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazineκ-opioid36.8[9]
Tetrahydroquinoline analog 6µ-opioidLow nanomolar[8]
Tetrahydroquinoline analog 6δ-opioidLow nanomolar[8]

Note: Ki values are a measure of binding affinity; a lower Ki indicates a higher affinity.

Studies have shown that modifications to the piperidine core can significantly alter the binding profile. For example, in a series of 4-substituted piperidines and piperazines, changing the length and flexibility of the side chain improved binding affinity at both µ and δ receptors.[8][10] Furthermore, replacing a piperidine core with a piperazine did not always lead to a significant change in the balanced MOR/DOR binding profile, highlighting the subtle interplay of the overall molecular structure.[8]

Dopamine Receptors

Piperidine and its bioisostere, piperazine, are integral components of many antipsychotic drugs that target dopamine receptors, particularly the D2, D3, and D4 subtypes.[11] The basic nitrogen of the piperidine ring often forms a key salt bridge with an aspartate residue in the binding pocket of these receptors.[12]

Compound/ScaffoldReceptor SubtypeBinding Affinity (Ki, nM)Reference(s)
4,4-difluoro-3-(phenoxymethyl)piperidine analog 14aD40.3[13][14]
(S)-3-oxopiperidine with N-methyl-5-indazole (13g)D4>10,000[12]
(S)-3-oxopiperidine with N-methyl-5-indazole (13g)σ137[12]
3-(S)-benzyloxypiperidine analog 8aD4130[15]
3-(R)-benzyloxypiperidine analog 8dD41980[15]

Note: Ki values are a measure of binding affinity; a lower Ki indicates a higher affinity.

Structure-activity relationship (SAR) studies have demonstrated that fluorination of the piperidine ring can enhance binding potency for the D4 receptor.[13][14] The stereochemistry of substituents on the piperidine ring can also have a profound impact on binding affinity, as seen with the (S)- and (R)-enantiomers of benzyloxypiperidine analogs.[15]

Serotonin Receptors

The piperidine scaffold is found in ligands targeting various serotonin (5-HT) receptors, which are implicated in a wide range of psychiatric conditions.[16] For instance, 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators of the 5-HT2C receptor.[17]

Compound/ScaffoldReceptor SubtypeBinding Affinity/ActivityReference(s)
4-phenylpiperidine-2-carboxamide analog 12 (CTW0415)5-HT2C PAMPotent modulator[17]
Piperidine diphenyl ether derivative 825-HT1AHigh affinity[16]
4-(benzothiazol-2yl)piperidine derivative 185-HT1AHigh affinity[16]
(-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6)5-HTTKi = 7.6 nM[18]

Note: PAM stands for Positive Allosteric Modulator; 5-HTT refers to the serotonin transporter.

The conformation of the piperidine ring and the spatial arrangement of its substituents are crucial for interacting with the allosteric binding site on the 5-HT2C receptor.[17] Interestingly, in some cases, the piperidine core itself may not be the primary driver of binding or functional activity, but rather serves to correctly position other key pharmacophoric elements.[17]

NMDA Receptors

Piperidine derivatives have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[19] These compounds hold therapeutic potential for a variety of neurological disorders, including epilepsy and neurodegenerative diseases.

Compound/ScaffoldReceptor SubtypeBinding Affinity (IC50/Ki)Reference(s)
cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid 15 (LY233053)NMDAIC50 = 107 nM
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid 1NMDAKi = 74 nM[19]
Biphenyl-based NMDA negative allosteric modulatorNMDA (GluN2B)IC50 = 50 nM[20]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro; a lower IC50 indicates greater potency.

The substitution pattern on the piperidine ring is critical for both potency and selectivity. For example, the incorporation of a tetrazole moiety as a bioisostere for a carboxylic acid group in piperidine-2-carboxylic acids led to potent and selective NMDA receptor antagonists. These antagonists also exhibited a shorter duration of action in vivo, which could be beneficial for certain acute conditions like stroke.

Sigma Receptors

Initially misidentified as a subtype of opioid receptor, sigma receptors (σ1 and σ2) are now recognized as a distinct class of proteins involved in a variety of cellular functions and implicated in several CNS disorders.[12] The piperidine moiety is a common structural feature in many high-affinity sigma receptor ligands.

Compound/ScaffoldReceptor SubtypeBinding Affinity (Ki, nM)Reference(s)
Piperidine derivative 5σ13.64
Piperidine derivative 11σ14.41
1-Methylpiperidine derivative 19aσ150
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)σ13.2

Note: Ki values are a measure of binding affinity; a lower Ki indicates a higher affinity.

In comparative studies, the replacement of a piperazine ring with a piperidine ring has been shown to be a critical structural element for enhancing affinity for the σ1 receptor while maintaining high affinity for other targets, such as the histamine H3 receptor, leading to promising dual-acting compounds. Molecular dynamics simulations have indicated that the interactions of the basic piperidine nitrogen and its substituents within the lipophilic binding pocket are responsible for the observed differences in σ1 receptor affinity.

Visualizing the Piperidine Scaffold and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the general structure of the piperidine scaffold and a typical workflow for a radioligand binding assay.

Caption: General chemical structure of the piperidine scaffold.

Radioligand_Binding_Assay Workflow of a Competitive Radioligand Binding Assay prep 1. Receptor Preparation (e.g., cell membrane homogenate) radioligand 2. Addition of Radioligand (e.g., [3H]-ligand) prep->radioligand competitor 3. Addition of Competitor (unlabeled test compound in varying concentrations) radioligand->competitor incubation 4. Incubation (allow binding to reach equilibrium) competitor->incubation filtration 5. Separation (separate bound from free radioligand via filtration) incubation->filtration counting 6. Quantification (measure radioactivity of bound ligand) filtration->counting analysis 7. Data Analysis (determine IC50 and Ki values) counting->analysis

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Diastereomeric Piperidine Derivatives

Introduction: The Stereochemical Challenge of Piperidine Scaffolds The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in numerous pharmaceuticals and natural products.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in numerous pharmaceuticals and natural products.[1][2] Its non-planar, chair-like conformation introduces stereochemical complexity. When the ring is substituted at two or more positions, diastereomers can arise—stereoisomers that are not mirror images of each other. These diastereomers often exhibit vastly different pharmacological profiles, toxicities, and metabolic stabilities. Consequently, the unambiguous identification and characterization of each diastereomer are not merely an academic exercise; they are a critical step in drug discovery and development.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate diastereomeric piperidine derivatives. We will move beyond a simple listing of methods to explore the underlying principles, explaining the causality behind experimental choices and demonstrating how to synthesize data from multiple techniques into a confident stereochemical assignment.

Pillar 1: The Conformational Landscape—Why Diastereomers are Spectroscopically Different

The key to understanding the spectroscopic differences between piperidine diastereomers lies in their preferred three-dimensional conformations. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize strain. However, the presence of a nitrogen atom and various substituents creates a complex conformational equilibrium.

For a disubstituted piperidine, the substituents can be arranged in a cis (on the same face of the ring) or trans (on opposite faces) relationship. These arrangements force substituents into different axial or equatorial positions, leading to distinct energetic and spatial environments.

  • Axial vs. Equatorial: Substituents generally prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial atoms.

  • Nitrogen Inversion: The lone pair on the nitrogen atom also occupies space and undergoes rapid inversion, influencing the conformational preference of N-substituents.[3]

  • A(1,3) Strain: In N-acylated piperidines, steric strain between the bulky acyl group and a C2-substituent can force the C2-substituent into an axial position to relieve this "pseudo-allylic" strain.[4]

These conformational differences mean that the distances and angles between atoms are different for each diastereomer. It is precisely these geometric distinctions that are probed by spectroscopic techniques.

G Figure 1: Conformational Equilibrium in Piperidine Rings cis_chair1 Chair 1 (Axial/Equatorial) cis_chair2 Chair 2 (Equatorial/Axial) cis_chair1->cis_chair2 Ring Flip trans_chair1 Chair 1 (Equatorial/Equatorial) trans_chair2 Chair 2 (Axial/Axial) trans_chair1->trans_chair2 Ring Flip note Note: The lowest energy conformer dominates, influencing the observed average spectrum.

Caption: Figure 2: Integrated workflow for diastereomer analysis.

Experimental Protocols

Protocol 1: High-Resolution NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess purity and chemical shifts. Use a high-field spectrometer (≥400 MHz) for optimal resolution.

  • ¹H-¹H COSY: Acquire a COSY spectrum to establish proton-proton coupling networks and aid in signal assignment.

  • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms to identify through-space correlations. This is critical for differentiating cis and trans relationships.

  • Data Processing and Analysis: Process the spectra and carefully integrate peaks. Measure coupling constants with high precision from the 1D ¹H spectrum. Analyze NOE cross-peaks to build a 3D model of the molecule's predominant conformation.

Protocol 2: Vibrational Circular Dichroism (VCD) Analysis
  • Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the enantiomerically pure diastereomer in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃). The cell path length should be chosen to give an absorbance maximum of ~0.5-1.0 in the region of interest.

  • Data Acquisition: Collect the VCD and IR spectra simultaneously on a VCD-capable FT-IR spectrometer. A typical collection involves several thousand scans to achieve an adequate signal-to-noise ratio.

  • Computational Modeling: Using software like Gaussian, perform a conformational search for the diastereomer. Optimize the geometries of the low-energy conformers and calculate their vibrational frequencies and VCD intensities using Density Functional Theory (DFT), typically with a basis set like B3LYP/6-31G(d).

  • Spectral Comparison: Boltzmann-average the computed spectra of the conformers and compare the resulting theoretical spectrum with the experimental one. A good match between the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.

Conclusion

The differentiation of diastereomeric piperidine derivatives is a multifaceted challenge that requires a logical and evidence-based approach. While ¹H NMR spectroscopy, with its ability to probe dihedral angles through coupling constants, remains the primary tool for assigning relative stereochemistry, it should not be used in isolation. Corroborating data from IR, MS, and especially chiroptical techniques like VCD and ECD, provides a higher level of confidence and allows for the determination of absolute configuration. By understanding the conformational basis for the spectroscopic differences and employing an integrated analytical workflow, researchers can confidently navigate the stereochemical complexities inherent in piperidine-based drug discovery.

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681*. [Link]

  • Forte, G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Forte, G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Forte, G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Schulze, J., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]

  • McNaught, A. D., & Wilkinson, A. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Molecular Spectroscopy. [Link]

  • Pandiarajan, K., & Manimekalai, A. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE. [Link]

  • Smith, M. B., & March, J. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Mask. The Journal of Organic Chemistry. [Link]

  • Forte, G., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • Lightner, D. A., & Gurst, J. E. (2000). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. Chemical Society Reviews. [Link]

  • NIST. (n.d.). Piperidine Mass Spectrum. NIST WebBook. [Link]

  • Craig, J. C., et al. (1978). Chiroptical properties of 2-substituted piperidines. Tetrahedron. [Link]

  • Bultinck, P., et al. (2005). Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one. Physical Chemistry Chemical Physics. [Link]

  • Unknown Author. (n.d.). Analysis of diastereomers by ir spectroscopy. Scribd. [Link]

  • Kayamba, F., et al. (2018). ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]

  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules. [Link]

  • Di Pietro, O., & Superchi, S. (2021). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules. [Link]

  • NIST. (n.d.). Piperidine IR Spectrum. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines. ResearchGate. [Link]

  • PubChem. (n.d.). Piperidine. PubChem. [Link]

  • Jones, N. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances. [Link]

  • Stewart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Groleau, R. R., et al. (2024). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal. [Link]

  • Reddit. (2024). Can IR be used to distinguish stereoisomers?. Reddit. [Link]

  • Groleau, R. R., et al. (2024). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. OUCI. [Link]

  • D’hooghe, M., & De Kimpe, N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Stewart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing the 3-Hydroxypiperidine Core

Introduction: The Privileged Scaffold and the Validation Imperative The 3-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Validation Imperative

The 3-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its chiral nature and the presence of a hydroxyl group provide a versatile three-dimensional structure and a key hydrogen bonding donor/acceptor site, enabling potent and selective interactions with biological targets. However, these same structural features present unique challenges in the development and validation of in vitro assays. The basic nitrogen can lead to off-target liabilities and nonspecific binding, while the overall scaffold can be susceptible to metabolic modification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating in vitro assays for this important class of compounds. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is not only accurate and reproducible but also truly reflective of the compound's biological activity. Our approach is grounded in the principles of authoritative guidelines, such as the International Council for Harmonisation (ICH) Q2(R2) guidelines, to establish a self-validating system for every protocol described.[2][3][4][5]

Chapter 1: Anticipating the Challenges: Unique Properties of the 3-Hydroxypiperidine Core

A robust validation strategy begins with understanding the potential pitfalls specific to the chemical matter being tested. For the 3-hydroxypiperidine core, several key areas warrant special attention.

  • Assay Interference: This is a primary concern in high-throughput screening (HTS). Compounds can interfere with assay signals through various mechanisms, leading to false positives or negatives.[6][7] Potential issues include:

    • Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester enzymes or proteins, leading to non-specific inhibition.[6]

    • Reactivity: The piperidine nitrogen or other functionalities can react with assay reagents, particularly those containing thiols (e.g., CoA, DTT).[8]

    • Optical Interference: Compounds may possess intrinsic fluorescence or quenching properties that interfere with fluorescent or luminescent readouts.[9][10]

    • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that disrupt assay chemistry.

  • Metabolic Liabilities: The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation. Understanding a compound's metabolic stability is crucial for interpreting in vitro data and predicting in vivo pharmacokinetics.[11] Early assessment in human liver microsomes (HLMs) or hepatocytes is a critical step.

  • Off-Target Activities: The structural motifs common in piperidine-containing compounds can lead to interactions with unintended biological targets. A well-documented liability is the inhibition of the hERG potassium channel, which can lead to serious cardiovascular risk.[12] Early, predictive screening for such effects is essential.

Chapter 2: A Framework for Rigorous Validation

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] The ICH Q2(R2) guidelines provide a harmonized framework for this process, focusing on several key performance characteristics that ensure data integrity.[2][4][5]

Key Validation Parameters:
ParameterDefinitionWhy It's Critical for 3-Hydroxypiperidine Compounds
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]Ensures the assay signal is from the intended biological target interaction, not from compound interference (e.g., fluorescence, reactivity).
Accuracy The closeness of test results to the true value.[5]Confirms that the measured potency (e.g., IC50) is correct and not skewed by systematic errors.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at levels of repeatability and intermediate precision.[13]Guarantees that results are reproducible day-to-day and between different analysts, building confidence in structure-activity relationships (SAR).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the procedure has suitable precision, accuracy, and linearity.[5][13]Essential for generating reliable dose-response curves and accurately determining potency values like IC50 or EC50.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Provides confidence that the assay will perform consistently despite minor variations in lab conditions (e.g., incubation time, temperature).

This framework will guide the specific validation strategies discussed in the following chapters.

Chapter 3: Comparative Guide to Validated Cytotoxicity Assays

Assessing cytotoxicity is a fundamental step to determine a compound's therapeutic index and to flag non-specific activity. The choice of assay is critical, as different methods measure different biological endpoints and have varying susceptibilities to interference.

Comparison of Common Cytotoxicity Assay Methodologies
Assay MethodPrincipleAdvantagesDisadvantages & Potential Interferences
MTT / MTS Measures metabolic activity via mitochondrial reductase conversion of a tetrazolium salt to a colored formazan product.Inexpensive, well-established.Prone to interference from redox-active compounds; requires a solubilization step (MTT).
LDH Release Measures membrane integrity by quantifying lactate dehydrogenase (LDH) released from damaged cells.Direct measure of cytolysis.Less sensitive for non-necrotic cell death; compound may inhibit LDH enzyme.
ATP Content (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active, viable cells using a luciferase-based luminescent signal.[14]High sensitivity, simple protocol, fewer interference issues than colorimetric assays.Compounds can directly inhibit luciferase; requires a luminometer.

Recommendation: For initial screening of 3-hydroxypiperidine compounds, an ATP-based luminescent assay like CellTiter-Glo® is often preferred due to its high sensitivity and lower susceptibility to colorimetric and redox-based interference.[14] However, validation against an orthogonal method (e.g., LDH release) is recommended for key compounds.

Workflow for Cytotoxicity Assay Validation

G cluster_0 Assay Development cluster_1 Validation Protocol cluster_2 Counter-Screens dev1 Cell Seeding Optimization (Density, Adherence Time) dev2 Reagent Concentration (e.g., CellTiter-Glo®) dev1->dev2 dev3 Incubation Time Optimization dev2->dev3 val1 Prepare Compound Plate (Serial Dilutions) dev3->val1 Define Protocol val2 Treat Seeded Cells (e.g., 48-72h) val1->val2 val3 Add Assay Reagent (Measure Luminescence) val2->val3 val4 Data Analysis (Calculate IC50) val3->val4 cs1 Luciferase Inhibition Screen (Cell-free format) val4->cs1 Confirm Hits cs2 Orthogonal Assay (e.g., LDH Release) cs1->cs2

Caption: Cytotoxicity Assay Validation Workflow.

Experimental Protocol: Validated ATP Content Cytotoxicity Assay
  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute this series in culture medium to achieve the final desired concentrations (ensure final DMSO concentration is ≤ 0.5%).

  • Cell Treatment: Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., staurosporine) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Chapter 4: Comparative Guide to Validated Metabolic Stability Assays

Early assessment of metabolic stability is crucial for optimizing properties like oral bioavailability and duration of action. The two most common in vitro systems are liver microsomes and hepatocytes.

Comparison of Metabolic Stability Systems
Assay SystemDescriptionAdvantagesDisadvantages
Liver Microsomes (HLM) Subcellular fraction containing Phase I (CYP) enzymes.High-throughput, cost-effective, good for initial assessment of Phase I metabolism.Lacks Phase II enzymes and active transporter systems.
Hepatocytes Intact, viable liver cells containing both Phase I and II enzymes and transporters.Provides a more complete picture of overall hepatic clearance, including conjugation pathways.Lower throughput, more expensive, higher variability between donors.

Recommendation: The Human Liver Microsomal (HLM) stability assay is the industry standard for initial screening due to its simplicity and focus on CYP-mediated metabolism, a common pathway for piperidine-containing structures.[11] Compounds showing high stability in HLM should subsequently be tested in hepatocytes to investigate potential Phase II metabolism.

Workflow for a Typical HLM Stability Assay

G cluster_0 Time-Point Sampling prep Prepare Reaction Mix (Buffer, HLM, Test Compound) start Initiate Reaction (Add NADPH) prep->start t0 T = 0 min start->t0 t5 T = 5 min t15 T = 15 min t30 T = 30 min t60 T = 60 min quench Quench Reaction (Add Acetonitrile with Internal Standard) t60->quench analyze Sample Analysis (LC-MS/MS) quench->analyze data Data Processing (Calculate T½, CLint) analyze->data

Caption: Human Liver Microsomal Stability Workflow.

Experimental Protocol: Validated HLM Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

    • Prepare a test compound stock solution (e.g., 1 mM in DMSO) and dilute in buffer to an intermediate concentration (e.g., 10 µM).

  • Reaction Setup: In a 96-well plate, combine phosphate buffer, pooled Human Liver Microsomes (final concentration ~0.5 mg/mL), and the diluted test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot and quench it by adding it to a collection plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide).

  • Time-Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (T½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the T½ and assay parameters.

Example Metabolic Stability Data
CompoundT½ in HLM (min)[11]Intrinsic Clearance (µL/min/mg)Classification
Verapamil (Control)1546.2High Clearance
Compound A> 240< 2.9Low Clearance
Compound B4515.4Moderate Clearance
Compound C886.6High Clearance

Chapter 5: Identifying and Mitigating Assay Interference

A positive "hit" in a primary screen is only the beginning. For 3-hydroxypiperidine compounds, it is paramount to perform counter-screens to eliminate false positives arising from assay interference.

Logical Flow for Hit Triage

G cluster_counterscreens Interference Counter-Screens primary Primary HTS Screen (e.g., Target-based assay) confirm Hit Confirmation (Dose-Response Curve) primary->confirm cs_luc Luciferase Inhibition (If primary assay is luminescent) confirm->cs_luc cs_redox Redox Activity Screen (e.g., H₂O₂ detection) cs_agg Aggregation Screen (Test with/without detergent) ortho Orthogonal Assay (Different detection principle) cs_agg->ortho validated_hit Validated Hit for SAR ortho->validated_hit

Caption: Hit Triage and Counter-Screening Logic.

Protocol: Aggregation Counter-Screen

This protocol is based on the principle that true inhibitors' potency should not be significantly affected by the presence of a non-ionic detergent, while aggregator activity will be attenuated.

  • Primary Assay Replication: Repeat the primary assay for the hit compounds under two conditions run in parallel.

  • Condition 1 (Standard): Use the exact buffer and conditions as the original primary assay.

  • Condition 2 (Detergent): Use the primary assay buffer supplemented with 0.01% Triton X-100.

  • Data Analysis: Calculate the IC50 for each compound under both conditions.

  • Interpretation:

    • True Inhibitor: The IC50 value remains relatively constant between the two conditions (e.g., < 3-fold shift).

    • Likely Aggregator: The IC50 value shows a significant rightward shift (potency decreases) in the presence of Triton X-100. This compound is flagged as a likely false positive due to aggregation-based interference.[6]

Conclusion

The 3-hydroxypiperidine scaffold will undoubtedly continue to be a rich source of novel therapeutic candidates. However, unlocking its full potential requires a commitment to rigorous, scientifically-grounded in vitro assay validation. By anticipating the unique challenges posed by this chemical class—namely assay interference, metabolic instability, and off-target effects—researchers can design intelligent validation strategies. Employing a multi-faceted approach that includes orthogonal assays, specific counter-screens, and adherence to established guidelines like ICH Q2(R2) is not merely a quality control exercise; it is a fundamental component of efficient and successful drug discovery. The principles and protocols outlined in this guide provide a robust starting point for generating high-quality, reliable data that will stand up to scrutiny and pave the way for the development of the next generation of medicines.

References

  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(3), 223–256. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Biotek. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • de Oliveira, R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2567. Retrieved from [Link]

  • Auld, D. L., et al. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • Sichoel, S., et al. (2019). Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. ChemistryOpen, 8(11), 1370-1382. Retrieved from [Link]

  • Abu-Lafi, S., et al. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Medicinal Chemistry, 17(8), 923-931. Retrieved from [Link]

  • Baell, J., & Walters, M. A. (2014). Evolution of assay interference concepts in drug discovery. Future Medicinal Chemistry, 6(10), 1143-1163. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs. YouTube. Retrieved from [Link]

  • Grant, J. C., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Referencing of Analytical Data for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

For: Researchers, scientists, and drug development professionals Foreword: The Imperative of Unambiguous Chiral Analysis In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Foreword: The Imperative of Unambiguous Chiral Analysis

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous analytical characterization is paramount. The presence of its enantiomeric counterpart, ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, even in minute quantities, can have significant implications for the safety and efficacy of the final drug product.

This guide provides a comprehensive framework for the cross-referencing of analytical data to ensure the unequivocal identification, purity, and chiral integrity of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid. We will delve into the core analytical techniques, presenting not just the "what" but the "why" behind the experimental choices. This document is structured to serve as a practical, in-depth resource, moving beyond a simple recitation of data to a logical workflow for robust analytical validation.

Structural Elucidation and Verification: A Multi-Technique Approach

The foundational step in the analysis of any new batch or synthesis of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is the confirmation of its chemical structure. A single analytical technique is seldom sufficient. Instead, a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides a detailed picture of the chemical environment of each proton and carbon atom within the molecule. For ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, specific chemical shifts and coupling patterns are expected.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -COOH).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Comparison:

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for both ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid and its enantiomer, ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid. It is important to note that as enantiomers, their NMR spectra in an achiral solvent will be identical. The differentiation of enantiomers requires a chiral environment, which will be discussed in the Chiral Purity section.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-α (acetic acid)~3.20s2H
H-3 (piperidine)~3.80m1H
H-2eq, H-6eq (piperidine)~3.10m2H
H-2ax, H-6ax (piperidine)~2.50m2H
H-4eq, H-5eq (piperidine)~1.90m2H
H-4ax, H-5ax (piperidine)~1.50m2H

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Assignment Predicted Chemical Shift (ppm)
C=O (carboxylic acid)~175.0
C-α (acetic acid)~58.0
C-3 (piperidine)~65.0
C-2, C-6 (piperidine)~55.0
C-4, C-5 (piperidine)~25.0, ~30.0
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • The protonated molecule [M+H]⁺ is expected to be the base peak.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Data Interpretation and Comparison:

Table 3: Expected Mass Spectrometry Data

Parameter ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid Alternative: ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Molecular Formula C₇H₁₃NO₃C₇H₁₃NO₃
Exact Mass 159.0895159.0895
[M+H]⁺ (observed) ~160.0968~160.0968

The fragmentation pattern in MS/MS provides a fingerprint for the molecule. For piperidine derivatives, characteristic fragmentation includes cleavage of the piperidine ring and losses of substituents.

dot

M_H [M+H]⁺ m/z = 160.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 142.1 M_H->frag1 frag2 Loss of COOH [M+H-COOH]⁺ m/z = 115.1 M_H->frag2 frag3 Piperidine Ring Opening M_H->frag3 frag4 Further Fragmentation frag3->frag4

Caption: Predicted MS/MS Fragmentation Pathway.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. For ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, a reversed-phase HPLC method is suitable for separating it from potential impurities.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Interpretation:

A single, sharp peak should be observed at a specific retention time. The presence of other peaks would indicate impurities, which should be identified and quantified.

Chiral Purity: The Decisive Analytical Step

The most critical analytical parameter for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

The Causality Behind Chiral Separation:

Enantiomers have identical physical properties in an achiral environment. To separate them, a chiral environment must be introduced. In chiral HPLC, this is achieved by using a chiral stationary phase (CSP). The enantiomers interact diastereomerically with the CSP, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives.

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column (e.g., Chiralpak IC-3).[1]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

dot

cluster_0 Chiral HPLC System cluster_1 Mechanism of Separation Injector Injector (Sample with R and S enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Chiralpak IC-3) Injector->CSP Mobile Phase Flow Detector UV Detector CSP->Detector Chromatogram Chromatogram Detector->Chromatogram R_enantiomer (R)-enantiomer S_enantiomer (S)-enantiomer Interaction Diastereomeric Interactions with CSP R_enantiomer->Interaction Stronger Interaction (Longer Retention) S_enantiomer->Interaction Weaker Interaction (Shorter Retention)

Caption: Workflow for Chiral HPLC Separation.

Data Interpretation and Comparison:

The chromatogram should show two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

Table 4: Hypothetical Chiral HPLC Data

Parameter ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid Alternative: ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Retention Time (R-enantiomer) ~12.5 min~12.5 min
Retention Time (S-enantiomer) ~10.2 min~10.2 min
Enantiomeric Excess (% ee) >99%>99%

Cross-Referencing and Final Assessment

A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal techniques.

dot

NMR NMR Data (Structure Confirmation) Final_Assessment Unambiguous Identification and Quality Assessment NMR->Final_Assessment MS MS Data (Molecular Weight & Fragmentation) MS->Final_Assessment HPLC HPLC Data (Purity) HPLC->Final_Assessment Chiral_HPLC Chiral HPLC Data (Enantiomeric Purity) Chiral_HPLC->Final_Assessment

Caption: Logic Flow for Data Cross-Referencing.

The structural information from NMR and MS must be consistent. The purity determined by HPLC should be high, and the chiral HPLC must confirm the correct enantiomer is present in high excess. Any discrepancy in the data from these techniques warrants further investigation.

Conclusion: A Commitment to Analytical Rigor

The analytical cross-referencing for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid is a clear demonstration of the principles of scientific integrity in pharmaceutical development. By employing a suite of orthogonal analytical techniques and understanding the causality behind each experimental choice, researchers can be confident in the quality and identity of this critical chiral building block. This rigorous approach is not merely a regulatory hurdle but a fundamental responsibility in the pursuit of safe and effective medicines.

References

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Chiral 3-Hydroxypiperidines: An Evaluation of Modern and Classical Routes

The chiral 3-hydroxypiperidine motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, including potent kinase inhibitors like Ibrutinib. The stereochemistry of the hyd...

Author: BenchChem Technical Support Team. Date: January 2026

The chiral 3-hydroxypiperidine motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, including potent kinase inhibitors like Ibrutinib. The stereochemistry of the hydroxyl group is often critical for biological activity, making the development of efficient, scalable, and enantioselective synthetic routes a paramount objective for researchers in drug development. This guide provides an in-depth comparison of established and novel synthetic strategies for accessing these valuable chiral building blocks, with a focus on experimental data, scalability, and overall process efficiency.

At a Glance: Benchmarking Synthetic Strategies

The synthesis of enantiopure 3-hydroxypiperidines can be broadly categorized into three main approaches: classical chemical resolution, asymmetric synthesis from chiral precursors, and modern biocatalytic methods. Each strategy presents a unique set of advantages and disadvantages in terms of cost, yield, environmental impact, and scalability.

MetricChemical ResolutionAsymmetric Synthesis from Chiral PrecursorBiocatalytic Reduction (Ketoreductase)Biocatalytic Reduction (Baker's Yeast)
Starting Materials Cost ModerateHighLowVery Low
Reagent & Catalyst Cost High (Resolving Agent)High (Chiral Precursor, Catalysts)Moderate to High (Enzyme, Cofactor)Very Low
Overall Yield Low (<50%)[1]Moderate (e.g., 35% over multiple steps)High (>95%)High (90-95%)[1]
Enantiomeric Excess (ee) >99%>99%>99%Variable, can be high
Process Complexity High (Multiple steps, resolution)Very High (Multiple steps)Low to ModerateLow
Environmental Impact High (Solvents, hazardous reagents)High (Solvents, reagents)Low (Aqueous media)Very Low (Aqueous media)
Scalability ModerateDifficultHighModerate
Estimated Overall Cost HighVery HighModerateLow

In-Depth Analysis of Synthetic Routes

This section delves into the specifics of each major synthetic strategy, providing the underlying chemical principles and representative experimental protocols.

This traditional method involves the synthesis of a racemic mixture of 1-Boc-3-hydroxypiperidine, followed by separation of the enantiomers using a chiral resolving agent, such as L-camphorsulfonic acid.[1] While capable of producing highly enantiopure material, this approach is inherently inefficient as the maximum theoretical yield is only 50%.[1] The process often requires multiple recrystallization steps, increasing solvent waste and labor costs.

Workflow: Chemical Resolution

A Racemic 1-Boc-3-hydroxypiperidine B Addition of Chiral Resolving Agent (e.g., L-camphorsulfonic acid) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization C->D E Separation of Diastereomers D->E F Liberation of Desired Enantiomer E->F G (S)-1-Boc-3-hydroxypiperidine F->G

Caption: Workflow for Chemical Resolution of Racemic 1-Boc-3-hydroxypiperidine.

This strategy constructs the chiral piperidine ring from a readily available chiral starting material, such as (R)-glyceraldehyde acetonide. While this approach offers excellent control over stereochemistry, it often involves lengthy, multi-step sequences with challenging reactions, making it difficult and expensive to scale up.[2]

Illustrative Synthetic Pathway: A multi-step synthesis starting from a chiral pool molecule like L-serine can also be employed to generate enantiopure hydroxypiperidines, involving key steps like cyclopropanation and ring-closing metathesis.[2]

Biocatalysis has emerged as a highly efficient and environmentally friendly alternative for the synthesis of chiral 3-hydroxypiperidines.[3] This method utilizes enzymes, either as isolated preparations or within whole microbial cells, to catalyze the stereoselective reduction of a prochiral ketone, 1-Boc-3-piperidone.

Core Principle: The key to this process is the use of ketoreductases (KREDs), which exhibit high enantioselectivity in the reduction of ketones to alcohols.[1] These enzymes require a nicotinamide cofactor (NADH or NADPH), and efficient regeneration of this cofactor is crucial for a successful and cost-effective process.[4]

Workflow: Biocatalytic Asymmetric Reduction

A 1-Boc-3-piperidone D Asymmetric Reduction A->D B Biocatalyst (Ketoreductase or Whole Cells) B->D C Cofactor Regeneration System (e.g., Glucose/GDH) C->D E (S)-1-Boc-3-hydroxypiperidine D->E

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it begins with ensuring the safety of ourselves and our colleagues. This guide provides a detailed operational and...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it begins with ensuring the safety of ourselves and our colleagues. This guide provides a detailed operational and safety framework for handling ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the known hazards of its core structural components: the piperidine ring and the acetic acid functional group. This approach, grounded in chemical first principles, ensures a robust and cautious handling strategy.

Hazard Analysis: A Molecule of Two Moieties

To establish the correct safety protocols, we must first understand the potential risks inherent in the molecule's structure. ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid combines a piperidine core, known for its toxic and corrosive properties, with an acetic acid tail, which is itself a corrosive agent.

  • The Piperidine Core: Piperidine and its derivatives are recognized as hazardous materials. The parent compound, piperidine, is toxic when inhaled or in contact with skin and can cause severe skin burns and eye damage.[1][2][3] Structurally similar compounds, such as 3-Hydroxypiperidine, are also classified as causing severe skin and eye damage and are harmful if swallowed, inhaled, or on contact with skin.[4]

  • The Acetic Acid Moiety: The acetic acid functional group contributes to the overall corrosive nature of the compound. Glacial acetic acid is a well-documented corrosive that can cause severe skin burns and eye damage.[5][6][7]

Based on these well-established profiles, it is imperative to treat ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid as a hazardous substance with the potential to be toxic, corrosive, and a severe irritant.

Table 1: Anticipated Hazard Profile for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Hazard Class Anticipated GHS Hazard Statement Rationale & Representative Sources
Acute Toxicity (Oral, Dermal, Inhalation) H302/H311/H331: Harmful if swallowed, Toxic in contact with skin or if inhaled. Based on the known toxicity of piperidine and its derivatives.[1][3][4]
Skin Corrosion / Irritation H314: Causes severe skin burns. A combined risk from both the piperidine ring and the acetic acid group.[1][4][6]
Serious Eye Damage / Irritation H318: Causes serious eye damage. Both parent structures are known to cause severe and potentially irreversible eye damage.[1][4][7]

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of dusts or aerosols can irritate the nose, throat, and respiratory tract.[2][8] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific equipment must be tailored to the scale and nature of the procedure being performed.

Table 2: PPE Selection Matrix by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shields Chemical-resistant gloves (Nitrile) Standard lab coat Not generally required
Weighing Solid Compound Chemical splash goggles Chemical-resistant gloves (Nitrile) Standard lab coat, closed-toe shoes Recommended (N95 or higher) if not in a fume hood or ventilated balance enclosure
Preparing Solutions (<1L) Chemical splash goggles Chemical-resistant gloves (Nitrile, Neoprene) Standard lab coat, closed-toe shoes Work within a certified chemical fume hood
Large-Scale Operations (>1L) Chemical splash goggles and a face shield Heavy-duty chemical-resistant gloves (Butyl rubber) Chemical-resistant apron over a lab coat Work within a certified chemical fume hood

| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (Butyl rubber) | Chemical-resistant suit or apron | Required (Air-purifying respirator with appropriate cartridges) |

Detailed PPE Specifications
  • Eye and Face Protection : To prevent severe eye damage from splashes or aerosols, chemical splash goggles that meet ANSI Z87.1 standards are required for all handling operations.[4][6] For larger volumes where the risk of splashing is significant, a full-face shield must be worn in addition to goggles.

  • Hand Protection : Given the risk of skin corrosion and toxicity, chemical-resistant gloves are essential.[1] Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling or immersion, gloves made of neoprene or butyl rubber should be considered.[5] Always check the manufacturer's glove compatibility charts and inspect gloves for any signs of degradation before use.[9][10]

  • Skin and Body Protection : A standard flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are the minimum requirements. For procedures involving larger quantities, a chemical-resistant apron provides an additional layer of protection against spills.

  • Respiratory Protection : All handling of ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid that could generate dust or aerosols must be performed within a certified chemical fume hood.[5][6] If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. Use of a respirator requires enrollment in a respiratory protection program, including training and fit-testing, as mandated by OSHA (29 CFR 1910.134).[5][6]

Operational Workflow: A Step-by-Step Guide

Adherence to a strict, sequential workflow is critical for minimizing exposure and preventing contamination.

Step 1: Pre-Handling & Preparation
  • Designate a Work Area: All work must be conducted in a certified chemical fume hood.[5][6]

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[6][11]

  • Assemble Materials: Prepare all necessary equipment, including a chemical spill kit, before bringing the target compound into the hood.

  • Review Protocols: Read and understand the entire experimental procedure and this safety guide before beginning.

Step 2: Donning PPE (The Correct Sequence)
  • Lab Coat

  • Chemical Splash Goggles (and Face Shield, if required)

  • Gloves (Extend cuffs over the sleeves of the lab coat)

Step 3: Handling the Chemical
  • Weighing: If possible, weigh the solid material directly within the fume hood. If using an external balance, use a ventilated balance enclosure or wear an N95 respirator to prevent inhalation of fine particulates.

  • Solution Preparation: Add the solid compound to the solvent slowly and in small portions to control any potential exothermic reactions.

Step 4: Doffing PPE (To Avoid Contamination)
  • Gloves: Remove gloves first, turning them inside out as they are removed.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down the arms, keeping the contaminated exterior away from the body.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][9]

Step 5: Decontamination & Waste Disposal
  • Work Surfaces: Decontaminate the work area within the fume hood using a suitable cleaning agent.

  • Chemical Waste: All waste containing ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the solid hazardous waste stream.

  • Regulatory Compliance: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][3] Never discharge this chemical into the sewer system.[1][12]

Workflow Visualization

PPE_Selection_Workflow cluster_legend Decision Logic start Start: Assess Task decision1 Risk of Aerosol or Dust? start->decision1 decision2 Risk of Splash? decision1->decision2 Yes ppe_level Determine PPE Level decision1->ppe_level No decision2->ppe_level Yes decision2->ppe_level No end Proceed with Work ppe_level->end

Caption: PPE selection workflow based on procedural risks.

Emergency Protocols: Immediate & Decisive Action

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Chemical Spill
  • Small Spill (<100 mL within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand or diatomaceous earth.[1]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1][2]

    • Decontaminate the area.

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[5]

    • If the substance is flammable, turn off all ignition sources.[1][2]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[5][8]

Personal Exposure
  • Skin Contact: Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[4][5][6] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[4][5][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air immediately.[4][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.[4][6]

References

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Glacial Acetic Acid SOP. University of California, Merced. [Link]

  • PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Glacial Acetic Acid SOP. The Ohio State University. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Acetic acid: incident management. GOV.UK. [Link]

  • glacial acetic acid safety. [Link]

  • PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. Sdfine. [Link]

  • Chemical Spill Procedures. Princeton University EHS. [Link]

Sources

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